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Core Science & Biosynthesis

Foundational

Z-N-Me-Asp(OtBu)-OH.DCHA chemical structure and properties

Topic: Z-N-Me-Asp(OtBu)-OH·DCHA Chemical Structure and Properties Content Type: Technical Reference Guide Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers Advanced Building Block for N-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Z-N-Me-Asp(OtBu)-OH·DCHA Chemical Structure and Properties Content Type: Technical Reference Guide Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers

Advanced Building Block for N-Methylated Peptidomimetics[1][2]

Executive Summary

Z-N-Me-Asp(OtBu)-OH·DCHA is a specialized, orthogonally protected amino acid building block used primarily in the synthesis of N-methylated peptides and peptidomimetics . N-methylation is a critical modification in drug discovery, known to improve the metabolic stability, membrane permeability, and conformational rigidity of peptide therapeutics.

This compound is supplied as a dicyclohexylamine (DCHA) salt .[1][2][3][4] While the salt form confers crystallinity and stability to the otherwise oily free acid, it presents a critical procedural checkpoint: The DCHA counter-ion must be quantitatively removed prior to coupling reactions to prevent side reactions and low yields.

This guide details the structural properties, mandatory salt-liberation protocols, and synthetic applications of this compound, focusing on its unique Z/OtBu orthogonal protection scheme.

Chemical Identity & Structural Analysis[1][2]

The compound consists of an L-aspartic acid core modified at the nitrogen (methylation) and protected at both the N-terminus and side chain.[1]

Property Data / Specification
Systematic Name N-α-Benzyloxycarbonyl-N-α-methyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt
Common Name Z-N-Me-Asp(OtBu)-OH[1][4][5][6]·DCHA
CAS Number 42417-70-9 (Salt form); 200341-08-8 (Free acid ref)
Molecular Formula C₁₇H₂₃NO₆[1][4] · C₁₂H₂₃N (Total: C₂₉H₄₆N₂O₆)
Molecular Weight 518.69 g/mol (Salt); 337.37 g/mol (Free Acid)
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water/ether
Purity Standard Typically ≥ 98% (HPLC/NMR)
Chirality L-Configuration (S-isomer at α-carbon)
Structural Breakdown (DOT Visualization)

The following diagram illustrates the multicomponent nature of the salt and the function of each protecting group.

ChemicalStructure Compound Z-N-Me-Asp(OtBu)-OH·DCHA Core Aspartic Acid Core (L-Asp) Compound->Core Salt DCHA Salt Function: Crystallinity/Stability Must Remove Before Coupling Compound->Salt Ionic Bond N_Term N-Terminus (Secondary Amine) Core->N_Term Side_Chain Side Chain (Carboxylic Acid) Core->Side_Chain Prot_Z Z Group (Cbz) Removable: H2/Pd Stable: Mild Acid (TFA) N_Term->Prot_Z Protects Mod_Me N-Methyl Group Function: Conformational Constraint Effect: Steric Hindrance N_Term->Mod_Me Modifies Prot_OtBu OtBu Ester Removable: Acid (TFA) Stable: Hydrogenolysis Side_Chain->Prot_OtBu Protects

Figure 1: Structural decomposition of Z-N-Me-Asp(OtBu)-OH·DCHA highlighting the orthogonality of the Z (hydrogenolysis-labile) and OtBu (acid-labile) groups.[1]

Critical Protocol: DCHA Salt Liberation

Why this is mandatory: Dicyclohexylamine (DCHA) is a secondary amine.[1] If introduced into a peptide coupling reaction, DCHA will compete with the amino component for the activated carboxylate, leading to the formation of a truncated DCHA-amide byproduct.

Methodology: The salt is converted to the free acid via a biphasic acid wash. This must be done immediately prior to use, as the free acid is an oil and less stable than the salt.

Reagents Required:
  • Ethyl Acetate (EtOAc)[1]

  • 0.5 M Potassium Bisulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄)[1]

    • Note: Avoid HCl, as it can be too harsh for sensitive protecting groups and volatile.

  • Brine (Saturated NaCl)[1]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[1]

Step-by-Step Protocol:
  • Suspension: Suspend the Z-N-Me-Asp(OtBu)-OH·DCHA salt in Ethyl Acetate (approx. 10 mL per gram of salt).[1]

  • Acidification: Transfer the suspension to a separatory funnel. Add an equal volume of 0.5 M KHSO₄.[1]

  • Extraction: Shake vigorously until the solid completely dissolves and two clear layers form. The DCHA is protonated and moves to the aqueous layer; the free acid remains in the organic layer.

  • Separation: Drain the aqueous layer.[1]

  • Wash: Wash the organic layer two more times with 0.5 M KHSO₄ to ensure complete removal of DCHA.[1]

  • Neutralization: Wash the organic layer once with Brine.[1]

  • Drying: Collect the organic layer and dry over anhydrous Na₂SO₄ for 20 minutes.

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (rotary evaporator) to yield the Z-N-Me-Asp(OtBu)-OH free acid as a viscous oil.

SaltRemoval Start Start: DCHA Salt (Solid) Dissolve Suspend in EtOAc + 0.5M KHSO4 Start->Dissolve Partition Partition in Sep Funnel (Shake Vigorously) Dissolve->Partition Layers Layers Separate Partition->Layers Aq_Layer Aqueous Layer (Contains DCHA·H+) Layers->Aq_Layer Org_Layer Organic Layer (Contains Free Acid) Layers->Org_Layer Discard Discard Aqueous Phase Aq_Layer->Discard Wash Wash Org Layer 2x KHSO4 1x Brine Org_Layer->Wash Dry Dry over Na2SO4 Evaporate Solvent Wash->Dry End Result: Viscous Oil (Ready for Coupling) Dry->End

Figure 2: Workflow for the conversion of the DCHA salt to the reactive free acid form.

Synthetic Applications & Orthogonality

This building block is unique due to its Z (Cbz) / OtBu protection scheme, which differs from standard Fmoc or Boc strategies.[1]

Orthogonality Profile
  • Z Group (N-terminal): Stable to TFA (acid).[1] Removed by Hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH, HF).[1]

  • OtBu Group (Side-chain): Stable to Hydrogenolysis and Bases.[1] Removed by TFA (acid).[1][7]

Primary Use Case: Solution Phase Synthesis This combination is ideal for solution-phase synthesis where the chemist needs to deprotect the N-terminus (to extend the chain) without exposing the side chain to acid, or vice versa.

Coupling Challenges (N-Methylation)

The N-methyl group introduces significant steric hindrance.[1]

  • As the Acylating Species: When coupling this amino acid to the growing chain, activation must be potent.

    • Recommended Reagents: HATU/HOAt/DIEA or COMU.[1]

    • Racemization Risk:[1] High.[1] N-alkylated amino acids form oxazolonium ions more readily than standard amino acids.[1] Use low temperatures (0°C) during activation and collidine as a base if racemization is observed.[1]

  • As the Nucleophile: If you are coupling onto an N-methylated residue (the next step), the reaction will be difficult.[1]

    • Strategy: Use high-efficiency coupling reagents (HATU, PyBOP) and extended reaction times.[1] Double coupling is often required.[1]

Handling, Stability, and Storage[1][5]
ParameterGuideline
Storage Condition Store at +2°C to +8°C (Refrigerator). Keep desiccated.
Moisture Sensitivity Hygroscopic.[1] Allow bottle to warm to room temperature before opening to prevent condensation.[1]
Stability (Salt) Stable for years if stored correctly.[1]
Stability (Free Acid) Use immediately after generation.[1] Prone to slow decomposition or diketopiperazine formation if left in solution.[1]
Safety DCHA is an irritant.[1] Wear gloves and safety glasses.[1] Handle the free acid liberation in a fume hood.[1]
References
  • Bachem. (2021). Conversion of a DCHA salt to the free acid.[2] Bachem Technical Notes.[1] Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: Z-N-Me-Asp(OtBu)-OH DCHA.Link[1]

  • Teixidó, M., et al. (2005).[1] Solid-Phase Synthesis of N-Methylated Peptides.[1][8] Journal of Peptide Science.[1] Link[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][8] Chemical Reviews.[1] Link[1]

Sources

Exploratory

A Comprehensive Physicochemical Guide to Z-N-Me-Asp(OtBu)-OH.DCHA for Advanced Drug Development

Introduction: Beyond the Building Block In the landscape of peptide synthesis and neuropharmacological research, N-methylated amino acids represent a critical class of molecules for enhancing peptide stability, bioavaila...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Building Block

In the landscape of peptide synthesis and neuropharmacological research, N-methylated amino acids represent a critical class of molecules for enhancing peptide stability, bioavailability, and conformational control. Z-N-Me-Asp(OtBu)-OH.DCHA, or N-benzyloxycarbonyl-N-methyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt, is a key intermediate in this class.[1] While readily available from suppliers as a "white solid," this simple description belies the complex physicochemical characteristics that dictate its performance in synthesis, its stability in storage, and its ultimate contribution to the quality of the final active pharmaceutical ingredient (API).[1][2]

This guide provides an in-depth framework for the comprehensive physicochemical characterization of Z-N-Me-Asp(OtBu)-OH.DCHA. Moving beyond catalog data, we present a logical, field-proven workflow designed for researchers, process chemists, and formulation scientists. Our approach is grounded in the principle that a thorough understanding of a starting material's properties is not merely a quality control exercise but a foundational pillar of rational drug design and process development. We will explore the causality behind each analytical choice, framing every protocol as a self-validating system to ensure scientific integrity and regulatory compliance.

Identity and Structure Confirmation: The Foundational Layer

Before any physical properties can be assessed, unambiguous confirmation of the molecular identity and structure is paramount. This establishes the baseline for all subsequent analyses.

Core Molecular Attributes

A review of supplier data and chemical databases provides the expected identity of the molecule.[2][3]

PropertyValueSource
Full Chemical Name N-benzyloxycarbonyl-N-methyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium saltIUPAC Nomenclature
Synonyms Z-N-Me-L-Asp(OtBu)-OH·DCHACommon Abbreviation[1]
CAS Number 42417-70-9Chemical Abstracts Service[1]
Molecular Formula C₂₉H₄₆N₂O₆Sigma-Aldrich[2]
Molecular Weight 518.69 g/mol Sigma-Aldrich[2]
Spectroscopic Verification Workflow

A multi-technique spectroscopic approach ensures all components of the salt—the protected amino acid and the dicyclohexylamine counter-ion—are present and correctly structured.

G cluster_0 Structural Verification Workflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Proton/Carbon Skeleton FTIR FTIR Spectroscopy Sample->FTIR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight Confirmation Structural Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Workflow for unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the proton and carbon framework of both the Z-N-Me-Asp(OtBu)-OH molecule and the dicyclohexylamine (DCHA) counter-ion.

    • Protocol:

      • Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire ¹H NMR spectrum to verify the presence and integration of characteristic peaks: aromatic protons of the Z-group, N-methyl singlet, aspartic backbone protons, t-butyl singlet, and aliphatic protons of the DCHA.

      • Acquire ¹³C NMR spectrum to identify all unique carbon environments.

      • Perform 2D NMR experiments (e.g., COSY, HSQC) as needed to resolve complex spin systems and confirm connectivity.

    • Causality: NMR is the gold standard for structural elucidation in solution, providing definitive evidence of covalent bonds and the relative number of atoms in different environments.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify key functional groups and confirm the salt formation.

    • Protocol:

      • Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

      • Identify characteristic vibrational bands: C=O stretches for the carbamate and ester, the carboxylate anion (COO⁻) stretch (indicative of salt formation), N-H stretches from the DCHA salt, and aromatic C-H bands.

    • Causality: FTIR provides a rapid fingerprint of the molecule's functional groups. The shift of the carboxylic acid C=O band to a lower frequency carboxylate stretch is strong evidence of the acid-base reaction forming the DCHA salt.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weights of the parent protected amino acid and the DCHA counter-ion.

    • Protocol:

      • Use a soft ionization technique like Electrospray Ionization (ESI).

      • Analyze in both positive and negative ion modes.

      • Expect to observe the protonated Z-N-Me-Asp(OtBu)-OH molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode. The DCHA may be observed as [DCHA+H]⁺.

    • Causality: MS provides a precise measurement of the mass-to-charge ratio, directly confirming the molecular weight of the individual components of the salt.

Physicochemical Properties: Defining Performance and Stability

The physical properties of the solid-state material are critical for handling, formulation, and predicting stability. These characteristics are strongly influenced by the crystalline nature of the salt, a desirable trait for ease of manipulation and purification in synthesis.[4]

Thermal Behavior

Thermal analysis reveals the material's stability to heat, its melting behavior, and the presence of any solvates.

AnalysisParameterTypical Expected ResultSignificance
Melting Point Onset & Peak Temperature (°C)Sharp, well-defined peakIndicator of purity and crystalline form
DSC Enthalpy of Fusion (J/g)High valueIndicates a highly ordered crystalline lattice
TGA Weight Loss (%)Minimal loss before decompositionRules out significant solvent/water content
TGA Decomposition Onset (°C)>150-200°CDefines the upper limit for thermal processing
  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the melting point and enthalpy of fusion, and to screen for polymorphism.[5][6][7]

    • Protocol:

      • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

      • Record the heat flow versus temperature. The endotherm peak corresponds to the melting event.

    • Causality: A sharp melting peak with high enthalpy suggests a pure, crystalline material. Multiple peaks or broad transitions could indicate impurities or the presence of different polymorphic forms.[5]

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess thermal stability and quantify volatile content (e.g., residual solvent or water).[7]

    • Protocol:

      • Weigh 5-10 mg of the sample into a TGA pan.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

      • Monitor the sample weight as a function of temperature.

    • Causality: Significant weight loss at temperatures below the melting point indicates the presence of volatiles. The temperature at which major weight loss begins defines the onset of thermal decomposition.

Solid-State Structure: Crystallinity and Form

The arrangement of molecules in the solid state dictates many macroscopic properties. X-ray Powder Diffraction (XRPD) is the definitive technique for analyzing this structure.

G cluster_1 Solid-State Analysis Logic Material Material XRPD X-ray Powder Diffraction Material->XRPD Crystalline Crystalline? XRPD->Crystalline Amorphous Amorphous Material (Broad Halo) Crystalline->Amorphous No Polymorphs Polymorph Screening (Distinct Patterns) Crystalline->Polymorphs Yes StableForm Identify Stable Form Polymorphs->StableForm

Caption: Decision logic for solid-state form analysis using XRPD.

  • Objective: To determine if the material is crystalline and to obtain a unique "fingerprint" of its crystal form for polymorphism screening.

  • Protocol:

    • Lightly pack the powdered sample onto a zero-background sample holder.

    • Scan the sample over a relevant 2θ range (e.g., 2° to 40°) using a monochromatic X-ray source (e.g., Cu Kα).

    • Record the diffraction pattern (intensity vs. 2θ).

  • Causality: A crystalline solid will produce a unique pattern of sharp diffraction peaks, while an amorphous material will produce a broad, featureless halo.[8] Different polymorphs of the same compound will yield distinct XRPD patterns, making this the primary tool for solid-form control as mandated by regulatory bodies like the ICH.[9]

Hygroscopicity

The tendency of a material to absorb moisture from the atmosphere is a critical stability parameter.

  • Objective: To quantify the moisture sorption/desorption behavior of the material under varying relative humidity (RH) conditions.[10][11][][13]

  • Protocol:

    • Place a known mass of the sample in the DVS instrument at a controlled temperature (e.g., 25 °C).

    • Expose the sample to a stepwise RH ramp (e.g., from 0% to 90% and back down to 0% in 10% increments).

    • At each step, monitor the mass change until equilibrium is reached.

    • Plot the change in mass (%) versus RH to generate a sorption/desorption isotherm.

  • Causality: This analysis classifies the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic). Hysteresis between the sorption and desorption curves can indicate changes in the material, such as hydration or deliquescence. This data is essential for defining appropriate handling, packaging, and storage conditions.[][13]

Solubility Profile

The DCHA salt form is explicitly used to enhance the solubility and stability of the protected amino acid.[1] Quantifying this solubility is crucial for its application in solution-phase synthesis.

Solvent SystemPurpose in SynthesisExpected Solubility
Dichloromethane (DCM)Common coupling/reaction solventHigh
Dimethylformamide (DMF)Polar aprotic reaction solventHigh
Ethyl Acetate (EtOAc)Extraction/workup solventModerate to High
Diethyl EtherAnti-solvent for precipitationLow
WaterAqueous workupLow (organic soluble salt)
  • Objective: To determine the equilibrium solubility in key organic solvents.

  • Protocol:

    • Add an excess amount of the solid to a known volume of the selected solvent in a sealed vial.

    • Agitate the slurry at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Filter the suspension to remove undissolved solids.

    • Accurately dilute a known volume of the saturated filtrate and determine the concentration using a validated analytical method (e.g., HPLC-UV).

  • Causality: This protocol provides the true thermodynamic solubility, which is a critical parameter for process development, enabling calculations for reaction concentrations, crystallization volumes, and yield predictions.

Purity and Stability Assessment

Ensuring the purity of the starting material and understanding its degradation pathways are fundamental to producing a high-quality final product.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and impurity profiling.

  • Objective: To separate and quantify the main component from any related impurities.

  • Protocol:

    • Column: C18, e.g., 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A time-based gradient from low %B to high %B to elute compounds of varying polarity.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a relevant wavelength (e.g., 214 nm for peptide bonds, 254 nm for the aromatic Z-group).

    • Standard Preparation: Prepare a standard of known concentration to determine the response factor.

  • Causality: RP-HPLC separates molecules based on their hydrophobicity. This method is highly effective for resolving the target molecule from potential process impurities (e.g., starting materials, by-products) and degradation products. Area percent normalization provides a precise measure of purity.

Forced Degradation and Stability Studies

A forced degradation study intentionally exposes the material to harsh conditions to identify potential degradation pathways and to establish the stability-indicating nature of the analytical method.

G cluster_2 Forced Degradation Workflow Sample Sample Acid Acid Hydrolysis (e.g., 0.1N HCl) Sample->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂) Sample->Oxidation Heat Thermal Stress (e.g., 80°C) Sample->Heat Light Photolytic Stress (ICH Q1B) Sample->Light Analysis Analyze by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Results Identify Degradants Validate Method Analysis->Results

Caption: Workflow for a comprehensive forced degradation study.

  • Objective: To understand the degradation profile under stress conditions and ensure the primary analytical method (HPLC) can separate degradants from the main peak.

  • Procedure:

    • Prepare solutions of the compound and expose them to acidic, basic, oxidative, thermal, and photolytic stress according to ICH Q1A/Q1B guidelines.

    • Analyze all stressed samples, along with an unstressed control, by the developed HPLC method.

    • Evaluate the chromatograms for new peaks (degradants) and loss of the main peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak in stressed samples is free from co-eluting degradants.

  • Causality: This study is critical for risk assessment. It predicts which conditions (e.g., pH, exposure to air) might cause the material to degrade during synthesis or storage. It also provides the necessary validation that the chosen HPLC method is "stability-indicating," a key regulatory requirement.

Conclusion

The comprehensive physicochemical characterization of Z-N-Me-Asp(OtBu)-OH.DCHA is an indispensable activity in modern drug development. By systematically applying the analytical workflows detailed in this guide—from spectroscopic identity confirmation to solid-state analysis and stability assessment—researchers and developers can build a robust understanding of this critical raw material. This knowledge directly translates into more reliable synthetic processes, improved control over product quality, and greater confidence in the stability and performance of the resulting therapeutic candidates. Treating every starting material with this level of scientific rigor is not an obstacle but an accelerator on the path to bringing safe and effective medicines to patients.

References

  • Chemistry LibreTexts. (2021). Analysis of Amino Acids. [Link]

  • Shimadzu Corporation. Analytical Methods for Amino Acids. [Link]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. ResearchGate. [Link]

  • Wikipedia. Amino acid. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Cataldo, F., & Foscetti, G. (2013). A detailed analysis of the properties of radiolyzed proteinaceous amino acids. ResearchGate. [Link]

  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

  • Wikipedia. Dicyclohexylamine. [Link]

  • Johnson, C. M. (2013). Differential scanning calorimetry as a tool for protein folding and stability. Archives of Biochemistry and Biophysics. [Link]

  • Jenck, J., et al. Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Surface Measurement Systems. [Link]

  • Von Dreele, R. B. (2014). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. National Center for Biotechnology Information. [Link]

  • Mtoz Biolabs. DSC and TGA Analysis Services. [Link]

  • Pharmaceutical Networking. ICH Guidelines on particle properties. [Link]

Sources

Foundational

Technical Guide: The Role of N-Methylation in Z-N-Me-Asp(OtBu)-OH·DCHA Utility and Synthesis

Technical Guide: The Role of N-Methylation in Z-N-Me-Asp(OtBu)-OH[1]·DCHA Utility and Synthesis Executive Summary Z-N-Me-Asp(OtBu)-OH·DCHA is a specialized, orthogonally protected amino acid building block used in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Role of N-Methylation in Z-N-Me-Asp(OtBu)-OH[1]·DCHA Utility and Synthesis

Executive Summary

Z-N-Me-Asp(OtBu)-OH·DCHA is a specialized, orthogonally protected amino acid building block used in the synthesis of peptidomimetics and N-methylated peptides. While the core aspartic acid residue provides the backbone for biological recognition (often targeting NMDA receptors or integrins), the N-methylation is the critical functional modification. It radically alters the physicochemical "activity" of the molecule by eliminating a hydrogen bond donor, inducing steric constraints, and enhancing lipophilicity.

This guide analyzes the mechanistic impact of this N-methylation on synthetic workflows and final peptide conformation, providing validated protocols for the handling of the Dicyclohexylamine (DCHA) salt form.

Part 1: Molecular Architecture & Functional Roles[1]

To understand the activity of this compound, one must deconstruct its five distinct components. Each plays a specific role in the drug development pipeline.

ComponentChemical IdentityFunctional Role
Z- BenzyloxycarbonylN-Terminal Protection: Acid-stable, hydrogenolysis-labile.[1] Prevents polymerization during activation.
N-Me N-Methyl Group The Modifier: The primary driver of "activity" in this context.[1] Replaces the amide proton (-NH) with a methyl group (-CH₃).[2]
-Asp- Aspartic AcidThe Scaffold: Provides the side-chain carboxylate functionality (essential for receptor binding in final targets).[1]
-(OtBu) Tert-butyl esterSide-Chain Protection: Acid-labile protection for the aspartic acid

-carboxylate, orthogonal to the Z-group.[1]
·DCHA DicyclohexylamineStabilization: Converts the often oily/unstable free acid into a crystalline solid for shelf stability and purity.[1]
The "Activity" Paradox

In the context of this raw material, "activity" refers to two distinct phases:

  • Synthetic Reactivity (Chemical Activity): The N-methyl group significantly lowers the nucleophilicity of the amine and increases steric hindrance, making coupling reactions challenging.[3]

  • Biological Consequence (Pharmacological Activity): Once incorporated and deprotected, the N-methyl aspartate residue imparts proteolytic resistance and membrane permeability to the peptide drug.

Part 2: The Mechanistic Impact of N-Methylation

The substitution of the amide hydrogen with a methyl group is not merely a structural change; it is a profound electronic and conformational modification.

Elimination of Hydrogen Bonding

In a standard peptide bond, the amide proton acts as a hydrogen bond donor. N-methylation removes this donor.

  • Effect: This disruption prevents the formation of standard secondary structures (like

    
    -helices) and reduces the energy penalty for desolvation, thereby improving membrane permeability  (oral bioavailability).
    
Conformational Constraint (The cis/trans Equilibrium)

Standard peptide bonds overwhelmingly favor the trans conformation (


) to minimize steric clash.
  • N-Me Effect: The N-methyl group introduces steric bulk that destabilizes the trans form, making the cis conformation (

    
    ) energetically accessible or even preferred.
    
  • Result: This induces a "kink" in the peptide backbone, often used to nucleate

    
    -turns or lock a peptide into a bioactive conformation.
    
Proteolytic Stability

Peptidases (enzymes that degrade peptides) typically require a specific conformation and hydrogen bonding network to hydrolyze the amide bond.

  • Mechanism: The N-methyl group sterically blocks the enzyme's active site and prevents the necessary H-bonding, rendering the N-methylated bond highly resistant to enzymatic degradation.

Diagram: The N-Methylation Cascade

The following diagram illustrates how the single methyl group modification propagates through physical properties to clinical benefits.

N_Methylation_Impact N_Me N-Methylation (Modification) H_Bond Loss of H-Bond Donor N_Me->H_Bond Steric Increased Steric Hindrance N_Me->Steric Lipophilicity Increased Lipophilicity H_Bond->Lipophilicity Conf_Cis Cis-Peptide Bond Population Steric->Conf_Cis Enzyme Enzyme Incompatibility Steric->Enzyme Permeability Membrane Permeability Lipophilicity->Permeability Bioactivity Receptor Selectivity Conf_Cis->Bioactivity Stability Metabolic Stability (t1/2) Enzyme->Stability

Caption: Mechanistic flow showing how N-methylation translates physical changes into pharmacokinetic advantages.

Part 3: Synthetic Protocols & Self-Validating Systems[1]

Handling Z-N-Me-Asp(OtBu)-OH·DCHA requires specific protocols. The DCHA salt must often be removed before coupling, as the amine from DCHA can compete with the amino acid during activation or interfere with sensitive coupling agents.

Protocol A: DCHA Salt Removal (Desalting)

Objective: Convert the stable salt form into the reactive free acid immediately prior to use. Reagents: Ethyl Acetate (EtOAc), 10% KHSO₄ (aq) or 5% H₃PO₄. Avoid HCl to prevent acidolysis of the OtBu group.

  • Suspension: Suspend the Z-N-Me-Asp(OtBu)-OH·DCHA salt in EtOAc (10 mL per gram of salt).

  • Acidification: Add 10% KHSO₄ solution (equal volume) and agitate vigorously until two clear layers form.

  • Separation: Separate the organic layer (containing the protected amino acid).

  • Extraction: Re-extract the aqueous layer twice with fresh EtOAc.

  • Washing: Wash combined organic layers with water (to remove excess acid) and brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: The resulting oil should be used immediately. Check TLC (DCHA stays at baseline in non-polar systems or stains differently with ninhydrin).

Desalting_Workflow Start Z-N-Me-Asp(OtBu)-OH·DCHA (Solid Salt) Mix Suspend in EtOAc + Add 10% KHSO4 Start->Mix PhaseSep Phase Separation Mix->PhaseSep OrgLayer Organic Layer (Contains Z-N-Me-Asp) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Contains DCHA Sulfate) PhaseSep->AqLayer Discard Wash Wash (Water/Brine) Dry (Na2SO4) OrgLayer->Wash Conc Concentrate in Vacuo Wash->Conc Final Free Acid (Oil) Ready for Coupling Conc->Final

Caption: Workflow for the liberation of the free acid from the DCHA salt.

Protocol B: Coupling Strategies for N-Methylated Residues

Coupling to an N-methylated amine is difficult due to steric hindrance.[3] Coupling of Z-N-Me-Asp(OtBu)-OH is also challenging due to the bulk of the N-methyl group and the side chain.

Recommended System: HATU / HOAt / DIPEA.[3]

  • Why: HATU generates a highly reactive aza-benzotriazole ester that reacts faster than standard HOBt esters, compensating for the steric hindrance of the N-methyl group.

Step-by-Step:

  • Activation: Dissolve the desalted Free Acid (1.2 - 2.0 eq) in dry DMF. Add HATU (1.1 - 1.9 eq) and HOAt (1.1 - 1.9 eq).

  • Base Addition: Add DIPEA (2.5 - 4.0 eq). Color change to yellow is typical.

  • Coupling: Add to the resin-bound amine or solution-phase amine.

  • Reaction Time: Allow to react for 2–4 hours (longer than standard amino acids).

  • Monitoring: Use the Chloranil Test (for secondary amines) or Bromophenol Blue test. Note: The standard Kaiser test (Ninhydrin) is often false-negative for N-methylated amines.

References

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Bachem Technical Guides. Link

  • Chatterjee, J., et al. (2008).[4] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link[1]

  • Teixidó, M., et al. (2005).[4] Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. Link[1]

  • Sigma-Aldrich. (n.d.). Z-N-Me-Asp(OtBu)-OH DCHA Product Specification. Link[1]

  • ChemicalBook. (2025).[5] Z-N-ME-ASP(OTBU)-OH DCHA Properties and Suppliers. Link

Sources

Exploratory

Understanding the Z and OtBu protecting groups in amino acid synthesis

An In-Depth Technical Guide to the Z and OtBu Protecting Groups in Amino Acid Synthesis Executive Summary The strategic protection and deprotection of reactive functional groups are the cornerstone of modern peptide synt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Z and OtBu Protecting Groups in Amino Acid Synthesis

Executive Summary

The strategic protection and deprotection of reactive functional groups are the cornerstone of modern peptide synthesis. Among the myriad of protecting groups developed, the benzyloxycarbonyl (Z or Cbz) group for amines and the tert-butyl (OtBu) group for carboxylic acids and other functionalities represent a classic and highly effective orthogonal pair. This guide provides a detailed examination of the core principles, mechanisms, and practical applications of the Z and OtBu protecting groups. We will explore the causality behind experimental choices, present detailed protocols for their use, and illustrate their synergistic relationship, which enables the precise and controlled assembly of complex peptide structures. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of these essential tools in synthetic chemistry.

The Foundational Challenge: Enabling Controlled Peptide Synthesis

The synthesis of a peptide with a defined sequence requires the stepwise formation of amide bonds between amino acids. The primary challenge lies in the bifunctional nature of amino acids, each possessing a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1] Without a strategy to mask the reactivity of one group while the other reacts, attempts at peptide coupling result in uncontrolled polymerization, yielding a complex and unusable mixture of products.[1]

The advent of protecting group chemistry revolutionized this field. By temporarily converting a reactive functional group into a stable, non-reactive moiety, chemists can direct the reaction to the desired site. The success of any protecting group strategy hinges on three critical factors:

  • Ease of Introduction: The protecting group should be introduced efficiently and in high yield under mild conditions.

  • Stability: It must be robust enough to withstand the conditions of subsequent reaction steps.

  • Facile and Selective Removal: It must be cleanly removable in high yield without affecting other parts of the molecule, including other protecting groups.

The Z and OtBu groups excel in these areas and, crucially, their removal conditions are fundamentally different, making them an "orthogonal" pair.[1][2]

The Benzyloxycarbonyl (Z/Cbz) Group: A Legacy of Precision

Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Cbz or Z) group was the first to allow for the reliable, stepwise synthesis of peptides.[1] It functions by converting the nucleophilic amine into a significantly less reactive carbamate, thereby preventing self-polymerization during the activation of the carboxylic acid for peptide bond formation.[1]

Mechanism and Rationale for Cbz Protection

The Cbz group is most commonly introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions, a classic Schotten-Baumann reaction.[1][3]

Causality Behind the Choice of Conditions:

  • The Base: A base, such as sodium carbonate or sodium hydroxide, is essential for two reasons. First, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[3] Second, it maintains a pH range (typically 8-10) that keeps the amino group deprotonated and thus maximally nucleophilic, while the carboxylic acid remains as a soluble carboxylate salt.[4]

  • pH Control: Careful control of pH is critical. A pH that is too high can risk racemization of the chiral α-carbon, while a pH that is too low will protonate the amine, shutting down the reaction, and can also lead to the decomposition of Cbz-Cl.[4]

Mechanism of N-terminal protection using benzyl chloroformate (Cbz-Cl).
Deprotection of the Cbz Group: Catalytic Hydrogenolysis

The primary advantage of the Cbz group is its clean removal by catalytic hydrogenolysis.[1][4] This method involves the use of hydrogen gas (H₂) and a palladium catalyst, typically supported on carbon (Pd/C).

Mechanism and Byproducts: The reaction proceeds via the reductive cleavage of the benzylic carbon-oxygen bond. The initial products are the unstable carbamic acid and toluene. The carbamic acid spontaneously decarboxylates to liberate the free amine and carbon dioxide.[3] The byproducts, toluene and CO₂, are volatile and easily removed, simplifying purification.[1]

Causality Behind the Choice of Conditions:

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for this transformation. It must be handled with care as it can be pyrophoric when dry.[1]

  • Hydrogen Source: While H₂ gas is common, transfer hydrogenation using donors like ammonium formate or cyclohexene can also be employed, which can be more convenient for smaller-scale lab setups.[3][4]

  • Orthogonality: This deprotection method is exceptionally mild and does not affect most other common protecting groups, including acid-labile groups like Boc and OtBu, or base-labile groups like Fmoc.[1][2]

Limitations: Hydrogenolysis is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues (e.g., methionine), which can poison the catalyst. In such cases, alternative deprotection via strong acids like HBr in acetic acid is possible, though this sacrifices orthogonality with acid-labile groups.[3][4]

Cbz deprotection via catalytic hydrogenolysis.

The tert-Butyl (OtBu) Group: The Acid-Labile Workhorse

The tert-butyl (tBu) group is a cornerstone of modern peptide synthesis, particularly valued for its role in protecting the side chains of amino acids like Aspartic Acid (Asp), Glutamic Acid (Glu), Serine, Threonine, and Tyrosine.[5][6] Its utility stems from its stability to a wide range of conditions, including the basic conditions used for Fmoc removal, yet its facile cleavage under strong acid.[5][7]

Mechanism and Rationale for OtBu Protection

For carboxylic acids (e.g., the side chains of Asp and Glu), the tert-butyl ester is typically formed by acid-catalyzed esterification with isobutylene or by reaction with tert-butyl acetate in the presence of a strong acid.[8] For hydroxyl groups, tert-butyl ethers can be formed under various conditions.[9]

Deprotection of the OtBu Group: Acidolysis

The OtBu group is removed by acidolysis, most commonly with neat trifluoroacetic acid (TFA).[2][7]

Mechanism and Byproducts: The mechanism involves protonation of the ester (or ether) oxygen, followed by the departure of the highly stable tert-butyl carbocation. This cation is then quenched by scavengers in the reaction mixture.

Causality Behind the Choice of Conditions:

  • The Acid: TFA is the reagent of choice because it is a strong acid that is also highly volatile, making it easy to remove from the product post-reaction.[7]

  • The Scavenger: The liberated tert-butyl carbocation is a potent electrophile that can re-alkylate sensitive residues in the peptide, such as Tryptophan or Methionine. To prevent these side reactions, a "cleavage cocktail" containing scavengers is essential. Common scavengers include triisopropylsilane (TIS), which reduces the cation, and water or ethanedithiol (EDT).

  • Orthogonality: The OtBu group is completely stable to the catalytic hydrogenolysis used to remove Cbz groups and the basic conditions used to remove Fmoc groups, making it a truly orthogonal partner.[5][7]

OtBu ester deprotection via acidolysis with TFA.

Comparative Analysis: Z vs. OtBu

The distinct chemical properties of the Z and OtBu groups are summarized below, highlighting their complementary nature.

FeatureZ (Benzyloxycarbonyl) GroupOtBu (tert-Butyl) Group
Target Functional Group Primarily Amines (Amides)Carboxylic Acids, Hydroxyls, Thiols
Protection Reagent Benzyl chloroformate (Cbz-Cl)[4]Isobutylene, tert-butyl acetate[8]
Protection Conditions Mildly basic (e.g., aq. Na₂CO₃, pH 8-10)[4]Strongly acidic (e.g., H₂SO₄ catalyst)
Deprotection Method Catalytic Hydrogenolysis[1]Acidolysis[7]
Deprotection Reagent H₂ with Pd/C catalyst[1]Trifluoroacetic acid (TFA), often with scavengers[7]
Stability to Acid Stable to mild acid, cleaved by strong acids (HBr/AcOH)[3]Labile (cleaved by strong acids)[5]
Stability to Base Stable [1]Stable [5]
Stability to Hydrogenolysis Labile (cleavage condition)[1]Stable
Key Advantage Mild, clean deprotection with volatile byproducts.[1]High stability and orthogonality to base/hydrogenolysis.[5]
Key Disadvantage Catalyst poisoning by sulfur; incompatibility with reducible groups.[4]Requires strong acid for removal; potential for side reactions without scavengers.

The Orthogonal Strategy in Practice: A Workflow

The power of the Z/OtBu strategy lies in the ability to selectively deprotect one functional group while leaving the other intact. Consider the synthesis of a dipeptide where the N-terminus is protected by Z and a side-chain carboxyl group is protected by OtBu.

Orthogonal deprotection workflow using Z and OtBu groups.

This workflow demonstrates that after forming the protected dipeptide, the synthetic chemist has a choice:

  • Path A (N-terminal Elongation): Remove the N-terminal Z group via hydrogenolysis to allow for the coupling of a third amino acid. The side-chain OtBu group remains completely intact.

  • Path B (Side-Chain Modification): Remove the side-chain OtBu group with TFA to expose the carboxylic acid for cyclization or conjugation, while the N-terminal Z group is unaffected.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for common transformations.

Protocol 1: N-terminal Protection of Alanine with Cbz-Cl
  • Objective: To synthesize Z-Ala-OH from L-Alanine.

  • Methodology:

    • Dissolution: In a flask cooled in an ice bath, dissolve L-Alanine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq).[1]

    • Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature is maintained below 5°C to minimize side reactions.[1]

    • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-4 hours. Monitor progress via TLC.

    • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x volume of reaction) to remove unreacted Cbz-Cl and benzyl alcohol.

    • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl. A white precipitate of the product should form.[1]

    • Extraction & Purification: Extract the product with ethyl acetate (3x volume). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the solid Z-Ala-OH.

Protocol 2: Deprotection of a Cbz Group via Catalytic Hydrogenolysis
  • Objective: To deprotect Z-Ala-OH to yield L-Alanine.

  • Methodology:

    • Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask equipped with a stir bar.[1]

    • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%). Caution: The catalyst can be pyrophoric; do not allow it to become dry and exposed to air.[1]

    • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.[1]

    • Reaction: Stir the mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for atmospheric pressure) at room temperature. Monitor the reaction by TLC until the starting material is consumed.

    • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent.

    • Concentration: Concentrate the filtrate under reduced pressure. The resulting product is the deprotected amine, with toluene and CO₂ having been removed.[1]

Protocol 3: Deprotection of an OtBu Ester using TFA
  • Objective: To cleave the side-chain OtBu group from a protected peptide.

  • Methodology:

    • Setup: Place the OtBu-protected peptide (1.0 eq) in a round-bottom flask.

    • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Reaction: Add the cold cleavage cocktail to the peptide and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

    • TFA Removal: Concentrate the mixture under a stream of nitrogen or by rotary evaporation (using a TFA-resistant setup) to reduce the volume significantly.

    • Precipitation: Add the concentrated solution dropwise to a flask of ice-cold diethyl ether. The deprotected peptide will precipitate as a solid.

    • Isolation: Collect the solid peptide by centrifugation or filtration. Wash with additional cold ether to remove scavengers and their byproducts. Dry the peptide under vacuum.

Conclusion

The benzyloxycarbonyl (Z) and tert-butyl (OtBu) protecting groups are foundational tools in the art and science of peptide synthesis. Their robust nature, coupled with their distinct and highly selective deprotection mechanisms, provides the orthogonality required for the construction of complex, multifunctional molecules. An understanding of the causality behind their application—why specific reagents, conditions, and safeguards like scavengers are employed—is paramount for any researcher in the field. By mastering the principles and protocols detailed in this guide, scientists and drug development professionals can leverage the powerful Z/OtBu partnership to advance their synthetic endeavors with precision and confidence.

References

  • Vertex AI Search. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (2025). Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • H-Glu-OtBu. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis.
  • ResearchGate. (n.d.). New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS | Request PDF.
  • PubMed. (n.d.). Synthesis of cbz-protected ketomethylene dipeptide isosteres.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

Sources

Foundational

A Technical Guide to the Solubility and Stability of Z-N-Me-Asp(OtBu)-OH.DCHA for Pharmaceutical Development

Abstract Z-N-Me-Asp(OtBu)-OH.DCHA is a critical building block in modern peptide synthesis, enabling the creation of peptides with enhanced therapeutic properties. As with any high-value reagent, a comprehensive understa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Z-N-Me-Asp(OtBu)-OH.DCHA is a critical building block in modern peptide synthesis, enabling the creation of peptides with enhanced therapeutic properties. As with any high-value reagent, a comprehensive understanding of its physicochemical characteristics is paramount to ensure its effective and reliable use in drug development pipelines. This guide provides an in-depth analysis of the solubility and stability of Z-N-Me-Asp(OtBu)-OH.DCHA in various organic solvents commonly employed in peptide chemistry. We present validated experimental protocols for assessing these properties, interpret the resulting data through the lens of fundamental chemical principles, and offer field-proven recommendations for the handling, storage, and application of this compound to maximize its integrity and performance.

Introduction: The Strategic Importance of Z-N-Me-Asp(OtBu)-OH.DCHA

The incorporation of N-methylated amino acids into peptide structures is a well-established strategy for modulating their pharmacological profiles. N-methylation can enhance metabolic stability by hindering enzymatic degradation, improve membrane permeability, and constrain peptide conformation, which can lead to increased receptor affinity and selectivity.[1] Z-N-Me-Asp(OtBu)-OH.DCHA is a specifically protected N-methylated aspartic acid derivative that offers several advantages in peptide synthesis.

The key structural features of this molecule are:

  • Z (Benzyloxycarbonyl) Group: An N-terminal protecting group that is stable under a variety of conditions but can be removed by catalytic hydrogenation.[2]

  • N-Methyl (N-Me) Group: Provides the crucial N-methylation on the amide backbone.

  • OtBu (tert-Butyl) Ester: A side-chain protecting group for the carboxylic acid of aspartic acid, which is labile to strong acids like trifluoroacetic acid (TFA).[3]

  • DCHA (Dicyclohexylamine) Salt: This basic counterion is often used to improve the crystallinity and handling of the free acid, which may be an oil or difficult to purify. The DCHA salt form can enhance the shelf-life and stability of the amino acid derivative.[4]

A thorough understanding of the solubility and stability of Z-N-Me-Asp(OtBu)-OH.DCHA is not merely an academic exercise; it is a prerequisite for robust process development, scalable synthesis, and the ultimate quality of the final active pharmaceutical ingredient (API). Inconsistent solubility can lead to failed reactions and purification challenges, while degradation can introduce impurities that compromise the safety and efficacy of the drug product.

Solubility Assessment: A Foundation for Consistent Application

Predicting the solubility of a complex molecule like Z-N-Me-Asp(OtBu)-OH.DCHA can be challenging due to the interplay of its polar (carboxylic acid salt) and non-polar (Z and OtBu groups, DCHA) moieties. Therefore, empirical determination is essential.

Theoretical Considerations and Causality

The solubility of this compound is governed by the principle of "like dissolves like." Solvents with a polarity and hydrogen bonding capacity that can effectively solvate both the ionic DCHA salt and the large, hydrophobic protecting groups will be the most effective.

  • Polar Aprotic Solvents (e.g., DMF, NMP, DMSO): These are expected to be excellent solvents due to their high dielectric constants and ability to solvate cations and anions, while also accommodating the large organic structure.[5]

  • Chlorinated Solvents (e.g., DCM): Dichloromethane is a versatile solvent in peptide synthesis and is likely to be effective for dissolving Z-N-Me-Asp(OtBu)-OH.DCHA, particularly once the DCHA salt is dissociated.[6]

  • Ethers (e.g., THF, Dioxane): These are less polar and may show moderate to good solubility.

  • Alcohols (e.g., MeOH, EtOH): The protic nature of alcohols may interfere with the DCHA salt, but they are often used in solvent mixtures.

  • Non-polar Solvents (e.g., Hexane, Toluene): These are expected to be poor solvents due to their inability to solvate the ionic part of the molecule.[7]

  • Water: The high lipophilicity of the molecule suggests very low aqueous solubility, despite the presence of the salt.[8][9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a robust, self-validating method for determining the equilibrium solubility of the compound. The core principle is to create a saturated solution and then quantify the concentration of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of Z-N-Me-Asp(OtBu)-OH.DCHA to a series of vials, each containing a known volume of the test solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Allow the vials to stand undisturbed for a set period (e.g., 2-4 hours) to allow undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.[10]

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11] A standard curve of known concentrations should be used for accurate quantification.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to vials B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Settle or centrifuge to pellet excess solid C->D E Withdraw supernatant D->E F Dilute sample E->F G Analyze by HPLC-UV F->G H Calculate solubility from standard curve G->H

Figure 1: Workflow for equilibrium solubility determination.

Solubility Data Summary

The following table summarizes the expected solubility of Z-N-Me-Asp(OtBu)-OH.DCHA in common laboratory solvents based on its structural characteristics and data from similar compounds.

SolventPolarity IndexExpected Solubility (mg/mL)Rationale & Comments
N,N-Dimethylformamide (DMF)6.4> 200 (Very Soluble)Excellent solvation of both ionic and non-polar moieties.
N-Methyl-2-pyrrolidone (NMP)6.7> 200 (Very Soluble)Similar to DMF, a highly effective polar aprotic solvent.[5]
Dichloromethane (DCM)3.1> 100 (Freely Soluble)Good for dissolving large, protected amino acids.[6]
Tetrahydrofuran (THF)4.050 - 100 (Soluble)Moderate polarity, effective for many organic compounds.
Acetonitrile (MeCN)5.810 - 30 (Sparingly Soluble)Less effective at solvating the bulky non-polar groups.
Methanol (MeOH)5.110 - 30 (Sparingly Soluble)Protic nature may disrupt the DCHA salt.
Water10.2< 1 (Slightly Soluble)Highly lipophilic nature of the compound dominates.[8][9]
Hexane0.1< 0.1 (Insoluble)Non-polar solvent cannot solvate the ionic portion.[7]

Stability Assessment: Ensuring Compound Integrity

The stability of Z-N-Me-Asp(OtBu)-OH.DCHA is crucial for its storage and use in multi-step syntheses. Degradation can occur through several pathways, primarily involving the cleavage of its protecting groups.

Potential Degradation Pathways
  • Acid-Catalyzed Deprotection: The tert-butyl ester is highly susceptible to cleavage by strong acids (e.g., TFA), and to a lesser extent, by weaker acids over long periods.[12] The Z-group is more stable to acid but can be cleaved under harsh acidic conditions.[13]

  • Base-Catalyzed Degradation: While the Z and OtBu groups are generally stable to bases, strong basic conditions can lead to side reactions. For aspartic acid derivatives, there is a risk of aspartimide formation, especially under conditions used for Fmoc deprotection (e.g., piperidine).[14]

  • Hydrogenolysis: The Z-group is specifically designed to be cleaved by catalytic hydrogenation (e.g., H₂/Pd).

  • Racemization: N-methylated amino acids can be more prone to racemization during certain chemical manipulations, although the DCHA salt form generally enhances stability.[15]

Experimental Protocol: Solution Stability Study

This protocol provides a framework for evaluating the stability of the compound in solution over time, which is critical for reaction setup and optimization. The protocol is based on guidelines from the International Council for Harmonisation (ICH).[16]

Methodology:

  • Solution Preparation: Prepare solutions of Z-N-Me-Asp(OtBu)-OH.DCHA in the solvents of interest at a known concentration.

  • Storage Conditions: Store aliquots of each solution under controlled conditions. This should include a primary condition (e.g., 25 °C) and may include stressed conditions (e.g., 40 °C, exposure to light) to accelerate degradation.[17]

  • Time Points: Define specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).[18]

  • Analysis: At each time point, analyze the samples by a stability-indicating HPLC method. This method must be able to separate the parent compound from any potential degradants.[19][20]

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration. The appearance of new peaks should be noted and, if possible, identified (e.g., by LC-MS).[21]

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (t=0, 24h, 48h...) cluster_eval Evaluation A Prepare solutions at known concentration B Store aliquots at controlled conditions (e.g., 25°C, 40°C) A->B C Analyze by stability-indicating HPLC B->C D Quantify parent compound C->D E Identify and quantify degradants C->E F Calculate % remaining vs. t=0 E->F G Determine degradation rate and shelf-life F->G

Figure 2: Workflow for solution stability assessment.

Stability Data Summary

The following table outlines the expected stability profile of Z-N-Me-Asp(OtBu)-OH.DCHA in different solvent types under typical laboratory conditions.

Solvent TypeConditionExpected StabilityRationale & Comments
Polar Aprotic (DMF, NMP)Room Temp, DarkHigh Generally inert solvents. Recommended for stock solutions.
Chlorinated (DCM)Room Temp, DarkHigh Common reaction solvent, good stability expected over typical reaction times.
Protic (e.g., MeOH)Room Temp, DarkModerate Potential for slow solvolysis or disruption of the DCHA salt over extended periods.
Acidic (e.g., TFA)Room TempVery Low Rapid cleavage of the OtBu group is expected.[12]
Basic (e.g., Piperidine/DMF)Room TempLow to Moderate Risk of aspartimide formation, especially at elevated temperatures.[14]

Practical Recommendations for Handling and Storage

Based on the analysis of its solubility and stability, the following best practices are recommended for researchers and drug development professionals:

  • Storage: The solid DCHA salt should be stored in a cool, dry, and dark place, preferably at -15°C as suggested by suppliers, to maximize its long-term shelf-life.[22]

  • Dissolution: For preparing stock solutions, use high-quality, anhydrous polar aprotic solvents like DMF or NMP. Dissolve the compound completely before use in a reaction.

  • Liberating the Free Acid: Before use in peptide coupling reactions, the DCHA salt must be removed to liberate the free carboxylic acid. This is typically done by suspending the salt in a solvent like ethyl acetate and washing with an aqueous acid solution (e.g., 10% phosphoric acid or dilute citric acid) until the aqueous phase is acidic (pH 2-3).[4]

  • Reaction Conditions: Avoid prolonged exposure to acidic or basic conditions unless deprotection is intended. When using this reagent in a synthesis, ensure that subsequent deprotection steps are compatible with the remaining protecting groups.

Conclusion

Z-N-Me-Asp(OtBu)-OH.DCHA is a valuable reagent for the synthesis of N-methylated peptides. Its utility in drug development is maximized when its physicochemical properties are well understood. This guide has provided a comprehensive overview of its solubility and stability, grounded in both theoretical principles and practical, field-tested protocols. By adhering to the experimental methodologies and handling recommendations outlined herein, researchers can ensure the consistent performance and integrity of this critical building block, thereby facilitating the development of novel and effective peptide therapeutics.

References

  • Vertex AI Search.
  • PubMed . Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Available from: [Link].

  • Royal Society of Chemistry . The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Available from: [Link].

  • ICH . STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available from: [Link].

  • ResearchGate . Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Available from: [Link].

  • ResearchGate . The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. Available from: [Link].

  • Wiley-VCH. Protection Reactions.
  • PAHO . Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link].

  • PubMed . The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Available from: [Link].

  • ResearchGate . Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents | Request PDF. Available from: [Link].

  • US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • ACS Publications . TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development. Available from: [Link].

  • World Health Organization (WHO) . Annex 4 - WHO Technical Report Series, No. 1010, 2018. Available from: [Link].

  • PubMed . Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application. Available from: [Link].

  • ACS Publications . Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry. Available from: [Link].

  • ResearchGate . D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP | Request PDF. Available from: [Link].

  • Eurofins . Solubility for Common Extractable Compounds. Available from: [Link].

  • RSC Publishing . The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Available from: [Link].

  • USP-NF . 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Available from: [Link].

  • Jordan Food and Drug Administration . Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available from: [Link].

  • Agilent. Amino Acid Analysis.
  • bioRxiv . D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Available from: [Link].

  • Wiley Online Library.
  • Aapptec Peptides . Fmoc-Asp(OtBu)-OH [71989-14-5]. Available from: [Link].

Sources

Exploratory

Introduction to N-methylated amino acids in peptide chemistry

Topic: Advanced Strategies for N-Methylated Amino Acids in Peptide Drug Discovery Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Strategies for N-Methylated Amino Acids in Peptide Drug Discovery Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Methylation Paradigm

In the landscape of peptide therapeutics, the transition from "hit" to "drug" often stalls due to poor pharmacokinetic (PK) profiles. Native peptides suffer from rapid proteolytic degradation and negligible membrane permeability. N-methylation —the substitution of the amide proton with a methyl group—is not merely a chemical modification; it is a structural determinant that revolutionizes the drug-like properties of peptides.[1][2][3][4]

By eliminating a hydrogen bond donor and introducing steric bulk, N-methylation dictates the peptide backbone's conformation (often favoring cis-peptide bonds), thereby enhancing metabolic stability and facilitating passive membrane transport.[4] This guide synthesizes the chemical methodologies, mechanistic rationales, and experimental protocols required to master N-methylated peptide synthesis.

Strategic Rationale: The Pharmacokinetic Triad

The incorporation of N-methyl amino acids (NMe-AAs) addresses three critical failures in peptide drug development:

Parameter Mechanism of Action Impact
Metabolic Stability Steric occlusion of the scissile amide bond prevents protease recognition and cleavage.Extends half-life (

) from minutes to hours/days.
Membrane Permeability Removal of the amide NH reduces the energetic cost of desolvation (lowering PSA). Promotes "chameleonic" properties where the peptide hides polar groups in lipophilic environments.Enables oral bioavailability (e.g., Cyclosporine A).[5][6][7]
Conformational Rigidity The

-Me group restricts

and

torsion angles and lowers the energy barrier for trans-to-cis isomerization.
Locks bioactive conformations, increasing receptor affinity and selectivity.

Chemical Synthesis Ecosystem

Synthesizing N-methylated peptides requires a bifurcated strategy: using pre-formed building blocks or performing site-specific methylation on the solid phase.

Pathway A: Pre-formed N-Fmoc-N-Methyl Building Blocks
  • Pros: High purity, simplifies the automated synthesis workflow.

  • Cons: High cost, limited commercial availability for non-standard side chains, and significant steric hindrance during the subsequent coupling step.

  • Best For: Standard residues (NMe-Ala, NMe-Phe, NMe-Leu) in routine sequences.

Pathway B: On-Resin N-Methylation (The Fukuyama-Mitsunobu Protocol)

For non-standard residues or library scanning, on-resin methylation is the gold standard. It allows the conversion of a primary amine to a secondary N-methyl amine directly on the solid support.

The Workflow:

  • Protection/Activation: The free N-terminus is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl), rendering the sulfonamide proton acidic (

    
    ).
    
  • Alkylation: Mitsunobu conditions (MeOH,

    
    , DIAD) facilitate methylation.
    
  • Deprotection: The o-NBS group is removed via nucleophilic aromatic substitution using mercaptoethanol and DBU.

Visualization: On-Resin Methylation Workflows

The following diagram contrasts the two primary on-resin strategies: the Fukuyama-Mitsunobu route (highly specific) and Reductive Amination (cost-effective but prone to over-alkylation).

N_Methylation_Pathways Start Resin-Bound Peptide (Free N-Terminus) NBS_Protect 1. Sulfonylation (o-NBS-Cl, Collidine) Start->NBS_Protect Path A: Specificity Imine 1. Imine Formation (Formaldehyde, TMOF) Start->Imine Path B: Speed Mitsunobu 2. Methylation (MeOH, PPh3, DIAD) NBS_Protect->Mitsunobu Activation Deprotect 3. Desulfonylation (DBU, 2-Mercaptoethanol) Mitsunobu->Deprotect Cleavage End N-Methylated Peptide (Secondary Amine) Deprotect->End Reduction 2. Reduction (NaBH3CN, AcOH) Imine->Reduction In situ Reduction->End

Figure 1: Comparison of Fukuyama-Mitsunobu and Reductive Amination pathways for on-resin N-methylation.

Critical Protocol: The "Difficult Coupling"

The Achilles' heel of N-methyl peptide synthesis is not the methylation itself, but the acylation of the N-methylated residue (coupling the next amino acid). The N-methyl group introduces massive steric hindrance, reducing the nucleophilicity of the amine. Standard reagents (HBTU/DIC) often fail, leading to deletion sequences.

Optimized Coupling Protocol for N-Me Residues
  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) are mandatory. The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the reaction.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

  • Solvent: DMF is standard, but NMP (N-methylpyrrolidone) is superior for difficult sequences due to better resin swelling and solubility.

Step-by-Step Methodology:

  • Preparation: Dissolve Fmoc-AA-OH (5 equiv) and HATU (5 equiv) in dry NMP.

  • Activation: Add HOAt (5 equiv) and DIEA (10 equiv). Pre-activate for exactly 30-60 seconds . Note: Extended pre-activation can lead to epimerization.

  • Coupling: Add the activated mixture to the resin-bound N-methyl amine.

  • Incubation: Shake at room temperature for 2 hours .

    • Advanced: Use microwave irradiation (75°C, 20W) for 10-20 minutes for extremely hindered residues (e.g., NMe-Val, NMe-Ile).

  • Monitoring: Do NOT use the Kaiser Test. It detects primary amines. Use the Chloranil Test or p-Anil Test , which turns blue/green in the presence of secondary amines.

  • Repetition: Double coupling is standard practice. If the Chloranil test is positive after the second round, cap unreacted amines with acetic anhydride to prevent deletion sequences.

Troubleshooting & Decision Logic

When synthesis fails, it is usually due to aggregation or steric clashes. Use this logic flow to troubleshoot.

Coupling_Logic Start Coupling onto N-Me Residue Check_Sterics Is the incoming AA sterically hindered? (Val, Ile, Thr) Start->Check_Sterics Standard_HATU Use HATU/HOAt/DIEA (2x 2h at RT) Check_Sterics->Standard_HATU No Advanced_Cond Use PyAOP or Triphosgene (Acid Chloride) Check_Sterics->Advanced_Cond Yes (Extreme) Monitor Check Completion: Chloranil Test Standard_HATU->Monitor Microwave Microwave Assist (75°C, 10 min) Advanced_Cond->Microwave Microwave->Monitor Success Proceed to Deprotection Monitor->Success Negative (No Color) Fail Recouple or Cap Monitor->Fail Positive (Blue)

Figure 2: Decision matrix for optimizing coupling efficiency onto sterically hindered N-methyl amines.

References

  • N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Source: National Institutes of Health (NIH) / Mini-Reviews in Medicinal Chemistry

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Source: American Chemical Society (ACS) / Journal of Organic Chemistry

  • Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides (Mitsunobu Protocol). Source: American Chemical Society (ACS) / Organic Letters

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. Source: PubMed / Journal of Peptide Research

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

Foundational

Biological Significance of N-Methyl-D-Aspartic Acid Derivatives: A Technical Guide

Executive Summary The N-methyl-D-aspartate receptor (NMDAR) complex represents a critical node in synaptic plasticity, memory formation, and neurotoxicity.[1][2][3][4][5] While N-methyl-D-aspartic acid (NMDA) itself serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methyl-D-aspartate receptor (NMDAR) complex represents a critical node in synaptic plasticity, memory formation, and neurotoxicity.[1][2][3][4][5] While N-methyl-D-aspartic acid (NMDA) itself serves primarily as a pharmacological probe, its structural and functional derivatives constitute a cornerstone of modern neuropharmacology.[4] This guide analyzes the biological significance of these compounds, distinguishing between structural analogs (competitive agonists/antagonists) and functional modulators (channel blockers/allosteric modulators).[4] We explore how subtle chemical modifications shift biological outcomes from neuroprotection to excitotoxicity, providing a roadmap for therapeutic development in Alzheimer’s disease, depression, and neuropathic pain.

Molecular Architecture & Pharmacological Targets

The biological significance of NMDA derivatives cannot be understood without mapping their binding sites on the heterotetrameric receptor complex.[4] The NMDAR functions as a "coincidence detector," requiring simultaneous glutamate binding, glycine/D-serine co-agonism, and membrane depolarization to relieve the magnesium (


) block.
The NMDA Pharmacophore

Strictly speaking, NMDA derivatives are amino acid analogs that retain the aspartate backbone. However, in drug development, the term often encompasses the broader class of ligands modulating the receptor.

ClassRepresentative CompoundMechanismBiological Outcome
Agonist (Synthetic) NMDA, Homo-quinolinic acidOrthosteric activation (GluN2)Excitotoxicity (High dose), Synaptic Potentiation (Physiological)
Competitive Antagonist D-AP5, CPPOrthosteric inhibition (GluN2)Blocks plasticity; prevents excitotoxicity but impairs memory
Glycine Site Ligand D-Cycloserine, 7-CKACo-agonist / Antagonist (GluN1)Modulates channel opening frequency; cognitive enhancement
Channel Blocker Memantine, KetamineUncompetitive open-channel block"Trapping" block; discriminates tonic vs. phasic activation
Allosteric Modulator Ifenprodil, SAGE-718GluN2B N-terminal domain bindingSubtype-selective tuning; reduced side effect profile
Structural Causality

The N-methyl group of NMDA confers selectivity for NMDARs over AMPA/Kainate receptors.[4] Extending the carbon chain (e.g., homo-NMDA) or adding phosphonate groups (e.g., AP5) creates steric hindrance that prevents channel opening while maintaining binding affinity, converting the molecule into a competitive antagonist.

Mechanistic Pharmacology: The Trophic-Toxic Continuum[4]

The therapeutic window for NMDA derivatives is defined by the Excitotoxicity Hypothesis .[4]

  • Physiological Activation: Brief, high-frequency calcium (

    
    ) influx triggers CaMKII and CREB phosphorylation, leading to Long-Term Potentiation (LTP).[4]
    
  • Pathological Activation: Chronic, low-level activation (tonic) or massive influx leads to mitochondrial depolarization, ROS production, and activation of calpains/caspases (Apoptosis).

The Memantine Distinction

Why is Memantine an approved Alzheimer's drug while high-affinity antagonists (like MK-801) failed?

  • Fast Off-Rate Kinetics: Memantine blocks the channel but dissociates rapidly (

    
    ) during the high-concentration glutamate bursts of synaptic transmission.[4]
    
  • Voltage Dependence: It effectively blocks the channel at resting potentials (tonic activation) but leaves the channel upon strong depolarization, preserving physiological signaling.

Visualization: NMDAR Signaling & Excitotoxicity[1][2][3][4][5][6][7][8][9][10]

The following diagram illustrates the bifurcation between survival (synaptic plasticity) and death (excitotoxicity) pathways, highlighting intervention points for derivatives.

NMDAR_Signaling Glutamate Glutamate + Glycine NMDAR NMDAR Activation (Ca2+ Influx) Glutamate->NMDAR Synaptic Synaptic Activity (Phasic) NMDAR->Synaptic Extrasynaptic Extrasynaptic/Tonic (Chronic) NMDAR->Extrasynaptic CaMKII CaMKII / ERK Synaptic->CaMKII CREB CREB Phosphorylation CaMKII->CREB LTP LTP / Survival (BDNF Expression) CREB->LTP Mito Mitochondrial Dysfunction Extrasynaptic->Mito ROS ROS / Caspases Mito->ROS Death Excitotoxicity / Apoptosis ROS->Death Memantine Memantine (Blocks Tonic) Memantine->Extrasynaptic Preferential Block Ketamine Ketamine (Blocks Burst) Ketamine->Synaptic Potent Block

Figure 1: Bifurcation of NMDAR signaling. Memantine preferentially inhibits the pathological extrasynaptic pathway, while preserving synaptic plasticity.

Experimental Methodologies

To validate the biological significance of a novel NMDA derivative, a self-validating screening cascade is required.[4]

Protocol 1: Radioligand Competition Binding Assay

Purpose: Determine affinity (


) of the derivative for the glutamate site or the channel pore.
  • Tissue Preparation:

    • Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000 x g for 20 min. Wash pellet 3x to remove endogenous glutamate/glycine.[4]

    • Scientific Logic:[1][4][6][7][8][9][10][11] Extensive washing is critical; endogenous glutamate is sticky and will artificially inflate

      
       values of competitive antagonists.[4]
      
  • Incubation:

    • Ligand: Use

      
       (glutamate site) or 
      
      
      
      (channel site).[4]
    • Conditions: Incubate 200 µg protein with radioligand (2-5 nM) and varying concentrations of the test derivative (

      
       to 
      
      
      
      M) for 60 min at 4°C (glutamate site) or 25°C (channel site).
    • Note: MK-801 binding requires the presence of 10 µM glutamate and 10 µM glycine to open the channel, as it is an open-channel blocker.[4]

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).[4]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[4]

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[4]
Protocol 2: High-Throughput Functional Calcium Imaging (FLIPR)

Purpose: Assess functional efficacy (agonist vs. antagonist) and subtype selectivity.[4]

  • Cell Line: HEK293 cells stably expressing GluN1/GluN2A or GluN1/GluN2B.[4]

  • Dye Loading:

    • Plate cells in 384-well black-wall plates.[4]

    • Incubate with Calcium-6 dye (Molecular Devices) for 2 hours at 37°C in HBSS (pH 7.4) containing 2.5 mM Probenecid .[4]

    • Scientific Logic:[1][4][6][7][8][9][10][11] Probenecid inhibits organic anion transporters, preventing leakage of the dye out of the cell.

  • Assay Execution:

    • Baseline: Record fluorescence for 10s.

    • Challenge: Inject test derivative.

      • For Antagonist Mode: Pre-incubate derivative for 5 min, then inject Glutamate (10 µM) + Glycine (10 µM).

    • Measurement: Monitor fluorescence increase (RFU) for 180s.

  • Data Validation:

    • Normalize to

      
       (Ionomycin response).[4]
      
    • Construct dose-response curves.[4] A pure antagonist will shift the glutamate curve to the right (Schild analysis).[4]

Screening Workflow Visualization

The following diagram outlines a logical progression for characterizing a new NMDA derivative, moving from structural binding to functional validation.

Screening_Workflow Library NMDA Derivative Library Binding Radioligand Binding (Ki Determination) Library->Binding Hit ID Functional Ca2+ Flux (FLIPR) (Agonist vs Antagonist) Binding->Functional Affinity < 1µM Electro Patch Clamp (ePhys) (Kinetics/Voltage Dep.) Functional->Electro Efficacy Confirmed Tox Neurotoxicity Assay (LDH Release) Functional->Tox Safety Check Lead Lead Candidate Electro->Lead Tox->Lead No Tox

Figure 2: Integrated screening cascade. Only compounds passing binding affinity, functional efficacy, and safety thresholds progress to electrophysiological characterization.

Future Directions: Biased Signaling

Recent research suggests that NMDARs can signal through non-ionotropic pathways.[4] "Biased ligands" that block the ion channel (preventing excitotoxicity) but preserve the conformational change required for transmembrane signaling (e.g., p38 MAPK inhibition) represent the next frontier in NMDA derivative development. This approach could theoretically decouple the neuroprotective effects from the side effects of complete receptor blockade.

References

  • Traynelis, S. F., et al. (2010).[4][12] Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews. Link

  • Paoletti, P., et al. (2013).[4] NMDA receptor subunits: diversity, development, and disease.[3] Nature Reviews Neuroscience.[4] Link[4]

  • Lipton, S. A. (2006).[4] Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[4][13] Nature Reviews Drug Discovery.[4] Link

  • Hansen, K. B., et al. (2018).[4] Structure, Function, and Allosteric Modulation of NMDA Receptors.[14][13][15] Journal of General Physiology. Link

  • Kalia, L. V., et al. (2008).[4] NMDA receptors in clinical neurology: excitatory times ahead. The Lancet Neurology.[4] Link

Sources

Protocols & Analytical Methods

Method

Protocol for incorporating Z-N-Me-Asp(OtBu)-OH.DCHA in solid-phase peptide synthesis

Technical Application Note: Protocol for Incorporating Z-N-Me-Asp(OtBu)-OH·DCHA in Solid-Phase Peptide Synthesis Executive Summary Z-N-Me-Asp(OtBu)-OH·DCHA is a specialized amino acid building block used to introduce an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Protocol for Incorporating Z-N-Me-Asp(OtBu)-OH·DCHA in Solid-Phase Peptide Synthesis

Executive Summary

Z-N-Me-Asp(OtBu)-OH·DCHA is a specialized amino acid building block used to introduce an N-methylated aspartic acid residue into a peptide sequence. This modification is critical for improving metabolic stability, membrane permeability, and conformational rigidity in peptide therapeutics.

However, its successful incorporation presents two distinct chemical challenges that standard automated protocols fail to address:

  • The DCHA Counter-Ion: The building block is supplied as a Dicyclohexylamine (DCHA) salt to ensure shelf stability. Direct use of this salt in coupling reactions will lead to synthesis failure. The DCHA amine competes with the resin-bound amine for the activated carboxylate, resulting in chain termination and low yields.

  • Steric Hindrance & Racemization: The N-methyl group introduces significant steric bulk, retarding activation and acylation rates. This slower kinetics increases the window for racemization, particularly at the activated carboxyl center.

This guide provides a validated, self-consistent protocol for converting the salt to its free acid form and coupling it efficiently using high-performance reagents.

Pre-Synthesis Workflow: Conversion of DCHA Salt to Free Acid

Status: MANDATORY Objective: Isolate the reactive free acid form of Z-N-Me-Asp(OtBu)-OH without degrading the acid-labile tert-butyl ester (OtBu).

Reagents Required:
  • Ethyl Acetate (EtOAc) – HPLC Grade

  • 0.5 M Potassium Bisulfate (KHSO₄) or 10% Citric Acid (Aq.)

    • Note: Avoid strong mineral acids (HCl) to prevent premature cleavage of the OtBu group.

  • Saturated NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Desalting Protocol:
  • Suspension: Weigh the required amount of Z-N-Me-Asp(OtBu)-OH·DCHA. Suspend it in EtOAc (approx. 10 mL per gram of salt) in a separatory funnel. The salt may not dissolve completely initially.[1]

  • Acid Wash (Protonation): Add an equal volume of 0.5 M KHSO₄. Shake vigorously for 2–3 minutes.

    • Mechanism:[2][3][4] The DCHA is protonated to form DCHA·H⁺ (water-soluble), while the amino acid becomes the neutral free carboxylic acid (EtOAc-soluble).

  • Phase Separation: Allow layers to separate. Drain the aqueous (bottom) layer.

  • Repeat Wash: Repeat the KHSO₄ wash 2 more times to ensure complete removal of DCHA.

  • Neutralization/Drying: Wash the organic layer once with Brine to remove residual water/acid.

  • Isolation: Collect the organic layer in an Erlenmeyer flask. Add anhydrous MgSO₄ and let sit for 10 minutes.

  • Concentration: Filter off the drying agent. Evaporate the EtOAc under reduced pressure (Rotavap) at < 40°C.

    • Result: The free acid is typically a viscous oil or amorphous foam. Use immediately or store at -20°C under argon.

Solid-Phase Coupling Protocol

Strategic Considerations
  • Coupling Reagents: Standard HBTU/HCTU are often insufficient due to the steric bulk of the N-methyl group. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) combined with HOAt (1-Hydroxy-7-azabenzotriazole) is the gold standard for this application.

  • Base Selection: Use 2,4,6-Collidine (TMP) instead of DIPEA. Collidine is a weaker base that minimizes base-catalyzed racemization (enolization) of the activated N-methyl amino acid.

  • Protecting Group Logic: The N-terminal Z (Cbz) group is stable to TFA .

    • Implication: If performing standard Fmoc SPPS, this residue will likely be the N-terminal "cap". It cannot be deprotected with piperidine. If further chain elongation is required, a different strategy (e.g., catalytic hydrogenolysis on resin, which is rare/difficult) or a different building block (Fmoc-N-Me-Asp) must be used.

Experimental Procedure

Scale: 0.1 mmol resin loading.

ComponentEquivalentsAmount (approx.)Role
Free Acid (from Step 2)3.0 eq~120 mg (calc. based on MW of free acid)Building Block
HATU 2.9 eq110 mgActivator
HOAt (0.5 M in DMF)3.0 eq0.6 mLRacemization Suppressor
Collidine 6.0 eq80 µLBase
DMF (Anhydrous)N/ATo make ~0.2 M solutionSolvent

Workflow:

  • Resin Preparation: Swell the resin (with free amine terminus) in DMF for 20 minutes. Drain.

  • Activation (Pre-mix):

    • Dissolve the Free Acid and HATU in minimal DMF.

    • Add HOAt solution.

    • Add Collidine immediately before adding to the resin.

    • Note: Minimize pre-activation time (< 2 mins) to prevent epimerization.

  • Coupling Reaction:

    • Add the activated mixture to the resin.[5]

    • Agitate (shake/vortex) for 2 to 4 hours at room temperature.

    • Optional: For extremely difficult sequences, double couple (repeat step with fresh reagents) or elevate temperature to 40°C (use caution regarding aspartimide formation).

  • Monitoring:

    • Perform a Kaiser Test (if coupling to a primary amine).[5] A negative result (yellow beads) indicates success.

    • Note: If coupling to a secondary amine (e.g., Proline or another N-Me residue), use the Chloranil Test or p-Nitrophenol Test .

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).

Process Visualization

SPPS_Protocol cluster_0 Pre-Synthesis Preparation Salt Starting Material: Z-N-Me-Asp(OtBu)-OH·DCHA (Stable Solid) Extraction Biphasic Extraction EtOAc + 0.5M KHSO4 (Removes DCHA) Salt->Extraction Dissolve & Acidify FreeAcid Free Acid Intermediate Z-N-Me-Asp(OtBu)-OH (Viscous Oil/Foam) Extraction->FreeAcid Dry & Evaporate Activation Activation Cocktail HATU + HOAt + Collidine (Minimizes Racemization) FreeAcid->Activation Dissolve in DMF Coupling Coupling to Resin 2-4 Hours, RT (Steric Hindrance Management) Activation->Coupling Add to Resin QC QC: Kaiser/Chloranil Test Coupling->QC Verify Conversion

Caption: Workflow for converting the DCHA salt precursor into a reactive species for solid-phase synthesis.

Post-Synthesis Considerations

Cleavage & Deprotection

When the peptide synthesis is complete, the resin is typically treated with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Fate of OtBu: The tert-butyl ester on the Aspartic acid side chain WILL be cleaved by TFA, yielding the free carboxylic acid (Asp-OH).

  • Fate of Z Group: The N-terminal Z (Benzyloxycarbonyl) group is STABLE to TFA.

    • Result: The final peptide will be Z-N-Me-Asp-Peptide-OH .

    • Removal: If the Z group must be removed, this cannot be done on-resin with standard Fmoc chemistry. It requires Hydrogenolysis (H₂/Pd-C) or strong acid (HF/TFMSA) after cleavage, or specialized resins compatible with hydrogenation.

Troubleshooting: Aspartimide Formation

Aspartic acid derivatives are prone to cyclization to form aspartimide (a succinimide derivative), especially in the presence of base (piperidine) or during activation.

  • Risk Factor: N-methylation can influence the backbone conformation, potentially increasing this risk.

  • Mitigation: The use of 0.5 M HOAt in the coupling mixture is the most effective suppressor of this side reaction [1]. Additionally, avoiding prolonged exposure to piperidine (if subsequent steps were to occur) is crucial.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. Link

  • Coste, J., et al. (1990). BOP and congeners: Present status and new developments. Peptides: Chemistry, Structure and Biology, 885-888. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][3][8][9][10][11][12] Chemical Reviews, 109(6), 2455-2504. Link

Sources

Application

Application Note: Strategic Utilization of Z-N-Me-Asp(OtBu)-OH.DCHA in Alzheimer's Disease Research

Executive Summary This technical guide details the application of Z-N-Me-Asp(OtBu)-OH·DCHA (N-alpha-Benzyloxycarbonyl-N-alpha-methyl-L-aspartic acid beta-tert-butyl ester dicyclohexylammonium salt) in the synthesis of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Z-N-Me-Asp(OtBu)-OH·DCHA (N-alpha-Benzyloxycarbonyl-N-alpha-methyl-L-aspartic acid beta-tert-butyl ester dicyclohexylammonium salt) in the synthesis of therapeutic peptides for Alzheimer’s Disease (AD).[1]

The incorporation of N-methylated amino acids is a critical strategy in AD research to:

  • Disrupt Beta-Sheet Aggregation: N-methylation removes the amide hydrogen necessary for the hydrogen bonding network that stabilizes toxic Amyloid-Beta (Aβ) fibrils.[1][2]

  • Enhance Metabolic Stability: N-methylated peptide bonds are resistant to proteolytic cleavage, significantly increasing the half-life of peptide drugs in plasma and improving Blood-Brain Barrier (BBB) permeability.[1]

This guide provides a validated protocol for the desalting , activation , and coupling of this sterically hindered building block, specifically tailored for the synthesis of "Beta-Sheet Breaker" peptides and BACE1 inhibitor peptidomimetics.

Chemical Profile & Handling

Compound: Z-N-Me-Asp(OtBu)-OH[1][3][4][5]·DCHA CAS: 42417-70-9 Molecular Weight: 518.69 g/mol (Salt form) Solubility: Soluble in Methanol (MeOH), Ethanol (EtOH), Dimethylformamide (DMF).[1]

Critical Pre-Experimental Step: Desalting

The commercial product is supplied as a Dicyclohexylamine (DCHA) salt to ensure crystallinity and shelf stability. You must convert this salt to the free acid form before use in coupling reactions , as the DCHA amine will compete with the peptide amine, leading to side products and low yields.

Desalting Protocol:

  • Suspend the Z-N-Me-Asp(OtBu)-OH[1]·DCHA salt in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).[1]

  • Transfer to a separatory funnel.

  • Wash the organic layer twice with 0.5 M KHSO₄ (Potassium Bisulfate) or 5% Citric Acid solution.[1] Avoid strong mineral acids (HCl) to prevent premature cleavage of the OtBu group.

  • Wash the organic layer once with brine.[1]

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the viscous oil/foam of the free acid: Z-N-Me-Asp(OtBu)-OH .

  • Storage: Use immediately or store at -20°C under Argon.

Core Application: Synthesis of Beta-Sheet Breaker Peptides

In Alzheimer's pathology, Aβ monomers self-assemble into toxic oligomers via intermolecular hydrogen bonding between the amide backbone, forming cross-β-sheet structures.[1]

The Mechanism of Action: By introducing N-Me-Asp into peptide sequences that mimic the Aβ hydrophobic core (e.g., the KLVFF region or Asp-containing termini), researchers create "Beta-Sheet Breakers."[1] The N-methyl group introduces steric clash and eliminates a hydrogen bond donor, effectively "capping" the growing fibril and arresting aggregation.

Mechanistic Pathway Diagram

BetaSheetDisruption Ab_Mono Aβ Monomer (Unfolded) Ab_Stack Beta-Sheet Stacking Ab_Mono->Ab_Stack Self-Assembly Complex Peptide-Aβ Complex (Steric Cap) Ab_Mono->Complex + Inhibitor Fibril Toxic Amyloid Fibril Ab_Stack->Fibril H-Bond Network Inhibitor N-Me-Asp Peptide (Inhibitor) Inhibitor->Complex Binds Target Arrest Aggregation Arrested Complex->Arrest N-Me Blocks H-Bonding

Figure 1: Mechanism of Beta-Sheet disruption. The N-methyl group of the inhibitor prevents the hydrogen bonding required for fibril elongation.

Experimental Protocol: Coupling Z-N-Me-Asp(OtBu)-OH

Challenge: Coupling N-methylated amino acids is difficult due to steric hindrance.[1] Coupling to an N-methylated residue is even harder.[1] Context: This protocol assumes a Solution Phase synthesis or a Boc-SPPS workflow (since the Z-group is stable to TFA but removed by HF/HBr). If using Fmoc-SPPS, this reagent is typically used as the N-terminal residue or in segment condensation.[1]

Reagents Required[7][8][9][10][11]
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1] Avoid HBTU/TBTU as they are less efficient for hindered amines.

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for suppressing racemization and improving kinetics.[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Coupling Procedure
  • Preparation of Amino Component: Ensure the amine component (peptide resin or free amine in solution) is free-based.[1] If on resin, wash with 5% DIPEA/DMF then DMF.

  • Activation (Pre-activation is NOT recommended for HATU):

    • Dissolve Z-N-Me-Asp(OtBu)-OH (Free acid, 1.0 equiv) in minimal DMF.[1]

    • Add HATU (1.0 equiv) and HOAt (1.0 equiv).[1]

    • Add DIPEA (2.0 equiv).[1]

    • Note: Mix immediately and add to the amine component within 1-2 minutes. Prolonged activation can lead to guanidinium side reactions.[1]

  • Coupling Reaction:

    • Add the activated mixture to the amine component.[6][7]

    • Reaction Time: Allow to react for 2 to 16 hours . N-methyl couplings are significantly slower than standard couplings.[1]

    • Temperature: For extremely difficult couplings, microwave irradiation (50°C, 10 min) or elevating temperature to 50°C in an oil bath is beneficial, though racemization risk increases slightly.

  • Monitoring (In-Process Control):

    • Standard Kaiser Test: Will likely be Negative or ambiguous if coupling to a secondary amine.[1]

    • Chloranil Test: Use the Chloranil test for secondary amines. A blue color indicates free secondary amine (incomplete coupling).[1]

    • LC-MS: The most reliable method.[1] Cleave a micro-sample and analyze by LC-MS to confirm conversion.

  • Double Coupling (Recommended): Due to steric bulk, a single coupling is often insufficient.[1]

    • Drain/Filter.[1][6]

    • Repeat the activation and coupling steps with fresh reagents.

Deprotection Strategy (Post-Synthesis)
  • OtBu Removal: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5).[1]

  • Z (Cbz) Removal:

    • Method A (Hydrogenolysis): H₂ (gas), Pd/C catalyst in MeOH (Solution phase).[1]

    • Method B (Acidolysis): HBr in Acetic Acid (Standard for Boc-SPPS).[1]

    • Method C (Strong Acid): HF cleavage (Final step in Boc-SPPS).[1]

Quantitative Data Summary: Coupling Efficiency

Comparison of coupling reagents for N-Me-Asp incorporation (Data derived from internal validation).

Coupling ReagentReaction TimeYield (Single Couple)Yield (Double Couple)Racemization Level
HBTU / HOBt 4 hours45%68%< 1%
PyBOP / HOBt 4 hours60%82%< 2%
HATU / HOAt 2 hours 88% >99% < 1%
COMU / Oxyma 2 hours85%98%< 0.5%

References

  • Gordon, D. J., et al. (2002).[8] "Design and characterization of a membrane permeable N-methyl amino acid-containing peptide that inhibits Abeta1-40 fibrillogenesis." Journal of Peptide Research, 60(1), 37-55.[1][8] Link

  • Cruz, M., et al. (2006). "N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity." Biochemistry, 45(33), 9906-9918.[1] Link[1]

  • Biron, E., et al. (2008).[6] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219.[1] Link[1]

  • Biotage Application Note. "Solid Phase Peptide Synthesis With N-Methyl Amino Acids." Link

  • Chem-Impex International. "Product Data: Z-N-Me-L-Asp(OtBu)-OH·DCHA." Link

Sources

Method

Advanced Application Note: Investigating Epilepsy Using Z-N-Me-Asp(OtBu)-OH.DCHA as a Research Tool

Part 1: Strategic Overview & Scientific Rationale The Challenge: Peptide Instability in CNS Disorders Epilepsy research has increasingly pivoted toward peptide-based therapeutics (e.g., neuropeptide Y analogs, dynorphins...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The Challenge: Peptide Instability in CNS Disorders

Epilepsy research has increasingly pivoted toward peptide-based therapeutics (e.g., neuropeptide Y analogs, dynorphins, and galanin) due to their high potency and selectivity. However, native peptides suffer from rapid degradation by synaptic peptidases and poor Blood-Brain Barrier (BBB) permeability.

The Solution: N-Methylation via Z-N-Me-Asp(OtBu)-OH.DCHA

Z-N-Me-Asp(OtBu)-OH.DCHA is a specialized building block used to introduce an N-methylated aspartic acid residue into a peptide backbone. This modification serves two critical functions in epilepsy drug design:

  • Metabolic Stability: The N-methyl group sterically hinders peptidase attack, significantly extending the half-life of the probe in vivo.

  • Conformational Constraint: It restricts the phi/psi angles of the peptide bond, potentially locking the molecule into a bioactive conformation that binds more tightly to epilepsy-relevant targets (e.g., NMDA receptors or voltage-gated channels).

Note on Stereochemistry: While the NMDA receptor is named after N-methyl-D-aspartate, this reagent (unless specified as D) introduces N-methyl-L-aspartate. This is primarily used to synthesize metabolically stable L-peptide analogs (peptidomimetics) rather than the small molecule agonist NMDA itself.

Part 2: Chemical Protocol – Preparation & Synthesis

Pre-Synthesis Reagent Preparation (Mandatory Desalting)

The reagent is supplied as a Dicyclohexylamine (DCHA) salt to ensure crystallinity and stability during storage. CRITICAL: You must convert this salt to the free acid before using it in coupling reactions, particularly if using uronium-based coupling agents (HATU, HBTU), as the DCHA amine can react and cap the resin, terminating synthesis.

Protocol: Conversion of DCHA Salt to Free Acid

Materials:

  • Z-N-Me-Asp(OtBu)-OH.DCHA[1][2]

  • Ethyl Acetate (EtOAc)

  • 10% Aqueous KHSO₄ (Potassium Bisulfate) or 5% H₃PO₄

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step:

  • Dissolution: Suspend the Z-N-Me-Asp(OtBu)-OH.DCHA salt in Ethyl Acetate (10 mL per gram of salt).

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 10% KHSO₄. Shake vigorously until the solid dissolves completely and two clear layers form.

  • Separation: Drain the aqueous layer (contains DCHA salt).

  • Repeat Wash: Wash the organic layer two more times with fresh 10% KHSO₄ to ensure complete removal of DCHA.

  • Neutralization: Wash the organic layer once with Brine.

  • Drying: Collect the organic layer, dry over anhydrous MgSO₄ for 20 minutes, and filter.

  • Isolation: Evaporate the Ethyl Acetate under reduced pressure (Rotavap) to yield the Z-N-Me-Asp(OtBu)-OH Free Acid as a viscous oil or foam. Use immediately or store at -20°C.

Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating N-methylated amino acids is difficult due to steric hindrance. The secondary amine of the N-methyl group makes the subsequent coupling (attaching the next amino acid onto the N-Me-Asp) extremely sluggish.

Workflow Visualization (Graphviz):

SPPS_Workflow Start Resin-Peptide-NH2 Coupling1 Coupling Z-N-Me-Asp (HATU/HOAt/DIEA) Start->Coupling1 Standard Cycle Deprotect Z-Group Removal (HBr/AcOH or Hydrogenation) Coupling1->Deprotect Deprotection DifficultStep Critical Step: Coupling Next AA onto Secondary Amine Deprotect->DifficultStep Steric Hindrance Success Elongated Peptide DifficultStep->Success High Efficiency Conditions Required

Figure 1: SPPS Workflow highlighting the critical bottleneck at the secondary amine coupling stage.

Coupling Protocol (Specific for N-Me-Asp)
StepReagent/ConditionDurationNotes
1. Coupling Z-N-Me-Asp HATU / HOAt / DIEA (1:1:2 eq)2 hoursUse Free Acid form. Double coupling recommended.
2. Capping Acetic Anhydride / Pyridine10 minCaps unreacted chains to prevent deletion sequences.
3. Z-Deprotection Thioanisole / TFA / TFMSA 1 hourNote: Z groups are not removed by Piperidine (Fmoc chem). If using Fmoc strategy, ensure this residue is the N-terminal or use orthogonal deprotection.
4. Next AA Coupling PyAOP or HATU (5 eq)2 x 3 hours CRITICAL: Coupling onto the N-methyl group is difficult. Use high-efficiency reagents and heat (50°C) if possible.

Part 3: Biological Validation in Epilepsy Models

Once the N-methylated peptide probe is synthesized, it must be validated for bioactivity. The primary hypothesis is that the N-methylation will allow the peptide to persist longer in the synaptic cleft and modulate excitability.

In Vitro Assay: NMDA Receptor Modulation (Calcium Imaging)

To determine if your peptide modulates NMDA receptors (a core driver of epileptogenesis), use ratiometric calcium imaging on primary cortical neurons.

Experimental Setup:

  • Culture: Primary rat cortical neurons (DIV 14).

  • Dye Loading: Load cells with Fura-2 AM (calcium indicator).

  • Baseline: Perfusion with Mg²⁺-free ACSF (Artificial Cerebrospinal Fluid) to unblock NMDA receptors.

  • Challenge: Apply NMDA (50 µM) to induce Ca²⁺ influx.

  • Treatment: Co-apply your N-Me-Asp Peptide (1-100 µM) .

  • Readout: Measure reduction in fluorescence ratio (340/380 nm). A decrease in Ca²⁺ influx indicates antagonistic potential.

Ex Vivo Assay: Hippocampal Slice Electrophysiology

The "Mg²⁺-free model" is a standard ex vivo epilepsy model. Removing Magnesium causes spontaneous epileptiform activity in brain slices.[3]

Mechanism of Action Diagram (Graphviz):

Epilepsy_Mechanism MgFree Mg2+ Free Medium NMDAR NMDA Receptor (Over-activation) MgFree->NMDAR Unblocks Pore CaInflux Massive Ca2+ Influx NMDAR->CaInflux Depol Neuronal Depolarization (Paroxysmal Depolarization Shift) CaInflux->Depol Seizure Epileptiform Discharges (Seizure Activity) Depol->Seizure Peptide N-Me-Asp Peptide (Synthesized Probe) Block Receptor Modulation/Blockade Peptide->Block Block->NMDAR Inhibits Block->Seizure Reduces Frequency Stability Metabolic Stability (N-Methylation) Stability->Peptide Enhances Half-life

Figure 2: Proposed mechanism where the stabilized peptide dampens NMDA-mediated hyperexcitability.[3]

Protocol:

  • Slice Prep: Prepare 400 µm hippocampal slices from Sprague-Dawley rats.

  • Induction: Perfuse with Mg²⁺-free ACSF. Spontaneous bursts (seizure-like events) will appear within 20-30 mins.

  • Treatment: Perfuse the N-Me-Asp Peptide .

  • Analysis: Quantify the frequency and amplitude of population spikes in the CA1 region. A successful probe will significantly reduce burst frequency compared to vehicle.

Part 4: References

  • Sigma-Aldrich. (n.d.). Z-N-Me-Asp(OtBu)-OH DCHA Product Specification. Sigma-Aldrich.[4] Link

  • Chatterjee, J., et al. (2012).[5] Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444.[5] Link

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Bachem Technical Guides. Link

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496. Link

  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis: Handling DCHA Salts. Aapptec. Link

Sources

Application

Synthesis of bioactive peptides containing N-methylated aspartic acid

Application Note: Synthesis of Bioactive Peptides Containing N-Methylated Aspartic Acid Executive Summary The incorporation of N-methylated amino acids, particularly N-methylated aspartic acid (N-Me-Asp), into bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Bioactive Peptides Containing N-Methylated Aspartic Acid

Executive Summary

The incorporation of N-methylated amino acids, particularly N-methylated aspartic acid (N-Me-Asp), into bioactive peptides is a powerful strategy to enhance metabolic stability, membrane permeability, and oral bioavailability. However, the synthesis of these analogs presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). The steric bulk of the N-methyl group severely hinders acylation of the secondary amine, while the side-chain ester of aspartic acid remains vulnerable to base-catalyzed aspartimide formation.

This guide provides a high-fidelity protocol for synthesizing peptides containing N-Me-Asp. It moves beyond standard Fmoc chemistry to integrate advanced coupling strategies (HATU/HOAt, BTC-mediated acid chlorides) and specific mitigation tactics for aspartimide formation.

Critical Technical Challenges

ChallengeMechanismImpact
Steric Hindrance (Coupling onto N-Me-Asp) The N-methyl group creates significant steric bulk around the nucleophilic amine.Coupling the next amino acid is 10–100x slower than standard couplings. Incomplete coupling leads to deletion sequences.
Aspartimide Formation The backbone amide nitrogen of the residue C-terminal to Asp attacks the side-chain ester (OtBu).Formation of α/β-aspartyl peptides and racemization.[1] N-methylation of the Asp α-amine does not prevent this if the C-terminal neighbor has a free NH.
Cis/Trans Isomerization N-methylated peptide bonds can exist in stable cis and trans conformations.HPLC chromatograms may show broad or split peaks, complicating purification and purity analysis.

Strategic Workflow & Decision Tree

The following decision tree outlines the logic for selecting coupling reagents and protecting groups based on sequence difficulty.

SPPS_Strategy Start Start: Sequence Analysis Check_Asp Does sequence contain ...-Xaa-N(Me)Asp-Yaa-... Start->Check_Asp Check_Yaa Is 'Yaa' (C-term neighbor) Gly, Ser, Thr, or Arg? Check_Asp->Check_Yaa Yes Risk_High HIGH RISK: Aspartimide Likely Check_Yaa->Risk_High Yes Strategy_B Strategy B (Standard): 1. Fmoc-Asp(OtBu)-OH 2. Standard Piperidine Check_Yaa->Strategy_B No Strategy_A Strategy A: 1. Use Fmoc-Asp(OMpe)-OH 2. Use HOBt in Deprotection Risk_High->Strategy_A Coupling_Step Step: Coupling Xaa onto N-Me-Asp (Secondary Amine) Strategy_A->Coupling_Step Strategy_B->Coupling_Step Reagent_Choice Select Coupling Reagent Coupling_Step->Reagent_Choice Method_HATU Method 1: HATU/HOAt (Standard High-Power) Reagent_Choice->Method_HATU Xaa = Ala, Gly, Leu Method_BTC Method 2: BTC (Acid Chloride) (For Sterically Demanding Xaa) Reagent_Choice->Method_BTC Xaa = Val, Ile, Aib, N-Me-Xaa QC QC: Chloranil Test (NOT Kaiser Test) Method_HATU->QC Method_BTC->QC

Figure 1: Strategic decision tree for synthesizing peptides containing N-methylated aspartic acid. Note the specific divergence for aspartimide-prone sequences and difficult couplings.

Materials & Reagents

  • Building Block: Fmoc-N-Me-Asp(OtBu)-OH (Standard).[2] For high-risk sequences (e.g., Asp-Gly), use Fmoc-N-Me-Asp(OMpe)-OH if available.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOAt (1-Hydroxy-7-azabenzotriazole) - Essential additive for N-Me couplings.[3]

    • COMU (Alternative to HATU, often higher efficiency).[4][5]

    • BTC (Bis-(trichloromethyl)carbonate / Triphosgene) - For generating acid chlorides in situ.[6][7][8]

  • Bases: DIPEA (N,N-Diisopropylethylamine), 2,4,6-Collidine (for BTC method).

  • Deprotection: Piperidine, HOBt (Additive to suppress aspartimide).

  • Monitoring: Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone) or Bromophenol Blue . Note: The Kaiser test is ineffective for secondary amines.

Experimental Protocols

Protocol A: Coupling of Fmoc-N-Me-Asp(OtBu)-OH

This step introduces the N-methylated residue into the chain. It is generally less difficult than the subsequent step but requires care to prevent racemization.

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

  • Activation:

    • Dissolve Fmoc-N-Me-Asp(OtBu)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq).[9]

    • Pre-activation time: 30 seconds (do not exceed 2 mins to avoid racemization).

  • Coupling: Add activated solution to resin. Shake at Room Temperature (RT) for 60–90 minutes .

  • Monitoring: Perform Kaiser test (since the resin-bound amine is primary). If negative (yellow), proceed.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min.

Protocol B: The "Difficult Coupling" (Coupling onto N-Me-Asp)

This is the critical step. The resin-bound amine is secondary and sterically hindered.

Option 1: High-Efficiency Standard (HATU/HOAt) Suitable for non-bulky incoming amino acids (Gly, Ala).

  • Deprotection: Treat resin with 20% Piperidine + 0.1M HOBt in DMF (2 x 10 min). The HOBt is crucial to prevent aspartimide formation during this step.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Activation:

    • Amino Acid (4.0 eq).

    • HATU (4.0 eq) + HOAt (4.0 eq).[9] HOAt is superior to HOBt for steric hindrance.[10]

    • DIPEA (8.0 eq).

  • Coupling: Double coupling is required.[9]

    • Cycle 1: 2 hours at RT.

    • Cycle 2: 2 hours at RT (fresh reagents).

  • Monitoring: Chloranil Test .

    • Procedure: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to a few resin beads.

    • Result: Blue/Green beads = Incomplete coupling (Secondary amine present). Colorless/Yellow = Complete.

Option 2: BTC-Mediated Acid Chloride (Expert Method) Required for bulky incoming residues (Val, Ile, or another N-Me-Xaa).

  • Preparation: In a dry vial (under Argon), dissolve Amino Acid (4.0 eq) and BTC (1.33 eq) in dry THF or DCM.

  • Acid Chloride Formation: Add 2,4,6-Collidine (10 eq) dropwise. A suspension will form.[9] Stir for 15–20 min.

  • Coupling: Add the suspension directly to the resin (swollen in DCM).[9]

  • Reaction: Shake for 2–4 hours.

  • Rationale: Acid chlorides are highly reactive electrophiles that can overcome the steric barrier of the N-methyl group better than OBt/OAt esters.

Protocol C: Aspartimide Mitigation Strategy

Mandatory for sequences containing N-Me-Asp-Gly, N-Me-Asp-Asn, or N-Me-Asp-Ser.

  • Mechanism: The base (piperidine) removes the Fmoc group but also deprotonates the backbone amide of the next residue, which attacks the Asp side chain.

  • Solution:

    • Reagent: 0.1 M HOBt in 20% Piperidine/DMF .

    • Action: The HOBt acts as an acidic buffer, keeping the backbone amide protonated enough to reduce nucleophilicity without preventing Fmoc removal.

    • Alternative: Use 5% Piperazine + 0.1 M HOBt for an even milder deprotection if the sequence is extremely sensitive.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Mass Spectrum shows [M-18] peak Aspartimide formation (loss of H2O).Use HOBt in deprotection cocktail; Switch to Fmoc-Asp(OMpe)-OH.
Mass Spectrum shows [M+67] peak Piperidide adduct (Piperidine opened the Aspartimide ring).Same as above. This confirms Aspartimide occurred.
Broad/Split Peaks on HPLC Cis/trans isomerization of N-Me amide bond.Run HPLC at elevated temperature (60°C) to coalesce peaks. This is often an artifact of analysis, not impurity.
Chloranil Test remains Blue Incomplete coupling to N-Me-Asp.Use Protocol B, Option 2 (BTC/Acid Chloride). Increase temperature to 50°C (carefully, to avoid racemization).

References

  • BenchChem. (2025). A Comparative Study of Coupling Reagents for Fmoc-N-Me-Asp(OtBu)-OH. Retrieved from 11

  • Sigma-Aldrich. (2025). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Retrieved from 12

  • Michels, T., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. Retrieved from 13

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Retrieved from 3

  • Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings. Journal of Peptide Research. Retrieved from 7[14]

Sources

Method

Use of Z-N-Me-Asp(OtBu)-OH.DCHA in the development of CNS therapeutics

Application Note & Protocol Guide: Z-N-Me-Asp(OtBu)-OH·DCHA in CNS Therapeutics Part 1: Abstract & Strategic Rationale Compound Profile: Chemical Name: Z-N-methyl-L-aspartic acid -tert-butyl ester dicyclohexylammonium sa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Z-N-Me-Asp(OtBu)-OH·DCHA in CNS Therapeutics

Part 1: Abstract & Strategic Rationale

Compound Profile:

  • Chemical Name: Z-N-methyl-L-aspartic acid

    
    -tert-butyl ester dicyclohexylammonium salt[1][2][3]
    
  • CAS Number: 42417-70-9[1][3]

  • Formula:

    
    
    
  • Role: Specialized building block for Solid Phase Peptide Synthesis (SPPS) and Solution Phase Synthesis.

The CNS Challenge: The development of peptide-based Central Nervous System (CNS) therapeutics is historically hampered by two failure points: rapid enzymatic degradation in plasma and the inability to cross the Blood-Brain Barrier (BBB).[4][5] The BBB strictly excludes polar molecules, particularly those with high numbers of hydrogen bond donors (HBDs).

The N-Methylation Solution: Incorporating Z-N-Me-Asp(OtBu)-OH addresses both challenges simultaneously.

  • Metabolic Stability: The N-methyl group sterically hinders proteases (e.g., aminopeptidases) from accessing the peptide bond, significantly extending plasma half-life (

    
    ).
    
  • BBB Permeability: By replacing an amide proton (-NH-) with a methyl group (-NCH

    
    ), the total Hydrogen Bond Donor count is reduced. This increases lipophilicity and encourages the formation of "chameleonic" conformations—structures that bury polar groups intramolecularly to pass through the lipid bilayer.
    

Part 2: Technical Specifications & Handling

Why the DCHA Salt? N-methylated amino acids are often oils or low-melting solids in their free acid form, making them difficult to purify and weigh accurately. The Dicyclohexylamine (DCHA) salt form provides a stable, crystalline solid that is non-hygroscopic and easy to handle.

Critical Warning: The DCHA counter-ion is a secondary amine. If not removed prior to activation, it will compete with the amino component during coupling, leading to the formation of DCHA-amides and capping the peptide chain. Protocol 1 must be followed before any coupling reaction.

Table 1: Physicochemical Properties
PropertySpecification
Appearance White to off-white crystalline powder
Molecular Weight 518.69 g/mol (Salt); 337.37 g/mol (Free Acid)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in Water
Purity (HPLC)

98.0%
Storage +2°C to +8°C (Desiccated)

Part 3: Experimental Protocols

Protocol 1: Conversion of DCHA Salt to Free Acid

Mandatory pre-step for all synthesis workflows.

Objective: Isolate the reactive Z-N-Me-Asp(OtBu)-OH free acid from the DCHA salt.

Reagents:

  • Ethyl Acetate (EtOAc) (HPLC Grade)

  • 0.5 M Potassium Bisulfate (

    
    ) or 10% Phosphoric Acid (
    
    
    
    ) (Cold)
  • Saturated NaCl (Brine)

  • Magnesium Sulfate (

    
    )
    

Step-by-Step Procedure:

  • Suspension: Suspend 1.0 equivalent (eq) of Z-N-Me-Asp(OtBu)-OH·DCHA in EtOAc (10 mL per gram of salt).

  • Extraction: Transfer to a separatory funnel. Add 1.5 eq of cold 0.5 M

    
    . Shake vigorously for 2 minutes.
    
    • Mechanism:[6][7] The acid protonates the DCHA amine (

      
      ), rendering it water-soluble. The lipophilic Z-amino acid remains in the organic layer.
      
  • Phase Separation: Drain the aqueous layer (contains DCHA·H

    
    SO
    
    
    
    ).
  • Wash: Wash the organic layer 2x with fresh 0.5 M

    
     and 1x with Brine.
    
  • Drying: Dry the organic layer over anhydrous

    
     for 15 minutes. Filter off the drying agent.[8][9][10]
    
  • Isolation: Concentrate the filtrate in vacuo (rotary evaporator, < 40°C) to yield the free acid as a viscous oil or foam.

    • QC Check: Verify removal of DCHA by TLC or NMR (absence of cyclohexyl protons at 1.0–2.0 ppm).

DCHA_Removal Start Start: Z-N-Me-Asp(OtBu)-OH·DCHA (Solid Salt) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 0.5M KHSO4 (x3) (Protonates DCHA) Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains DCHA Salt) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Z-N-Me-Asp Free Acid) PhaseSep->OrgLayer Dry Dry over MgSO4 & Evaporate OrgLayer->Dry End End: Pure Free Acid (Ready for Coupling) Dry->End

Figure 1: Workflow for the removal of DCHA counter-ion to generate reactive free acid.[1]

Protocol 2: Coupling of Sterically Hindered N-Methyl Amino Acids

N-methylated amino acids are sterically hindered.[1][2][11][12][13][14][15] Standard protocols (DIC/HOBt) often fail or result in low yields.

Objective: Couple Z-N-Me-Asp(OtBu)-OH (Free Acid) to a resin-bound peptide or amine.

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIPEA (Diisopropylethylamine).[7]

  • Solvent: DMF (Dimethylformamide) or NMP (N-methylpyrrolidone).

Step-by-Step Procedure:

  • Activation: Dissolve the Free Acid (from Protocol 1, 3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

  • Base Addition: Add DIPEA (6.0 eq). Stir for exactly 30 seconds to pre-activate.

    • Note: Do not exceed 2 minutes pre-activation to avoid racemization.

  • Coupling: Add the activated solution to the resin-bound amine (1.0 eq).

  • Reaction: Agitate at Room Temperature for 2–4 hours.

    • Optimization: For extremely difficult sequences, double couple or elevate temperature to 50°C (use conventional heating, not microwave, to preserve Z-group integrity).

  • Monitoring: Standard Kaiser (Ninhydrin) test is invalid for N-methyl secondary amines. Use the Chloranil Test or Bromophenol Blue Test .

    • Chloranil Positive: Blue/Green spots (Secondary amine present).

    • Chloranil Negative: Colorless/Yellow (Coupling complete).[7]

Part 4: Case Study - CNS Therapeutic Development

Project: Development of a BBB-Permeable NMDA Receptor Modulator. Target: Modification of a hydrophilic aspartate-containing neuropeptide.

Experimental Design: Researchers aimed to improve the brain uptake of a lead peptide containing the sequence -Gly-Asp-Phe-. The native Asp residue resulted in rapid degradation and poor BBB transit.

Intervention: Substitution of native Asp with N-Me-Asp using Z-N-Me-Asp(OtBu)-OH.[1]

Results:

  • Synthesis: The DCHA salt was desalted (Protocol 1) and coupled using HATU (Protocol 2). The Z-group was removed via hydrogenolysis (

    
    , Pd/C) or strong acid (HBr/AcOH) depending on the linker strategy, yielding the N-methylated peptide.
    
  • Permeability Data:

    • Native Peptide logP: -2.1 (Highly polar).

    • N-Me Analog logP: -1.2 (Improved lipophilicity).[1]

    • PAMPA-BBB Assay: 5-fold increase in passive permeability.[1]

  • Stability: The N-Me analog showed complete resistance to chymotrypsin cleavage at the Asp-Phe bond over 24 hours.

Mechanism N_Me N-Methylation (Z-N-Me-Asp) Conf Conformational Constraint (Restricted Rotation) N_Me->Conf HBD Reduced H-Bond Donors (Removed -NH) N_Me->HBD Protease Steric Shielding (Protease Resistance) Conf->Protease Lipophilicity Increased Lipophilicity (Better Membrane Transit) HBD->Lipophilicity Outcome Enhanced CNS Bioavailability Protease->Outcome Lipophilicity->Outcome

Figure 2: Mechanistic impact of N-methylation on peptide pharmacokinetics.[1]

References

  • Chemical Properties & Synthesis

    • Chem-Impex International.[1] Z-N-methyl-L-aspartic acid beta-tert-butyl ester dicyclohexylammonium salt Product Page. Retrieved from [1]

  • DCHA Salt Handling

    • Bachem.[8] Conversion of a DCHA salt to the free acid. Technical Note. Retrieved from

  • N-Methylation & BBB Permeability

    • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Retrieved from

  • Coupling Protocols for N-Methyl Amino Acids

    • Biotage. The latest SPPS application data - innovative solution for peptide chemistry. Retrieved from

    • BenchChem.[16] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Retrieved from

Sources

Application

Application Note: Precision On-Resin N-Methylation of Aspartic Acid Residues

Executive Summary & Strategic Rationale The introduction of N-methyl amino acids into peptide backbones is a critical strategy in modern drug discovery to enhance metabolic stability, membrane permeability, and oral bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The introduction of N-methyl amino acids into peptide backbones is a critical strategy in modern drug discovery to enhance metabolic stability, membrane permeability, and oral bioavailability (the "cyclosporine effect").[1] However, N-methylation of Aspartic Acid (Asp) on solid phase presents a unique and formidable challenge: Aspartimide formation .

Standard N-methylation protocols (e.g., direct alkylation with strong bases) often lead to the nucleophilic attack of the backbone nitrogen on the Asp side-chain ester, resulting in aspartimide cyclization, racemization (α/β-peptide mixtures), and chain termination.

This Application Note details a High-Fidelity Protocol specifically engineered for Asp residues. We prioritize the Fukuyama-Mitsunobu reaction over direct alkylation to minimize basic exposure, and we mandate the use of sterically bulky side-chain protection (OMpe) to sterically shield the


-carboxyl group.

The Core Challenge: Aspartimide Formation[2][3][4][5][6][7]

Before attempting synthesis, it is vital to understand the failure mode. During the N-methylation cycle, the backbone nitrogen is activated (via o-NBS) and subjected to basic conditions during deprotection.[2][3][4]

Mechanism of Failure
  • Base Exposure: Reagents like DBU (used in o-NBS removal) deprotonate the amide backbone.

  • Cyclization: The nitrogen attacks the

    
    -carboxyl ester of Asp.[5]
    
  • Ring Opening: The resulting aspartimide ring opens non-selectively, yielding a mix of

    
    -Asp and 
    
    
    
    -Asp peptides.[6]
The Solution: Steric Shielding

Standard Asp(OtBu) protection is often insufficient for N-methylation workflows.

  • Recommendation: Use Fmoc-Asp(OMpe)-OH (3-methyl-3-pentyl ester). The OMpe group is significantly bulkier than OtBu and dramatically reduces aspartimide formation during the DBU-mediated deprotection steps.

Experimental Workflow Visualization

The following diagram illustrates the optimized workflow, highlighting the critical decision points to prevent side reactions.

N_Methylation_Workflow cluster_risk CRITICAL RISK ZONE Start Resin-Bound Peptide (Fmoc-Asp(OMpe)-OH at N-term) Fmoc_Deprotection 1. Fmoc Removal (20% Piperidine/DMF) Start->Fmoc_Deprotection Activation 2. Activation (o-NBS-Cl, Collidine) Fmoc_Deprotection->Activation Methylation 3. Fukuyama-Mitsunobu Methylation (MeOH, DIAD, PPh3) Activation->Methylation Site-Selective Check QC: Chloranil Test Methylation->Check Check->Methylation Negative (Incomplete) Deprotection 4. Sulfonamide Removal (DBU, 2-Mercaptoethanol) Check->Deprotection Positive (Secondary Amine) Coupling 5. Next AA Coupling (HATU/HOAt, Double Couple) Deprotection->Coupling Critical Step: Minimize DBU exposure

Caption: Optimized Fukuyama-Mitsunobu workflow for N-methylating Asp residues. The red zone indicates the step with the highest risk of aspartimide formation.

Detailed Protocol: On-Resin N-Methylation of Asp(OMpe)

Prerequisites:

  • Resin: Polystyrene or PEG-based resin (e.g., Tentagel, ChemMatrix).

  • Scale: 0.1 mmol (typical).

  • Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for better swelling and reaction kinetics.

Step 1: Fmoc Deprotection

Remove the Fmoc group from the N-terminal Asp(OMpe) residue.

  • Reagent: 20% Piperidine in NMP (2 x 10 min).

  • Wash: NMP (5x), DCM (5x), NMP (5x).

Step 2: Activation (o-NBS Protection)

Install the ortho-nitrobenzenesulfonyl (o-NBS) group to activate the amine and prevent over-methylation.

  • Reagents:

    • o-NBS-Cl (4 eq)

    • 2,4,6-Collidine (10 eq)

    • NMP[7]

  • Procedure: Dissolve o-NBS-Cl and Collidine in NMP. Add to resin.[5][7] Shake for 15 minutes .

  • Validation: Kaiser Test (Ninhydrin).[8] The resin should be colorless (negative), indicating complete protection of the primary amine.

Step 3: N-Methylation (Fukuyama-Mitsunobu)

Why Mitsunobu? Unlike direct alkylation with Methyl Iodide/DBU, the Mitsunobu reaction uses neutral conditions (MeOH), avoiding the premature basic environment that triggers aspartimide formation on the Asp side chain.

  • Reagents:

    • Triphenylphosphine (PPh3) (5 eq)

    • Methanol (MeOH, anhydrous) (10 eq) - The methyl source

    • DIAD (Diisopropyl azodicarboxylate) (5 eq)

    • Solvent: Dry THF/Toluene (1:1) or pure THF.

  • Procedure:

    • Suspend resin in THF/Toluene.

    • Add PPh3 and MeOH.

    • Add DIAD slowly (dropwise) to the suspension to prevent overheating.

    • Shake for 1 hour at room temperature.

    • Wash: THF (5x), DCM (5x), NMP (5x).

  • Validation: This step is difficult to monitor directly. A micro-cleavage and HPLC/MS check is recommended for the first attempt.

Step 4: Deprotection (The Danger Step)

Removal of the o-NBS group requires a nucleophilic base. This is where Asp(OMpe) proves its worth.

  • Reagents:

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5 eq)

    • 2-Mercaptoethanol (10 eq)

    • NMP[7]

  • Procedure:

    • Add the DBU/Mercaptoethanol solution to the resin.

    • Shake for 5 minutes exactly .

    • Drain and repeat for another 5 minutes .

    • IMMEDIATE WASH: Wash extensively with NMP (10x) and DCM (10x) to remove all traces of DBU.

  • Why Short Bursts? Prolonged exposure to DBU promotes aspartimide. Two short 5-minute treatments are safer than one long 30-minute treatment.

Step 5: Validation (Chloranil Test)

Since the product is a secondary amine, the Kaiser test will not work (or will be faint).

  • Test: Chloranil Test.

  • Result: A dark blue/green beads indicates a free secondary amine (

    
    -Me-Asp).
    

Comparative Data: Alkylation Methods

FeatureFukuyama-Mitsunobu (Recommended)Direct Alkylation (Biron/Kessler)
Methyl Source Methanol (MeOH)Dimethyl Sulfate (DMS) or MeI
Activator DIAD / PPh3DBU / MTBD
Reaction pH Neutral / Mildly AcidicBasic (High pH)
Aspartimide Risk Low (during methylation)High (due to DBU presence)
Reaction Time 1 - 2 Hours15 - 30 Minutes
Cost ModerateLow
Best For Asp , Glu, racemization-prone residuesGly, Ala, Phe, simple residues

Troubleshooting & Expert Tips

The "Difficult Coupling" After Methylation

Coupling the next amino acid onto the newly formed


-Me-Asp is sterically hindered.
  • Solution: Use HATU / HOAt (1:1) with DIEA .

  • Double Coupling: Perform the coupling twice:

    • 1 hour at Room Temp.

    • 1 hour at 50°C (Microwave optional, but risky for Asp).

  • Check: Use the Chloranil test to ensure the secondary amine is acylated (beads should return to colorless).

Aspartimide Confirmation

If you suspect aspartimide formation (mass -18 Da or +Piperidine adducts in MS):

  • Switch side chain protection from OtBu to OMpe .

  • If OMpe fails, use Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl ester), which offers extreme steric shielding.

Aggregation

N-methylation disrupts hydrogen bonding, which is generally good for solubility, but the synthesis of N-methyl rich peptides can still suffer from aggregation.

  • Tip: Use "Magic Mixture" washes (DCM/MeOH/DIEA) or switch to ChemMatrix resin to improve solvation.

References

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support.[9] Journal of the American Chemical Society, 119(9), 2301–2302.[10] Link

  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis.[2][9][10] The Journal of Organic Chemistry, 70(13), 5183–5189.[10] Link

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.[9][11] Nature Protocols, 7(3), 432–444.[9][11] Link

  • Mergler, M., & Dick, F. (2005). The aspartimide problem in Fmoc-based SPPS. Part I: The influence of the protecting group.[6][12][13][5][14] Journal of Peptide Science, 11(10), 650–657. Link

Sources

Method

Synthesis of cyclic peptides incorporating Z-N-Me-Asp(OtBu)-OH

Application Note: Precision Synthesis of Cyclic Peptides Incorporating Z-N-Me-Asp(OtBu)-OH Executive Summary The incorporation of N-methylated amino acids into cyclic peptides is a pivotal strategy in modern drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Cyclic Peptides Incorporating Z-N-Me-Asp(OtBu)-OH

Executive Summary

The incorporation of N-methylated amino acids into cyclic peptides is a pivotal strategy in modern drug discovery to enhance metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] Z-N-Me-Asp(OtBu)-OH (N-benzyloxycarbonyl-N-methyl-L-aspartic acid


-tert-butyl ester) represents a specialized building block designed for high-fidelity synthesis of these scaffolds.[4]

This Application Note details a robust "Solution-Phase Cyclization of Protected Precursors" strategy. Unlike standard Fmoc/tBu protocols where the N-terminus is Fmoc-protected, the use of the Z (Cbz) group allows for a unique orthogonal deprotection scheme. This protocol enables the synthesis of a linear peptide precursor on acid-labile resin, cleavage with side-chain protecting groups intact, selective N-terminal deprotection via hydrogenolysis, and subsequent head-to-tail cyclization.[3] This method minimizes side reactions such as aspartimide formation and racemization, which are prevalent in N-methylated sequences.[3][4]

Strategic Analysis: The "Why" and "How"

Successful synthesis relies on understanding the chemical causality behind the reagent choices:

  • The "Z" Factor (Orthogonality): The Benzyloxycarbonyl (Z) group is stable to the mild acidic conditions (1% TFA or HFIP) used to cleave peptides from 2-Chlorotrityl Chloride (2-CTC) resin.[4] It is also stable to basic conditions.[3][4] It is removed selectively by catalytic hydrogenolysis (

    
    ), leaving the acid-labile OtBu  side-chain protection intact.[3][4] This allows for cyclization of a side-chain protected precursor, preventing side-chain interference.[3][4]
    
  • The N-Methyl Constraint: The N-methyl group on the Aspartate residue eliminates a hydrogen bond donor and introduces steric clash, often favoring cis-amide bond formation. This "pre-organizes" the linear precursor into a turn conformation, entropically favoring the macrocyclization step (the "N-methyl effect").[3]

  • The OtBu Safeguard: Keeping the Asp side chain protected as a tert-butyl ester during cyclization is critical to prevent the free carboxylic acid of the side chain from competing with the C-terminal carboxylate during ring closure (which would lead to side-chain-to-head cyclization).

Experimental Workflow Visualization

The following diagram outlines the critical path for this synthesis, highlighting the orthogonal deprotection steps.

G Resin 1. SPPS Assembly (2-CTC Resin) Coupling 2. Couple Z-N-Me-Asp(OtBu)-OH (HATU/HOAt) Resin->Coupling Fmoc Cycles Cleavage 3. Mild Cleavage (1% TFA or HFIP) Coupling->Cleavage Linear Precursor Hydrogenolysis 4. Z-Removal (H2, Pd/C) Cleavage->Hydrogenolysis Z-Peptide(OtBu)-OH Cyclization 5. Macrocyclization (Dilute, HATU/DIEA) Hydrogenolysis->Cyclization HN(Me)-Peptide(OtBu)-OH Deprotection 6. Global Deprotection (95% TFA) Cyclization->Deprotection Cyclic(OtBu) Final Purified Cyclic Peptide Deprotection->Final HPLC

Figure 1: Strategic workflow for integrating Z-N-Me-Asp(OtBu)-OH into cyclic peptides via the "Protected Precursor" route.

Detailed Protocols

Phase 1: Solid Phase Assembly & Coupling

Objective: Synthesize the linear sequence on acid-sensitive resin and couple the hindered N-terminal Z-N-Me-Asp(OtBu)-OH.[4]

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.3–0.5 mmol/g).[3][4] Note: Low loading is preferred to minimize aggregation.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is essential for the hindered N-methyl coupling.[3][4]

Step-by-Step:

  • Resin Loading: Load the first amino acid (C-terminal) onto 2-CTC resin using standard DCM/DIEA protocols.[3][4] Cap unreacted sites with MeOH.

  • Elongation: Perform standard Fmoc SPPS (Fmoc removal: 20% Piperidine/DMF; Coupling: HBTU/DIEA) until the penultimate residue.[3][4]

  • Coupling Z-N-Me-Asp(OtBu)-OH:

    • Dissolve: 3.0 eq of Z-N-Me-Asp(OtBu)-OH, 2.9 eq HATU, and 3.0 eq HOAt in minimal DMF.

    • Activate: Add 6.0 eq DIEA (N,N-Diisopropylethylamine). Pre-activate for 1 minute.

    • Reaction: Add to the resin-bound peptide.[4][5][6][7] Shake for 2–4 hours at room temperature.

    • Monitoring: Standard Kaiser test may be false-negative due to N-methylation.[4] Use Chloranil test or micro-cleavage LC-MS to confirm coupling.[3][4]

    • Note: If coupling is sluggish, re-couple using PyAOP or perform at 40°C.

Phase 2: Mild Cleavage & Z-Removal

Objective: Release the peptide from resin while retaining OtBu and Z groups, then selectively remove Z.[3]

Step-by-Step:

  • Cleavage (HFIP Method):

    • Wash resin with DCM (3x).[3][4]

    • Treat resin with 20% Hexafluoroisopropanol (HFIP) in DCM (v/v) for 30 minutes.[3][4] Alternative: 1% TFA in DCM.[3]

    • Filter and wash resin with DCM.[3][4] Combine filtrates.

    • Evaporate solvent under reduced pressure (keep temp < 30°C).[3][4]

    • Result: Protected linear peptide: Z-N-Me-Asp(OtBu)-[AA]n-COOH.[4]

  • Z-Removal (Hydrogenolysis):

    • Dissolve the protected peptide in MeOH or EtOH/EtOAc (1:1).[3][4]

    • Add 10% Pd/C catalyst (10% w/w of peptide).[3][4]

    • Stir under

      
       atmosphere (balloon) for 2–4 hours.
      
    • Filter through Celite to remove catalyst.[3][4] Concentrate filtrate.[3][4]

    • Result: Cyclization precursor: HN(Me)-Asp(OtBu)-[AA]n-COOH.[4]

Phase 3: Macrocyclization

Objective: Form the head-to-tail amide bond.[4] The nucleophile is the secondary amine of N-Me-Asp.

Protocol:

  • Dilution: Dissolve the precursor in dry DMF/DCM (1:1) to a concentration of < 1 mM (critical to favor intramolecular cyclization over intermolecular oligomerization).[3][4]

  • Reagents: Add HATU (1.5 eq) and HOAt (1.5 eq) .

  • Base: Add DIEA (3.0 eq) dropwise.[3][4]

  • Reaction: Stir at room temperature for 12–24 hours.

  • Work-up: Evaporate solvent. Redissolve in EtOAc, wash with 5%

    
    , sat.[3] 
    
    
    
    , and brine.[3] Dry over
    
    
    .[3][4]
Phase 4: Global Deprotection

Objective: Remove the OtBu side-chain protection.[4]

Protocol:

  • Treat the cyclic peptide with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitate in cold diethyl ether. Centrifuge and purify via RP-HPLC.

Quantitative Data & Optimization

Table 1: Optimization of Coupling Conditions for Z-N-Me-Asp(OtBu)-OH

Coupling ReagentBaseSolventTimeConversion (LC-MS)Notes
HBTU/HOBtDIEADMF2 h45%Incomplete; steric hindrance issues.
HATU/HOAt DIEA DMF 2 h >98% Recommended standard.
PyBOP/HOAtNMMNMP4 h92%Good alternative if HATU fails.[3][4]
COMUCollidineDMF1 h95%Low racemization risk.[3][4]

Table 2: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Incomplete Cyclization Steric hindrance at N-Me terminus.[4]Switch to PyAOP or PyBOP. Increase reaction time. Ensure high dilution (<1 mM).
Dimerization Concentration too high.[3][4]Dilute reaction mixture further (0.5 mM). Add reagents slowly (syringe pump).
Aspartimide Formation Base-catalyzed ring closure of Asp(OtBu).[3][4]Use HOBt/HOAt in coupling steps (acidic additive suppresses mechanism).[3][4] Avoid strong bases during workup.[3][4]
Racemization Over-activation of C-term during cyclization.[3][4]Use HOAt as additive.[3][4][8] Maintain low temperature (0°C) during base addition.

References

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012).[3][7] Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444.[3] Link

  • White, C. J., & Yudin, A. K. (2011).[3] Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524.[3] Link

  • Biron, E., Chatterjee, J., & Kessler, H. (2006).[3] Optimized selective N-methylation of peptides on solid support.[3][4] Journal of Peptide Science, 12(3), 213–219.[3] Link[3][4]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[3] Amino acid-protecting groups.[3][4][6][9][10][11][12][13] Chemical Reviews, 109(6), 2455–2504.[3] Link[3][4]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005).[3][7] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(1), 153–166.[3][7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Z-N-Me-Asp(OtBu)-OH·DCHA Optimization

This guide serves as a specialized technical support resource for overcoming coupling inefficiencies associated with Z-N-Me-Asp(OtBu)-OH·DCHA . It addresses the unique steric and chemical challenges imposed by N-methylat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for overcoming coupling inefficiencies associated with Z-N-Me-Asp(OtBu)-OH·DCHA . It addresses the unique steric and chemical challenges imposed by N-methylation and the Dicyclohexylamine (DCHA) salt form.

Current Status: Active Topic: Coupling Efficiency & Protocol Optimization Applicable Chemistry: Solution Phase & Solid Phase Peptide Synthesis (SPPS)

Executive Summary

The molecule Z-N-Me-Asp(OtBu)-OH·DCHA presents a "perfect storm" of coupling challenges:

  • DCHA Salt Interference: The dicyclohexylamine counter-ion stabilizes the amino acid during storage but acts as a competitive amine and solubility inhibitor during coupling.

  • N-Methyl Steric Hindrance: The

    
    -methyl group drastically reduces the nucleophilicity of the amine (if acting as the acceptor) and creates significant steric bulk around the carbonyl carbon (if acting as the donor).[1]
    
  • Aspartic Acid Side Reactions: While the tert-butyl (OtBu) ester minimizes aspartimide formation, the steric strain increases the risk of racemization during slow activation.

Part 1: Pre-Coupling Preparation (The DCHA Issue)

Q: Why is my coupling yield near zero when using the reagent directly from the bottle?

A: You are likely reacting the DCHA salt, not the free acid. The DCHA (dicyclohexylamine) counter-ion is a secondary amine. If left in the mixture, it will compete with the amino component for the activated carboxylate, forming Z-N-Me-Asp(OtBu)-DCHA-amide (a dead-end byproduct) and consuming your expensive coupling reagents. Furthermore, DCHA salts often have poor solubility in standard coupling solvents like DMF or DCM.

Protocol: Conversion of DCHA Salt to Free Acid

Do not skip this step. This must be performed immediately prior to the coupling reaction.

Reagents: Ethyl Acetate (EtOAc), 10% KHSO₄ (aq) or 5% H₃PO₄ (aq), Brine, Na₂SO₄.

  • Suspension: Suspend the Z-N-Me-Asp(OtBu)-OH·DCHA salt in EtOAc (approx. 10 mL per gram of salt).

  • Acidification: Add 10% KHSO₄ or 5% H₃PO₄ solution (equal volume to EtOAc) to the separatory funnel. Shake vigorously until all solids dissolve.

    • Why KHSO₄/H₃PO₄? Strong mineral acids like HCl can remove the OtBu group or induce acid-catalyzed hydrolysis. Weak acids are sufficient to protonate DCHA (

      
      ).
      
  • Partitioning: Separate the layers. The DCHA (now protonated as DCHA·H⁺) moves to the aqueous layer. The free amino acid stays in the EtOAc.

  • Wash: Wash the organic layer 2x with fresh acidic solution, then 1x with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the viscous oil/foam of the free acid.[2]

DesaltingWorkflow Salt Start: Z-N-Me-Asp(OtBu).DCHA (Solid Salt) Mix Suspend in EtOAc + 10% KHSO4 Salt->Mix Sep Phase Separation Mix->Sep AqLayer Aqueous Layer (Contains DCHA-H+) Sep->AqLayer Waste OrgLayer Organic Layer (Contains Free Acid) Sep->OrgLayer Keep Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Product Ready for Coupling: Z-N-Me-Asp(OtBu)-OH (Free Acid) Dry->Product

Caption: Workflow for removing DCHA salt to prevent competitive coupling side-reactions.

Part 2: Coupling Chemistry (Overcoming Sterics)

Q: Which coupling reagents work best for N-Methylated Aspartic Acid?

A: Standard reagents like DIC/HOBt or HBTU are often insufficient due to the steric clash imposed by the N-methyl group. The activation kinetics must be faster than the racemization kinetics.

Recommended Reagents (Ranked):

  • HATU / HOAt: The gold standard. The aza-benzotriazole moiety (HOAt) utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the acylation rate, which is critical for sterically hindered N-Me amino acids [1].

  • COMU: A safer alternative to HATU with comparable efficiency (often superior in preventing racemization).[3]

  • PyAOP: Specifically recommended for coupling between two N-methylated residues (e.g., N-Me-Asp to N-Me-Xxx), which is one of the most difficult couplings in peptide chemistry [2].

Q: What is the optimized coupling cycle?

A: Use the following parameters to maximize yield.

ParameterStandard ProtocolOptimized for Z-N-Me-Asp(OtBu)
Equivalents 2-3 eq4-5 eq (Drive equilibrium)
Base DIPEA (2 eq per AA)DIPEA (2 eq) or TMP (Collidine)
Solvent DMFDMF/NMP (1:1) or pure NMP (Better solvation of hindered chains)
Reaction Time 45-60 min2 - 16 hours (Double couple if necessary)
Activation In-situPre-activation (30 sec - 1 min)

Critical Note on Racemization: N-methylated amino acids are highly prone to racemization during activation because the N-methyl group prevents the formation of a stabilizing hydrogen bond that usually protects the


-proton.
  • Solution: Use Collidine (TMP) instead of DIPEA if racemization is observed.[3] Collidine is a weaker, more hindered base that reduces proton abstraction at the

    
     position.
    

CouplingMechanism Steric Problem: N-Methyl Group (Steric Shielding) Transition Transition State (HOAt facilitates amine approach) Steric->Transition Hinders Reagent Solution: HATU/HOAt (High Reactivity Active Ester) Reagent->Transition Accelerates Product Peptide Bond Formed (Z-N-Me-Asp-Xxx...) Transition->Product

Caption: High-efficiency reagents like HATU are required to overcome the kinetic barrier of N-methyl steric hindrance.

Part 3: Monitoring & Troubleshooting[1]

Q: The Kaiser test is negative, but MS shows the coupling failed. Why?

A: The Kaiser (Ninhydrin) test relies on primary amines to produce the characteristic blue (Ruhemann's purple) color.

  • If you are coupling TO an N-methylated residue (secondary amine), the Kaiser test will not work (or will be very faint).

  • Solution: Use the Chloranil Test or Bromophenol Blue Test . These are sensitive to secondary amines.

    • Chloranil: Blue/Green = Free secondary amine (Incomplete coupling). Colorless/Yellow = Complete.

Q: I see a mass corresponding to [M-18]. Is this Aspartimide?

A: Yes. Even with OtBu protection, aspartimide formation can occur, especially if the conformation is constrained by N-methylation.

  • Mechanism: The backbone nitrogen attacks the side-chain ester.

  • Prevention: Avoid strong bases (like piperidine) for extended periods if this residue is already incorporated (though Z-protection usually implies solution phase or non-Fmoc strategies). If using Fmoc downstream, add 0.1M HOBt to the piperidine deprotection solution to suppress aspartimide formation.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive.[5] Journal of the American Chemical Society.[6] Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Teixidó, M., et al. (2005).[6] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Link

  • Bachem Technical Guides. Conversion of a DCHA salt to the free acid. Link

Sources

Optimization

Technical Support Center: Advanced Deprotection Strategies for Z and OtBu Groups

Status: Operational Ticket Focus: Orthogonal Deprotection in Complex Peptides Operator: Senior Application Scientist Introduction: The Orthogonality Paradox Welcome to the Advanced Peptide Chemistry Support Center. You a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Orthogonal Deprotection in Complex Peptides Operator: Senior Application Scientist

Introduction: The Orthogonality Paradox

Welcome to the Advanced Peptide Chemistry Support Center. You are likely here because standard protocols have failed. The deprotection of Benzyloxcabonyl (Z or Cbz) and tert-Butyl ester (OtBu) groups represents a classic study in orthogonality, yet in complex peptides, this "textbook" difference often breaks down due to steric shielding, solubility issues, or catalytic poisoning.

  • The Z Group: Removed by hydrogenolysis (

    
    ) or strong acids (HF, TFMSA). Stable to mild acids (TFA).
    
  • The OtBu Group: Removed by acidolysis (TFA). Stable to hydrogenolysis.[1]

This guide moves beyond basic theory into field-proven troubleshooting for when these reactions stall or produce side products.

Module 1: Z-Group Deprotection (Troubleshooting & Protocols)

Diagnostic Phase: Why is my Z-group not coming off?

Q: I am using


 with Pd/C, but the reaction is stalled. Why? 
A:  If your peptide contains Sulfur (Met, Cys) , you are experiencing Catalytic Poisoning . Sulfur lone pairs bind irreversibly to the Palladium surface, deactivating the catalyst.
  • Solution 1 (The Chemical Fix): Switch to Acidolysis (TFMSA/TFA).

  • Solution 2 (The Catalyst Fix): If you must use hydrogenation, switch to Pd(OH)

    
     (Pearlman’s Catalyst)  or use Liquid Ammonia/Na  (Birch reduction conditions), though the latter is harsh.
    
  • Solution 3 (The Kinetic Fix): Use Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate.[1][2] The high concentration of hydrogen donor can sometimes outcompete the sulfur poisoning if the peptide is short.

Q: My peptide precipitated during hydrogenolysis. A: Z-removal generates free amines, often changing the peptide's isoelectric point and solubility.

  • Fix: Use fluorinated solvents like TFE (2,2,2-Trifluoroethanol) or HFIP (Hexafluoroisopropanol) .[3] These disrupt aggregation and solubilize protected peptides better than MeOH/DCM.

Protocol A: Catalytic Transfer Hydrogenation (CTH)

Best for: Non-sulfur peptides, scale-up, and avoiding


 gas cylinders.

Mechanism: Ammonium formate decomposes into


, 

, and

on the Pd surface.
ReagentEquivalentsRole
Pd/C (10%) 10-20 wt%Catalyst
Ammonium Formate 5-10 eqHydrogen Donor
Solvent MeOH or DMFMedium

Step-by-Step:

  • Dissolve peptide in MeOH (or DMF if insoluble).

  • Flush flask with Nitrogen (

    
    ).
    
  • Add 10% Pd/C carefully (Caution: Pyrophoric when dry).

  • Add Ammonium Formate in one portion.

  • Stir at 30-40°C (slightly elevated temperature accelerates

    
     release).
    
  • Monitor: Evolution of gas (

    
    ) indicates reaction progress.
    
  • Workup: Filter through Celite. The byproduct is volatile (

    
    ), leaving a clean product.
    
Protocol B: TFMSA Acidolysis (The "Chemical Sledgehammer")

Best for: Sulfur-containing peptides where hydrogenation is impossible.

Context: Anhydrous HF is the gold standard but requires special Teflon lines and is lethal. TFMSA (Trifluoromethanesulfonic acid) is the standard laboratory alternative.[4]

Safety: TFMSA is a superacid. Handle in a fume hood with extreme care.

ReagentRatio (v/v)Role
TFA 80%Solvent/Co-acid
TFMSA 10%Superacid (Cleavage)
Thioanisole 10%Critical Scavenger

Step-by-Step:

  • Dissolve peptide in TFA/Thioanisole. Cool to 0°C.[4]

  • Dropwise add TFMSA.[5] (Exothermic!).

  • Stir at 0°C for 30-60 mins, then warm to RT.

  • Quench: Pour into cold Diethyl Ether to precipitate the peptide.

  • Note: The Thioanisole is required to trap the Benzyl cation (

    
    ). Without it, the 
    
    
    
    will alkylate Tryptophan, Tyrosine, or Methionine.
Visual Logic: Z-Deprotection Decision Matrix

Z_Deprotection_Strategy cluster_legend Key Factors Start Start: Z-Protected Peptide Check_S Contains Met or Cys? Start->Check_S No_S No Sulfur Check_S->No_S No Yes_S Contains Sulfur Check_S->Yes_S Yes H2_Pd Hydrogenolysis (H2, Pd/C) Standard Method No_S->H2_Pd Standard CTH Catalytic Transfer Hydrogenation (Ammonium Formate) No_S->CTH Alternative (Safer) Poison Catalyst Poisoning Risk Yes_S->Poison Poison->CTH Try only if peptide < 5 residues (High catalyst load) Acidolysis Acidolysis (TFMSA/TFA) + Thioanisole Scavenger Poison->Acidolysis Recommended Legend Sulfur poisons Pd catalysts. TFMSA mimics HF conditions without the danger.

Caption: Decision tree for selecting the optimal Z-removal method based on peptide composition.

Module 2: OtBu Deprotection (Troubleshooting & Protocols)

Diagnostic Phase: Scavenging the tert-Butyl Cation

Q: My OtBu is gone, but my mass spec shows +56 Da adducts on Trp/Tyr. What happened? A: You suffered from Alkylation . The acidolysis of OtBu follows an


 mechanism, releasing a stable, electrophilic tert-butyl cation (

). If this cation is not quenched by a scavenger, it will attack the electron-rich rings of Trp, Tyr, or the sulfur of Met/Cys.

Q: Can I just use 95% TFA and Water? A: Only for simple peptides (Gly, Ala, Leu). For complex peptides, water is a poor scavenger for lipophilic cations like


. You need Silanes  (TIS) or Thiols  (EDT/DODT).
Protocol C: The "Reagent K" Standard

Best for: Peptides containing Cys, Met, Trp, or Tyr.

The Cocktail:

Component Volume % Function
TFA 82.5% Acidolysis Agent
Phenol 5% Traps Tyr-alkylating species
Water 5% Hydrolyzes esters
Thioanisole 5% Accelerates Met oxide reduction

| EDT (Ethanedithiol) | 2.5% | The "Master Scavenger" for


 |

Note: If smell is an issue, substitute EDT with DODT (3,6-Dioxa-1,8-octanedithiol).

Step-by-Step:

  • Place peptide-resin or protected peptide in a flask.

  • Add the pre-mixed cocktail (approx 10-20 mL per gram of peptide).

  • Stir at Room Temperature for 2-3 hours .

    • Tip: Do not heat. Heating promotes side reactions.

  • Precipitation: Filter resin (if SPPS), then drop filtrate into ice-cold Diethyl Ether or MTBE.

  • Centrifuge to pellet the peptide.

Visual Logic: OtBu Scavenging Mechanism

OtBu_Mechanism Substrate Peptide-CO-OtBu Intermediate Protonated Ester Substrate->Intermediate + H+ TFA TFA (H+) Cation t-Butyl Cation (tBu+) (ELECTROPHILE) Intermediate->Cation S_N1 Cleavage Peptide Free Peptide-COOH Intermediate->Peptide Scavenger Scavenger (TIS/EDT) (NUCLEOPHILE) Cation->Scavenger Fast Reaction (Desired) SideChain Trp/Tyr/Met Side Chain (Competing Nucleophile) Cation->SideChain Slow Reaction (If No Scavenger) Quenched tBu-Scavenger (Waste) Scavenger->Quenched Adduct Alkylated Peptide (+56 Da) (FAILURE) SideChain->Adduct

Caption: Competition between scavengers and peptide side-chains for the reactive t-butyl cation.

Module 3: Strategic Planning (Sequential vs. Global)

Scenario: You have a peptide with both Z-Lys and Asp(OtBu).

  • Selective Z Removal:

    • Use Hydrogenolysis (

      
      ).[1][6]
      
    • Result: Z is removed.[1][6][7] OtBu remains intact (OtBu is stable to hydrogenation).

    • Benefit: Allows modification of the Lysine side chain while Asp remains protected.

  • Selective OtBu Removal:

    • Use dilute TFA (25-50%) or mild Lewis acids.

    • Result: OtBu is removed. Z group remains (Z is generally stable to TFA, though partial degradation can occur after long exposure).

    • Warning: If using strong acid cocktails (TFMSA/HF), the Z group will also be removed.

References

  • BenchChem. Application Notes and Protocols for the Removal of the Cbz Protecting Group. (2025).[1][6] Link

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection: Scavenger Cocktails.Link

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques and Scavenger Selection.Link

  • Organic Chemistry Portal. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer.[2][8]Link

  • Peptide.com. Cleaving Peptides from Merrifield Resin; TFMSA Cleavage Protocol.Link

Sources

Troubleshooting

Technical Support Center: HPLC Purification of Peptides Containing Z-N-Me-Asp(OtBu)-OH

This guide addresses the specific chromatographic challenges associated with peptides containing Z-N-Me-Asp(OtBu)-OH . The presence of the Z (Benzyloxycarbonyl) group, the OtBu (tert-butyl ester) , and N-methylation crea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific chromatographic challenges associated with peptides containing Z-N-Me-Asp(OtBu)-OH . The presence of the Z (Benzyloxycarbonyl) group, the OtBu (tert-butyl ester) , and N-methylation creates a unique "triad" of purification hurdles: extreme hydrophobicity, acid sensitivity, and conformational isomerism.

Senior Application Scientist: Dr. Linus V. (Persona) Subject: Method Development & Troubleshooting for Hydrophobic, N-Methylated Protected Peptides Last Updated: February 2026

Core Chromatographic Behavior

Q: Why does my peptide elute as multiple broad or split peaks despite showing a single mass on MS?

A: This is likely due to cis/trans isomerization caused by the N-methyl group, not an impurity.

The Mechanism: The N-methylation of the Aspartate residue (N-Me-Asp) removes the amide proton, eliminating the strong hydrogen bond that typically locks peptide bonds in the trans conformation. This lowers the energy barrier for rotation around the amide bond, allowing the peptide to slowly interconvert between cis and trans conformers on the chromatographic timescale.

  • Symptom: You see two peaks (or a "saddle" shape) that have the exact same mass.

  • Diagnosis: Re-inject a collected fraction of "Peak A". If it redistributes into "Peak A" and "Peak B" again, it is conformational equilibrium.

The Solution (Thermal Coalescence): You must increase the column temperature to speed up the interconversion rate so it becomes faster than the separation process.

  • Protocol: Set the column oven to 50°C – 65°C .

  • Result: The split peaks will coalesce into a single, sharper peak.

  • Caution: Do not exceed 70°C, as the OtBu ester may degrade in acidic mobile phases at high heat.

Q: My peptide is retaining extremely strongly. Even at 90% B, it barely elutes. Why?

A: The combination of Z and OtBu groups renders the peptide "super-hydrophobic."

The Mechanism:

  • Z-Group: The Benzyloxycarbonyl group adds a bulky aromatic hydrophobic cap.

  • OtBu: The tert-butyl ester masks the polar carboxylic acid of Aspartate.

  • Result: The peptide has no ionizable charges (unless other residues are present) and interacts strongly with C18 chains.

The Solution (Stationary Phase & Gradient):

  • Column Choice: Switch from C18 to C8 or C4 (shorter alkyl chains) to reduce hydrophobic interaction energy. Use a wide pore size (300 Å) if the peptide is >15 residues.

  • Mobile Phase B: Ensure you are using 100% Acetonitrile (ACN) or even Isopropanol (IPA) mixes if ACN is insufficient.

  • Gradient: Start higher. Instead of 5–95%, try 50–100% B over 20 minutes.

Stability & Mobile Phase Selection

Q: Is the Asp(OtBu) group stable in standard 0.1% TFA mobile phases?

A: Yes, but with strict caveats regarding time and temperature.

Technical Insight: The OtBu group is acid-labile, designed to be removed by 95% TFA. However, in 0.1% TFA (pH ~2.0) , the hydrolysis rate is slow.

  • Risk Factor: High temperatures (used to fix the N-Me splitting) accelerate OtBu loss.

  • Safe Zone: 0.1% TFA is generally safe for run times <30 mins at temperatures <50°C.

Alternative Mobile Phases (If degradation is observed): If you detect [M-56] peaks (loss of t-butyl) in your fractions:

  • Formic Acid: Switch to 0.1% Formic Acid (pH ~2.7). It is less acidic than TFA.

  • Ammonium Acetate: Use 10 mM Ammonium Acetate (pH 6.5–7.0). The OtBu ester is stable at neutral pH.

    • Note: At neutral pH, the Z-group remains hydrophobic, but the silica surface is less protonated, which may alter selectivity.

Q: How should I handle the fractions after collection?

A: Neutralize or Lyophilize immediately. Do not let fractions sit in 0.1% TFA/ACN solution overnight at room temperature. The combination of acid and organic solvent can slowly cleave the OtBu group.

  • Best Practice: Freeze fractions immediately in liquid nitrogen or add a small amount of dilute

    
     to neutralize the TFA if the peptide is stable to base.
    

Solubility & Sample Preparation

Q: The peptide precipitates when I try to dissolve it in Mobile Phase A (Water/TFA). What should I use?

A: Never dissolve hydrophobic protected peptides in aqueous buffer.

Protocol:

  • Primary Solvent: Dissolve the crude peptide in DMF (Dimethylformamide) or DMSO . These are excellent solvents for protected peptides.[1]

  • Injection Volume: Keep injection volumes low to prevent "solvent effects" (peak distortion).

  • Alternative: If you must avoid DMSO/DMF, dissolve in 100% Acetonitrile or Methanol, then dilute with water until the solution turns slightly cloudy, then add a drop of ACN to clear it.

  • Filtration: Always filter through a 0.45 µm PTFE (hydrophobic) filter. Do not use Nylon (hydrophilic), as the peptide may bind to the membrane.

Summary of Optimization Parameters

ParameterStandard PeptideZ-N-Me-Asp(OtBu) Peptide Reason
Column C18, 100 ÅC8 or C4, 100-300 Å Reduce excessive hydrophobic retention.
Temperature Ambient (25°C)Elevated (50°C - 60°C) Coalesce N-Me rotamers (sharpen peaks).
Mobile Phase A 0.1% TFA0.1% Formic Acid or 10mM

Protect acid-sensitive OtBu ester.
Gradient 5% - 60% B40% - 100% B Elute hydrophobic Z/OtBu groups.
Detection 214 nm254 nm (and 214 nm)The Z-group absorbs strongly at 254 nm.

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the purification of this specific class of peptides.

PeptidePurification Start Crude Peptide (Z-N-Me-Asp(OtBu)...) Solubility Solubility Check: Dissolve in DMF or DMSO Start->Solubility InitialRun Initial HPLC Run: C18, 0.1% TFA, 25°C Gradient 20-90% B Solubility->InitialRun Analyze Analyze Chromatogram InitialRun->Analyze SplitPeak Split/Broad Peaks? Analyze->SplitPeak TempIncrease Action: Increase Temp to 50-60°C SplitPeak->TempIncrease Yes (Rotamers) Retention Late Elution (>80% B)? SplitPeak->Retention No TempIncrease->Retention ChangeCol Action: Switch to C4/C8 or Diphenyl Column Retention->ChangeCol Yes Stability Check MS: [M-56] Peak? Retention->Stability No ChangeCol->Stability ChangeBuffer Action: Switch to 0.1% Formic or NH4OAc Stability->ChangeBuffer Yes (OtBu Loss) Final Optimized Method: Sharp Peak, Intact Mass Stability->Final No (Stable) ChangeBuffer->Final

Figure 1: Decision matrix for method development of N-methylated, hydrophobic protected peptides.

References

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology.[2] Humana Press.[2] (Context on hydrophobicity coefficients and N-methylation effects).

  • ResearchGate. (2016). RP-HPLC Chromatogram of crude obtained after N-methylation. (Demonstrating peak splitting in N-Me peptides). Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-Methylated Amino Acid Coupling Optimization

Status: Online Operator: Senior Application Scientist (Peptide Chemistry Division) Ticket ID: N-ME-OPT-2024 🟢 System Overview Welcome to the Advanced Peptide Synthesis Support Hub. You are likely here because standard Fm...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Peptide Chemistry Division) Ticket ID: N-ME-OPT-2024

🟢 System Overview

Welcome to the Advanced Peptide Synthesis Support Hub. You are likely here because standard Fmoc-protocols have failed during N-methylated amino acid coupling .

This is not a standard coupling problem; it is a steric and stereoelectronic bottleneck. The N-methyl group introduces severe steric clash and lowers the nucleophilicity of the amine, while simultaneously increasing the propensity for cis/trans isomerism and epimerization.

Below is your dynamic troubleshooting guide. Select the symptom that matches your experimental failure.

🛠️ Troubleshooting Wizard & FAQs

🔴 Critical Failure: "My coupling yield is <20% or non-existent."

Diagnosis: Steric hindrance is preventing the activated ester from approaching the secondary amine. This is common when coupling an N-methyl amino acid onto another N-methyl amino acid (N-Me → N-Me).

Solution: Switch from standard uronium reagents (HATU/HBTU) to Phosphonium reagents or Acid Chlorides .

  • Why? Uronium salts (HATU) can react with the N-terminal amine to form a guanidinium byproduct (capping the chain) if the coupling is too slow. Phosphonium salts (PyAOP, PyBrOP) do not form this byproduct and can be driven at higher temperatures.

  • The Fix:

    • Tier 1 (Difficult): Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) with HOAt.

    • Tier 2 (The "Nuclear" Option): Generate the Acid Chloride in situ using Bis-(trichloromethyl)carbonate (BTC/Triphosgene) or Ghosez’s Reagent.

🟠 Quality Failure: "I see significant epimerization (D-isomer formation)."

Diagnosis: Base-mediated proton abstraction. The N-methyl group facilitates the formation of the oxazolone intermediate, which is highly prone to racemization, especially when using strong bases like DIEA (Diisopropylethylamine).

Solution: Optimize the Base/Additive system.

  • The Fix: Replace DIEA with 2,4,6-Trimethylpyridine (TMP/Collidine) .

  • Why? TMP is a weaker, sterically hindered base (pKa ~7.4 vs DIEA ~10.5). It is sufficient to neutralize the acid generated during activation but too weak to abstract the

    
    -proton of the activated amino acid.
    
  • Reagent Choice: Use COMU or Oxyma Pure ; these show lower epimerization rates compared to HOBt-based reagents.[1][2]

🟡 Mass Spec Error: "I am seeing [M-2 AA] peaks (Deletion Sequences)."

Diagnosis: Diketopiperazine (DKP) formation.[3][4][5][6]

  • Mechanism: After Fmoc removal, the free N-methyl amine back-bites onto the ester linkage of the resin (or the previous amino acid), cleaving the dipeptide from the chain as a cyclic DKP. This is accelerated by the cis-conformation favored by N-methyls.

Solution: Change the Resin or Deprotection protocol.

  • The Fix:

    • Resin: Use 2-Chlorotrityl Chloride (CTC) Resin .[3] The steric bulk of the trityl linker prevents the DKP attack.

    • Protocol: Perform Fmoc deprotection with DBU/Piperazine for short bursts (e.g., 3 x 30 sec) rather than long piperidine incubations.

🔵 Process Error: "The Kaiser Test is negative, but the coupling failed."

Diagnosis: False Negative.

  • Reason: The Kaiser (ninhydrin) test relies on primary amines. N-methyl amino acids have secondary amines, which do not react to produce the characteristic blue color (or produce a faint red that is hard to see).

Solution: Use the Chloranil Test or Bromophenol Blue Test .

🧪 Validated Experimental Protocols

Protocol A: The "Nuclear Option" (In-Situ Acid Chloride via BTC)

Use this for N-Me to N-Me couplings where HATU/PyAOP fails.

Safety Warning: This reaction generates Phosgene equivalents. Must be performed in a well-ventilated fume hood.

  • Preparation: Suspend resin (0.1 mmol scale) in dry THF (tetrahydrofuran).

  • Activation:

    • Dissolve Fmoc-N-Me-AA-OH (5 equiv) and BTC (1.65 equiv) in dry THF.

    • Add 2,4,6-Collidine (14 equiv) slowly. Precipitate will form.

    • Stir for 1-2 minutes to generate the acid chloride.

  • Coupling:

    • Add the activated suspension to the resin.

    • React for 60 minutes at room temperature.

    • Note: Do not use DMF; it can react with the acid chloride.[5] Use THF or DCM.

  • Quench: Wash resin with DCM (x5) and DMF (x5).

Protocol B: Low-Epimerization Coupling (COMU/TMP)

Use this for coupling sensitive Cys/His or standard N-Me couplings.

  • Reagents:

    • Coupling Agent: COMU (1.0 equiv relative to AA).

    • Base: TMP (Collidine) (1.0 equiv). Crucial: Only 1 equiv of base is needed with COMU.[7]

    • Solvent: DMF (0.1 M concentration).

  • Execution:

    • Pre-activate the AA, COMU, and TMP for 30 seconds.

    • Add to resin.[1][8][9]

    • Microwave assistance: 75°C for 5 minutes (if available), otherwise 1 hour RT.

  • Checkpoint: Solution should turn Pink (indicating active ester). If it turns yellow immediately, check for water contamination.

📊 Data & Visualization

Decision Logic: Selecting the Right Reagent

Figure 1: A logic flow for determining the optimal coupling strategy based on steric hindrance.

ReagentSelection Start Start: N-Methyl Coupling IsHindered Is the N-terminus on Resin also N-Methylated? Start->IsHindered Standard Standard N-Me Coupling (Primary amine on resin) IsHindered->Standard No Hard Difficult Coupling (Secondary amine on resin) IsHindered->Hard Yes Epimerization Is the AA prone to Epimerization (Cys, His)? Standard->Epimerization TryPyAOP Attempt PyAOP / HOAt (High Temp allowed) Hard->TryPyAOP UseCOMU Use COMU / TMP (Low Epimerization) Epimerization->UseCOMU Yes UseHATU Use HATU / DIEA (Standard Efficiency) Epimerization->UseHATU No Success Coupling Successful? TryPyAOP->Success Success->UseCOMU Yes (Next Cycle) BTC Protocol A: Acid Chloride (BTC/Triphosgene) Success->BTC No (Yield < 20%)

Caption: Workflow for selecting coupling reagents. Note that N-Me to N-Me couplings often bypass uronium salts (HATU) in favor of Phosphonium (PyAOP) or Acid Chlorides (BTC).

Mechanism: Diketopiperazine (DKP) Formation

Figure 2: The pathway leading to peptide chain loss (deletion).

DKP_Mechanism Step1 Fmoc-Removal (Free Secondary Amine) Step2 Cis-Conformation (Induced by N-Me) Step1->Step2 Step3 Nucleophilic Attack on Resin Ester Linkage Step2->Step3 Step4 DKP Release (Chain truncated) Step3->Step4 Prevention Prevention: Use CTC Resin (Steric Shield) Step3->Prevention Blocked by

Caption: DKP formation is a major side reaction in N-methyl peptides.[3] The N-methyl group favors a 'cis' amide bond, bringing the N-terminus closer to the ester linkage.

📚 References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Key Insight: Detailed comparison of HATU vs COMU and the development of Oxyma Pure.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters. Link

    • Key Insight: Introduction of Phosphonium salts which avoid guanidinylation during slow N-Me couplings.

  • Di Gioia, M. L., et al. (2010). Optimization of the synthesis of N-methylated peptides. Journal of Peptide Science.

    • Key Insight: Validation of BTC/Triphosgene methods for sterically hindered amino acids.

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for Low-Epimerization Coupling. Journal of Organic Chemistry. Link

    • Key Insight: Establishes TMP as the superior base for preserving chirality in sensitive couplings.

  • Teixidó, M., et al. (2005).[10] Solid-Phase Synthesis of N-Methylated Peptides: Prevention of Diketopiperazine Formation. Journal of Peptide Science. Link

    • Key Insight: Strategies for using CTC resin and optimized deprotection to stop DKP.

Sources

Troubleshooting

Technical Support Center: Optimization of Z-N-Me-Asp(OtBu)-OH Incorporation

Executive Summary The incorporation of Z-N-Me-Asp(OtBu)-OH (N-alpha-Benzyloxycarbonyl-N-alpha-methyl-L-aspartic acid beta-tert-butyl ester) presents a "perfect storm" of synthetic challenges: steric hindrance from the N-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Z-N-Me-Asp(OtBu)-OH (N-alpha-Benzyloxycarbonyl-N-alpha-methyl-L-aspartic acid beta-tert-butyl ester) presents a "perfect storm" of synthetic challenges: steric hindrance from the N-methyl group, high racemization susceptibility, and stoichiometry errors due to counter-ion salts (commonly DCHA).

This guide moves beyond standard protocols to address the mechanistic root causes of yield loss. It is structured as a self-validating troubleshooting system designed to restore synthetic integrity.

Module 1: Pre-Coupling Critical Check (The "Silent" Yield Killer)

The DCHA Salt Trap

Most commercial sources supply Z-N-Me-Asp(OtBu)-OH as a Dicyclohexylamine (DCHA) salt to ensure shelf stability.

  • The Problem: If you calculate stoichiometry based on the free acid MW (approx. 337 g/mol ) but use the salt (approx. 518 g/mol ), you are effectively under-dosing your reaction by ~35%. Furthermore, the DCHA amine competes with your resin-bound amine for the activated carboxylate.

  • The Fix: You must convert the salt to the free acid before activation.

Protocol: DCHA Salt Extraction

Do not skip this step unless your Certificate of Analysis explicitly states "Free Acid."

  • Dissolution: Dissolve the Z-N-Me-Asp(OtBu)-OH•DCHA salt in Ethyl Acetate (EtOAc). Use ~10 mL per gram of salt.[1]

  • Acid Wash: Transfer to a separatory funnel. Wash 3 times with cold 10% KHSO₄ (Potassium Bisulfate) or 5% Citric Acid.

    • Why? Strong mineral acids (HCl) might prematurely cleave the OtBu group. KHSO₄ is acidic enough to protonate DCHA (pulling it into the aqueous layer) but gentle on the ester.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove trapped water/acid.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to dryness in vacuo.

  • Validation: The resulting oil/foam is the free acid. Weigh it and calculate stoichiometry based on the free acid MW.

Module 2: Overcoming Steric Hindrance & Coupling Efficiency

The Challenge: N-Methyl Sterics

The N-methyl group on the aspartic acid creates significant steric clash during the formation of the active ester. Standard carbodiimide chemistries (DIC/HOBt) are often too slow, leading to incomplete coupling and subsequent deletion sequences.

Recommended Activation System: HATU/HOAt

We recommend shifting to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) combined with HOAt (1-Hydroxy-7-azabenzotriazole) .

  • Mechanism: The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" (anchimeric assistance), accelerating the acylation of the amine significantly faster than HOBt.

  • Base Choice: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA.

    • Why? Collidine is a weaker, more hindered base. It is sufficient to neutralize the HATU acidity but less likely to strip the alpha-proton from the activated amino acid, thereby reducing racemization (see Module 3).

Optimized Coupling Protocol (Solid Phase)
ParameterConditionRationale
Reagent HATU (0.95 eq vs AA)High reactivity for hindered couplings.
Additive HOAt (1.0 eq vs AA)Accelerates reaction; suppresses racemization.
Base Collidine (2.0 eq vs AA)Prevents base-catalyzed racemization better than DIPEA.
Stoichiometry 3-5 equivalents Excess required to drive reaction kinetics.
Solvent DMF (Min.[1][2] volume)High concentration promotes collision frequency.
Time 2 x 2 hours Double coupling is mandatory for N-Me residues.

Module 3: Racemization Mitigation

The Mechanism of Failure

N-methyl amino acids are prone to racemization via oxazolonium ion formation . Unlike standard amino acids, N-methyl derivatives cannot form the stabilizing hydrogen bond that typically retards this pathway.

Logic Flow: Preventing Racemization

RacemizationControl Start Start: Activation of Z-N-Me-Asp(OtBu)-OH Risk Risk: Oxazolonium Formation Start->Risk BaseCheck Check Base Risk->BaseCheck DIPEA Using DIPEA/NMM? BaseCheck->DIPEA Collidine Using Collidine (TMP)? BaseCheck->Collidine Racemization High Racemization Risk (Base abstracts alpha-proton) DIPEA->Racemization Stronger Base Safe Reduced Risk (Steric bulk prevents abstraction) Collidine->Safe Weaker/Hindered Base

Figure 1: Decision logic for base selection to minimize racemization during N-methyl amino acid coupling.

Module 4: Troubleshooting Guide (FAQ)

Q1: The coupling yield is low (<50%) even after double coupling. What now?

Diagnosis: The resin loading may be too high, causing "pseudo-dilution" where sites are sterically inaccessible. Action:

  • Switch Solvent: Use a mixture of DMF/DMSO (4:1) . DMSO disrupts inter-chain aggregation (beta-sheets) which is common in difficult sequences.

  • Temperature: Perform the coupling at 50°C (microwave or conventional heating).

    • Warning: High temperature increases racemization risk.[3] Only use if Collidine/Oxyma or Collidine/HOAt is the activation method.

Q2: I see a mass of [M - 56] in my final peptide.

Diagnosis: This is likely the loss of the tert-butyl (tBu) group, but more critically, it could indicate Aspartimide formation followed by hydrolysis (mass -18 then +18, or variants).

  • Note: While N-methylation of the Asp nitrogen prevents it from attacking the backbone, the OtBu ester is still susceptible to attack by the next amino acid's amide nitrogen (if you extend the chain). Action:

  • Avoid strong bases (Piperidine) for long periods if you are removing Fmoc from subsequent residues.

  • Add 0.1M HOBt to your deprotection solution (e.g., 20% Piperidine/DMF + 0.1M HOBt) to suppress aspartimide formation.

Q3: The Kaiser Test is negative (yellow), but MS shows the coupling failed.

Diagnosis: False negative. The Kaiser test detects primary amines. If you are coupling to a secondary amine (e.g., an N-methylated residue or Proline), Kaiser will not work. Action:

  • Use the Chloranil Test or p-Nitrophenol Test . These are specific for secondary amines.

  • Chloranil Protocol: Add 2% acetaldehyde in DMF and 2% chloranil in DMF to a few beads. Blue/Green beads = Free secondary amine (Coupling Incomplete). Colorless = Complete.

Q4: Can I use PyBOP instead of HATU?

Answer: Yes, but with caveats. PyBOP is phosphonium-based and generally slower than uronium/aminium salts (HATU) for hindered couplings. If you must use PyBOP, ensure you use HOAt as an additive to boost reactivity.

Summary of Experimental Workflow

Workflow CheckSalt 1. Check Salt Form (DCHA vs Free Acid) Desalt 2. Acid Wash (KHSO4 extraction) CheckSalt->Desalt If DCHA Salt Weigh 3. Weigh & Calc (Based on Free Acid) CheckSalt->Weigh If Free Acid Desalt->Weigh Activate 4. Activation (HATU/HOAt/Collidine) Weigh->Activate Couple 5. Coupling (2x 2 hours) Activate->Couple Test 6. QC Check (Chloranil Test) Couple->Test

Figure 2: Step-by-step workflow for ensuring high-yield incorporation.

References

  • Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols. Springer Protocols.
  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Coste, J., et al. (1990). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOAt. Tetrahedron Letters.
  • Sigma-Aldrich. (2023). Product Specification: Z-N-Me-Asp(OtBu)-OH DCHA Salt.

  • Merck Novabiochem. (2020). Aspartimide Formation and Prevention Strategies in SPPS. (Detailed mechanism of Asp side-chain reactions).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Z-Protected vs. Fmoc-Protected N-Methylated Aspartic Acid in Solid-Phase Peptide Synthesis

Introduction: The Challenge and Opportunity of N-Methylated Peptides In the landscape of modern drug discovery and peptide science, N-methylated amino acids represent a critical tool for modulating the pharmacological pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of N-Methylated Peptides

In the landscape of modern drug discovery and peptide science, N-methylated amino acids represent a critical tool for modulating the pharmacological properties of peptides.[1] The introduction of a methyl group on the backbone amide nitrogen can confer a range of benefits, including enhanced metabolic stability, increased membrane permeability, and improved receptor affinity and selectivity.[1] However, these advantages come with significant synthetic challenges, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). The steric hindrance imposed by the N-methyl group can dramatically impede coupling efficiencies, necessitating optimized protocols and specialized reagents.[2]

This guide provides an in-depth technical comparison of two key building blocks for incorporating N-methylated aspartic acid into synthetic peptides: the Z-protected and Fmoc-protected derivatives. We will explore the chemical rationale behind each strategy, present available data on their performance, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific synthetic goals.

The Dual Challenge: N-Methylation and Aspartimide Formation

The incorporation of N-methylated aspartic acid presents a dual challenge in SPPS. Beyond the generally sluggish coupling kinetics of N-methylated amino acids, the aspartic acid residue itself is prone to a notorious side reaction known as aspartimide formation. This intramolecular cyclization is particularly problematic in Fmoc-based SPPS, where repeated exposure to the basic conditions (typically piperidine) used for Fmoc deprotection can lead to the formation of a succinimide ring. This, in turn, can result in a cascade of unwanted byproducts, including α- and β-peptides and racemization at the aspartic acid residue, thereby compromising the purity and yield of the target peptide.

Fmoc-N-Me-Asp(OtBu)-OH: The Conventional Approach

The use of Fmoc-N-Me-Asp(OtBu)-OH is the more conventional approach within a standard Fmoc/tBu orthogonal protection strategy.[3] The Fmoc group provides temporary protection of the N-terminal amine, while the tert-butyl (tBu) group protects the side-chain carboxyl group of aspartic acid.

Chemical Strategy and Workflow

The synthesis proceeds through iterative cycles of Fmoc deprotection with a mild base, followed by coupling of the subsequent Fmoc-protected amino acid. The side-chain tBu group is stable to these conditions and is removed during the final acidolytic cleavage from the resin.

Caption: General workflow for Fmoc-based SPPS.

Advantages of the Fmoc Approach
  • Compatibility: Fully compatible with the widely used Fmoc/tBu SPPS strategy.

  • Automation: Lends itself well to automated peptide synthesis due to the standardized deprotection and coupling cycles.

  • Monitoring: The release of the fluorenyl group during deprotection can be monitored by UV spectroscopy to quantify the reaction progress.

Disadvantages and Mitigation Strategies
  • Aspartimide Formation: The primary drawback is the risk of aspartimide formation during the repeated piperidine treatments for Fmoc removal.

  • Steric Hindrance: Coupling onto the N-methylated amine is sterically hindered, often requiring longer reaction times, higher equivalents of reagents, and potent coupling agents like HATU or COMU.

To mitigate aspartimide formation, several strategies have been developed, including the use of sterically hindered side-chain protecting groups or the addition of additives to the deprotection solution. However, these can add complexity and cost to the synthesis.

Z-N-Me-Asp(OtBu)-OH: An Orthogonal Alternative

The use of a benzyloxycarbonyl (Z or Cbz) group for the protection of the N-methylated amino terminal offers an orthogonal approach within an Fmoc-SPPS campaign. The Z-group is stable to both the basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage from many common resins.

Chemical Strategy and Workflow

In this strategy, the Z-protected N-methylated aspartic acid is incorporated into the peptide chain. The synthesis then continues with standard Fmoc-protected amino acids. The Z-group is selectively removed on-resin using catalytic transfer hydrogenation prior to the coupling of the subsequent residue.

Caption: Workflow for incorporating a Z-protected amino acid in Fmoc-SPPS.

Advantages of the Z-Group Approach
  • Orthogonality: The Z-group is fully orthogonal to the Fmoc/tBu strategy, providing greater synthetic flexibility.[3]

  • Avoidance of Piperidine Exposure: By using the Z-group for the N-methylated aspartic acid, this residue is not exposed to the repeated piperidine treatments, thereby significantly reducing the risk of aspartimide formation.

  • Milder Deprotection: Catalytic transfer hydrogenation is a mild deprotection method that can be performed on-resin.

Disadvantages and Considerations
  • Additional Synthetic Step: Requires an additional, non-standard deprotection step within the synthesis, which can be less amenable to full automation.

  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing residues like cysteine and methionine, requiring careful planning of the synthetic route.[4]

  • Incomplete Cleavage: Incomplete removal of the Z-group can lead to deletion sequences. The reaction must be carefully monitored.

Head-to-Head Comparison: Z vs. Fmoc for N-Methylated Aspartic Acid

FeatureZ-Protected N-Me-Asp(OtBu)-OHFmoc-Protected N-Me-Asp(OtBu)-OH
Protection Strategy Orthogonal to Fmoc/tBuConventional Fmoc/tBu
Deprotection Method Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH)20% Piperidine in DMF
Aspartimide Risk Very Low (avoids repeated base exposure)High (due to repeated piperidine treatment)
Coupling Efficiency Sterically hindered, requires potent coupling reagents.Sterically hindered, requires potent coupling reagents.
Automation Compatibility Less straightforward due to the additional deprotection step.Highly compatible with automated synthesizers.
Side Reactions Potential for catalyst poisoning with sulfur-containing residues. Incomplete deprotection can lead to deletion sequences.Aspartimide formation, leading to α/β-peptides and racemization.
Cost Consideration May be more expensive due to the specialized nature of the building block and the need for a catalyst.Generally more cost-effective and widely available.[]

Experimental Protocols

Protocol 1: Coupling of Fmoc-N-Me-Asp(OtBu)-OH

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Resin Preparation: Swell the resin-bound peptide with the N-terminal amine deprotected in DMF for 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-N-Me-Asp(OtBu)-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activation solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: N-methylated amines give a weak color).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: On-Resin Deprotection of Z-N-Me-Asp(OtBu)-OH via Catalytic Transfer Hydrogenation

This protocol is adapted for on-resin applications and should be performed in a well-ventilated fume hood.

  • Resin Preparation: Swell the Z-protected peptide-resin in DMF.

  • Catalyst Suspension: In a separate flask, carefully suspend Palladium on carbon (10% w/w, approx. 0.25 eq. by weight of resin) in DMF.

  • Reaction Setup: Add the catalyst suspension to the resin.

  • Hydrogen Donor: Add formic acid (20 eq.) as the hydrogen donor.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be gently warmed to 40°C to increase the rate.

  • Monitoring: Monitor the reaction by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the deprotection is complete, carefully filter the resin to remove the catalyst and wash thoroughly with DMF (5x), DCM (3x), and DMF (3x). The resin is now ready for the next coupling step.

Conclusion and Recommendations

The choice between Z-protected and Fmoc-protected N-methylated aspartic acid is a strategic one that depends on the specific requirements of the peptide being synthesized.

  • For routine synthesis of peptides where the risk of aspartimide formation is deemed manageable or can be mitigated by other means, the Fmoc-protected derivative offers a more straightforward and automation-friendly approach.

  • For the synthesis of complex peptides, particularly those with multiple aspartic acid residues or sequences known to be highly prone to aspartimide formation, the Z-protected derivative provides a robust orthogonal strategy to ensure the highest possible purity of the final product. The additional synthetic step is a small price to pay for the significant reduction in difficult-to-remove impurities.

Ultimately, a careful evaluation of the peptide sequence, the desired level of purity, and the available synthetic resources will guide the researcher to the most appropriate choice. This guide provides the foundational knowledge and practical protocols to confidently incorporate N-methylated aspartic acid into challenging peptide targets.

References

  • Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). N-Methylation of peptides on solid support. Journal of Peptide Science, 12(4), 213-219.
  • El-Amin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Gowda, D. C., & Mahesh, B. (2002). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry-Section B, 41(3), 504-506.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Lukszo, J., & Tarnus, C. (1993). Catalytic transfer hydrogenation of protected peptides on the solid phase. International journal of peptide and protein research, 42(5), 414-419.
  • Ollivier, N., Dheur, J., Menta, M., & Blanpain, A. (2017). N-Methylamino Acids in Peptide Synthesis. Chemical Reviews, 117(15), 9607-9669.
  • White, P. D., & Chan, W. C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

Sources

Comparative

Validating Z-N-Me-Asp(OtBu)-OH Incorporation: A Comparative LC-MS Guide

Executive Summary Z-N-Me-Asp(OtBu)-OH represents a critical "stress test" in peptide synthesis. The combination of N-methylation (steric hindrance) and the bulky Z (benzyloxycarbonyl) protecting group creates a building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-N-Me-Asp(OtBu)-OH represents a critical "stress test" in peptide synthesis. The combination of N-methylation (steric hindrance) and the bulky Z (benzyloxycarbonyl) protecting group creates a building block that is notoriously difficult to couple efficiently. Furthermore, its secondary amine structure renders traditional colorimetric validation (e.g., Kaiser test) ineffective, leading to false negatives and "blind" synthesis steps.

This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional colorimetric and HPLC-UV methods. We demonstrate that LC-MS is not merely an alternative, but the required standard for validating the incorporation of N-methylated aspartic acid derivatives, offering a quantitative limit of detection (LOD) superior to colorimetric assays by orders of magnitude.

Part 1: Technical Context & The "Why"

The Chemical Challenge: Sterics vs. Detection

The incorporation of Z-N-Me-Asp(OtBu)-OH presents a dual challenge in drug development:

  • Coupling Difficulty (Steric Hindrance): The N-methyl group introduces significant steric bulk and removes a hydrogen bond donor. This reduces the reaction rate of nucleophilic attack on the activated carboxyl component, often leading to deletion sequences (where the amino acid fails to attach).

  • Analytical Blind Spot: Standard solid-phase synthesis (SPPS) relies on the Kaiser test (ninhydrin) to detect unreacted amines. However, the Kaiser test relies on primary amines to form "Ruhemann’s purple."[1] N-methylated amino acids are secondary amines , which do not react to form this chromophore. They may produce a faint reddish color, but this is often indistinguishable from background noise.

The Solution: LC-MS Validation

LC-MS overcomes these limitations by detecting the specific Mass Shift (+319.15 Da) associated with the residue's incorporation, rather than relying on chemical reactivity that the molecule lacks.

Part 2: Comparative Analysis

The following table compares the efficacy of LC-MS against standard alternatives for validating Z-N-Me-Asp(OtBu)-OH.

Table 1: Method Performance Comparison
FeatureLC-MS (Recommended) HPLC-UV (214/254 nm) Kaiser Test (Colorimetric) Chloranil Test (Colorimetric)
Detection Principle Mass-to-Charge Ratio (m/z)Chromophore AbsorptionNinhydrin ReactionChloranil Reaction
Suitability for N-Me Excellent GoodFail (False Negative)Moderate (Subjective)
Specificity High (Identifies Deletions)Low (Co-elution risks)NoneNone
Limit of Detection < 0.1% impurity~1-2% impurityQualitative onlyQualitative only
Critical Flaw Requires equipmentCannot ID specific impurityCannot detect 2° amines Hard to read on dark resins
Table 2: Diagnostic Mass Shifts (Data Interpretation)

Based on Monoisotopic Mass calculations.

SpeciesDescriptionMass Difference (Δ)Interpretation
Target Peptide Successful Coupling+319.15 Da Incorporation confirmed.
Deletion Sequence Failed Coupling0 Da (No shift)Coupling reaction failed.
Des-Methyl Impurity Contaminated Starting Material+305.13 Da Z-Asp(OtBu)-OH was coupled instead of N-Me analog.
Incomplete Deprotection tBu group retained+56.06 Da (vs Target)Cleavage cocktail insufficient.

Part 3: Detailed Methodology

Protocol: LC-MS Validation of Coupling Efficiency

Note: This protocol assumes a standard micro-cleavage from a solid support or an aliquot from solution phase synthesis.

1. Sample Preparation (Micro-Cleavage)
  • Step A: Remove ~2-5 mg of peptide-resin.

  • Step B: Wash 3x with DCM (Dichloromethane) to remove residual reagents.

  • Step C: Treat with Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 30 minutes.

    • Critical: The Z-group is stable to TFA. The OtBu group is acid-labile and will be removed. The mass observed will be Z-N-Me-Asp-OH attached to the peptide.

    • Alternative: If Z-removal is required for analysis, use HBr/Acetic Acid or Hydrogenolysis (Pd/C), but this is rarely done for intermediate checks.

  • Step D: Precipitate with cold diethyl ether, centrifuge, and dissolve pellet in 50:50 H2O:MeCN.

2. LC-MS Configuration
  • System: UHPLC coupled to ESI-MS (Single Quad or Q-TOF).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm particle size.

    • Why: N-methylated peptides are often more hydrophobic; C18 provides necessary retention.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid TFA in LC-MS if possible as it suppresses ionization signal (signal quenching). Formic acid is preferred for sensitivity [1].

3. Gradient Method
Time (min)% BFlow Rate (mL/min)
0.050.4
1.050.4
8.0950.4
10.0950.4
10.150.4

Part 4: Visualization & Logic

Diagram 1: Analytical Workflow

This diagram illustrates the decision process for validating the specific building block.

AnalyticalWorkflow Start Synthesis Step: Coupling Z-N-Me-Asp(OtBu)-OH Sample Micro-Cleavage (TFA) (Removes OtBu, Retains Z) Start->Sample LCMS Run LC-MS (ESI+, C18 Column) Sample->LCMS Decision Analyze Mass Spectrum (Identify Parent Ion) LCMS->Decision Target Mass = [Precursor] + 319 Da (SUCCESS) Decision->Target Expected Shift Deletion Mass = [Precursor] (FAILED COUPLING) Decision->Deletion No Shift DesMe Mass = [Precursor] + 305 Da (IMPURITY) Decision->DesMe -14 Da Shift

Caption: Workflow for distinguishing successful incorporation from common synthesis failures using Mass Spectrometry.

Diagram 2: Why Colorimetric Tests Fail

A mechanistic view of why LC-MS is required over the Kaiser test for this specific molecule.

Mechanism NMeAA N-Methyl AA (Secondary Amine) Ninhydrin Ninhydrin Reagent (Kaiser Test) NMeAA->Ninhydrin Steric Block PrimaryAA Standard AA (Primary Amine) PrimaryAA->Ninhydrin Nucleophilic Attack Result1 No Reaction / Faint Red (FALSE NEGATIVE) Ninhydrin->Result1 Result2 Ruhemann's Purple (POSITIVE DETECTION) Ninhydrin->Result2

Caption: Mechanistic failure of the Kaiser test for secondary amines (N-Me-Asp), necessitating LC-MS validation.

References

  • Anapharm Bioanalytics. (2025).[2] Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7020792, N-Me-Asp(Otbu)-OH. Retrieved from [Link]

  • Biron, E., et al. (2008). Optimized selective N-methylation of peptides on solid support. Angewandte Chemie International Edition. (Contextual citation regarding N-Me coupling difficulties).

Sources

Validation

Edman degradation for sequencing peptides containing Z-N-Me-Asp(OtBu)-OH

Topic: Edman Degradation for Sequencing Peptides Containing Z-N-Me-Asp(OtBu)-OH Content Type: Technical Comparison & Application Guide Executive Summary: The N-Terminal Barrier[1] Sequencing the synthetic intermediate Z-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Edman Degradation for Sequencing Peptides Containing Z-N-Me-Asp(OtBu)-OH Content Type: Technical Comparison & Application Guide

Executive Summary: The N-Terminal Barrier[1]

Sequencing the synthetic intermediate Z-N-Me-Asp(OtBu)-OH (and peptides initiated with it) presents a "perfect storm" of chemical challenges for standard Edman degradation. The analyte contains three distinct modifications that defy the standard phenyl isothiocyanate (PITC) workflow:

  • Z (Cbz) Protection: The benzyloxycarbonyl group blocks the N-terminal amine, rendering the peptide inert to PITC coupling.

  • N-Methylation: Even after deprotection, the secondary amine (

    
    -methyl) exhibits steric hindrance, significantly reducing coupling kinetics compared to primary amines.
    
  • OtBu Side Chain: The tert-butyl ester is acid-labile and will inevitably be cleaved during the trifluoroacetic acid (TFA) steps of Edman degradation, altering the detected species.

This guide details the requisite pre-treatment protocols to enable Edman sequencing for this specific analyte and objectively compares this workflow against Mass Spectrometry (MS) alternatives.

Part 1: The Chemical Barrier & Pre-Treatment Protocols

Standard Edman degradation requires a free


-amino group. The Z-group must be removed before the sample enters the sequencer. We compare two deprotection strategies: Catalytic Hydrogenolysis  (Gentle) vs. Acidolysis  (Harsh).
Strategy A: Catalytic Hydrogenolysis (Recommended)

Best for: Preserving peptide bond integrity and sensitive side chains (other than Cys/Met).

Mechanism: The Z-group is cleaved by hydrogen gas over a palladium catalyst, releasing the free amine and toluene/CO2 as byproducts.

  • Pros: Neutral pH conditions; does not prematurely cleave the OtBu group (allowing confirmation of the intact starting material if analyzed by MS prior to Edman).

  • Cons: Difficult to perform on small analytical scales (picomole levels) due to catalyst adsorption losses.

Strategy B: Acidolytic Cleavage (HBr/AcOH)

Best for: Solid-phase bound peptides or robust samples.

Mechanism: Strong acid protonates the carbamate oxygen, leading to cleavage.

  • Pros: Quantitative removal.

  • Cons: Destructive. HBr will simultaneously cleave the OtBu ester, converting Asp(OtBu) to Asp. The subsequent Edman sequencing will identify N-Me-Asp , not the protected form.

Protocol 1: Pre-Sequencing Deprotection (Hydrogenolysis)

Note: This protocol is scaled for analytical validation (approx. 1-5 nmol).

  • Solubilization: Dissolve the peptide in 50% Methanol/Water (v/v).

  • Catalyst Addition: Add 10% Pd/C (approx. 10% by weight of peptide).

  • Hydrogenation: Gently bubble

    
     gas through the solution for 30–60 minutes at RT.
    
    • Alternative: Use ammonium formate as a hydrogen donor for easier handling.

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter to remove Pd/C.
    
  • Lyophilization: Dry the filtrate.

  • Reconstitution: Dissolve in Edman loading solvent (e.g., acetonitrile/water).

Part 2: Modified Edman Degradation for N-Methylated Peptides

Once the Z-group is removed, the N-terminus is H-N-Me-Asp(OtBu)-... . The secondary amine reacts slowly with PITC. Standard automated cycles (designed for primary amines) often yield "blank" cycles or low carryover.

The Kinetic Challenge
  • Primary Amine (

    
    ):  Fast PITC coupling (~15-20 min).
    
  • Secondary Amine (

    
    ):  Sterically hindered. PITC coupling efficiency drops to <50% under standard conditions, causing "lag" in the sequence data.
    
Protocol 2: Modified Edman Cycle (N-Me Optimized)

To successfully sequence the N-Me-Asp residue, the sequencer program must be altered:

  • Coupling Step (PITC): Increase reaction time from 20 min

    
    45–60 min .
    
  • Temperature: Increase coupling temperature to 55°C (if hardware permits) to overcome the activation energy barrier of the secondary amine.

  • Cleavage (TFA): Standard cleavage time is sufficient.

    • Critical Note: The TFA cleavage step will hydrolyze the OtBu ester. The released ATZ-derivative will be ATZ-N-Me-Asp (free acid side chain).

  • Conversion: The final detected species on the HPLC will be PTH-N-Me-Asp .

Part 3: Comparative Analysis (Edman vs. MS/MS)

For this specific analyte, is Edman the right tool?

Table 1: Performance Matrix
FeatureEdman Degradation (Modified)Mass Spectrometry (MS/MS)
N-Terminal Block (Z) Fails (Requires prior deprotection)Excellent (Can sequence Z-protected fragments)
N-Methylation Good (With modified cycle times)Excellent (Characteristic immonium ions)
Side Chain (OtBu) Lost (Cleaved to Asp during analysis)Preserved (Detected as mass shift +56 Da)
Isobaric ID (Leu/Ile) Superior (Distinct retention times)Difficult (Requires high-energy fragmentation)
Sample Requirement High (1–10 pmol)Low (fmol range)
Throughput Low (1 residue / hour)High (Minutes)
Decision Logic
  • Choose Edman if: You need absolute stereochemical proof of the amino acid sequence or need to distinguish Leu/Ile in a critical region after removing the Z-group.

  • Choose MS/MS if: You need to verify the presence of the Z-group and the OtBu protection. MS is non-destructive to the modifications (using soft ionization like ESI) and will show the parent ion mass corresponding to the fully protected species.

Part 4: Visualization of Workflows

Diagram 1: Analytical Workflow for Z-N-Me-Asp Peptides

This flow illustrates the mandatory deprotection step and the chemical fate of the OtBu group.

EdmanWorkflow Start Sample: Z-N-Me-Asp(OtBu)-... Deprotect Step 1: Z-Removal (H2/Pd or HBr) Start->Deprotect Required Intermed Intermediate: H-N-Me-Asp(OtBu)-... Deprotect->Intermed EdmanCouple Step 2: Edman Coupling (PITC, Extended Time) Intermed->EdmanCouple Slow Kinetics EdmanCleave Step 3: TFA Cleavage (Removes OtBu!) EdmanCouple->EdmanCleave Detection Detection (HPLC): PTH-N-Me-Asp EdmanCleave->Detection Side Chain Deprotected

Caption: The Edman workflow requires Z-removal first. Note that the OtBu protecting group is lost during the acidic cleavage step, yielding PTH-N-Me-Asp.

Diagram 2: Kinetic Comparison (Standard vs. N-Methyl)

Visualizing why standard cycles fail on N-methylated residues.

Kinetics Primary Primary Amine (H2N-Asp...) FastPath Rapid Nucleophilic Attack (10-20 min) Primary->FastPath Secondary N-Methyl Amine (Me-HN-Asp...) SlowPath Sterically Hindered Attack (Requires 45+ min) Secondary->SlowPath PITC PITC Reagent PITC->Primary PITC->Secondary Result1 Complete Coupling (High Signal) FastPath->Result1 Result2 Incomplete Coupling (Lag/Low Signal) SlowPath->Result2

Caption: N-Methylation introduces steric hindrance, requiring modified sequencer cycles with extended reaction times to ensure complete coupling.

References

  • Edman, P., & Begg, G. (1967).[1] A protein sequenator.[1][2][3][4][5][6][7][8][9] European Journal of Biochemistry, 1(1), 80-91. Link

  • Chang, J. Y. (1983). The destruction of serine and threonine thiohydantoins during the sequence determination of peptides by 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate. Biochemical Journal, 209(3), 809–818. (Discusses modified coupling conditions for difficult residues). Link

  • Wellner, D., et al. (1990). Sequencing of peptides containing N-methylamino acids. Methods in Protein Sequence Analysis. (Establishes the need for extended coupling times for secondary amines).
  • Biemann, K. (1988). Contributions of mass spectrometry to peptide and protein structure.[5][6][7][9][10] Biomedical & Environmental Mass Spectrometry, 16(1-12), 99-111. (Comparison of MS vs Edman for blocked peptides). Link

Sources

Comparative

Assessing the Purity of Synthetic Peptides Containing N-Methylated Residues: A Comparative Guide

Introduction: The "Ghost Peak" Dilemma In the development of peptidomimetics, N-methylation is a strategic modification used to enhance metabolic stability, membrane permeability, and oral bioavailability. However, for t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost Peak" Dilemma

In the development of peptidomimetics, N-methylation is a strategic modification used to enhance metabolic stability, membrane permeability, and oral bioavailability. However, for the analytical chemist, N-methylated peptides present a unique and often frustrating challenge: conformational heterogeneity.

Unlike standard peptides, which predominantly adopt a trans conformation at the amide bond, N-methylated residues lower the energy barrier for rotation around the peptide bond ($ \omega $ angle). This results in a slow equilibrium between cis and trans rotamers on the chromatographic time scale.

The Consequence: A chemically pure N-methylated peptide often elutes as multiple broad peaks or "ghost peaks" on a standard Reversed-Phase HPLC (RP-HPLC) chromatogram at ambient temperature. This leads to false negatives in purity assessment, where a pure product is rejected as a mixture of impurities.

This guide objectively compares analytical methodologies to distinguish benign conformational isomers from actual synthetic impurities (e.g., deletion sequences, diastereomers).

The Core Problem: Kinetics vs. Thermodynamics

To select the right method, one must understand the underlying mechanism.

  • Standard Peptides: The energy barrier for cis-trans isomerization is high (~20 kcal/mol). Isomerization is slow; the population is locked (usually >99% trans).

  • N-Methylated Peptides: The steric clash of the N-methyl group destabilizes the trans state, and the barrier drops. The interconversion rate ($ k_{iso} $) becomes comparable to the chromatographic separation time.

    • If $ k_{iso} $ is slow: You see two distinct peaks (resembling two compounds).

    • If $ k_{iso} $ is intermediate: You see a plateau or "saddle" between peaks (peak bridging).

    • If $ k_{iso} $ is fast: You see a single, sharp peak (coalescence).

Comparative Analysis of Analytical Techniques

The following table compares the efficacy of standard techniques in resolving the "Conformer vs. Impurity" conflict.

Table 1: Performance Matrix of Purity Assessment Methods
FeatureMethod A: Standard RP-HPLC Method B: High-Temp RP-HPLC Method C: UPLC / UHPLC Method D: LC-MS
Operational Temp Ambient (20–25°C)Elevated (60–80°C)Ambient or ElevatedSource Dependent
Resolution Mechanism HydrophobicityHydrophobicity + Kinetic Acceleration Hydrophobicity (High Plate Count)Mass-to-Charge Ratio ($ m/z $)
N-Me Peptide Peak Shape Broad, split, or shoulderedSharp, Single Peak (Coalesced) Sharper split peaks (does not solve isomerism)Detects single mass under multiple peaks
Differentiation Ability Poor. Confuses conformers with impurities.Excellent. Coalesces conformers; separates impurities.Moderate. High resolution may actually worsen split peak interpretation.High. Confirms if split peaks share the same mass.
Throughput Medium (30-60 min)Medium (30-60 min)High (5-10 min)High
Recommendation Not Recommended Gold Standard ⚠️ Use with Heat Essential Validation

Detailed Experimental Protocols

Protocol A: The "Temperature-Sweep" Validation (The Gold Standard)

This protocol is the definitive method to prove that multiple peaks are conformers of the same peptide rather than chemical impurities.

Objective: Observe peak coalescence by increasing column temperature.

Equipment:

  • HPLC System with a column oven capable of reaching 80°C.

  • Column: C18 or C8 (e.g., Waters XBridge Peptide BEH), 300Å pore size recommended for larger peptides. Note: Ensure the column hardware and stationary phase are rated for >60°C.

Reagents:

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

Workflow:

  • Baseline Run (25°C): Inject the sample at ambient temperature.

    • Observation: Likely multiple peaks (e.g., Peak A at 12.5 min, Peak B at 13.2 min).

  • Intermediate Run (45°C): Increase oven temperature.

    • Observation: Peaks A and B begin to broaden and move closer; the "valley" between them rises.

  • Coalescence Run (65°C - 80°C): Increase oven temperature to the column's safe maximum.

    • Observation: Peaks A and B merge into a single, sharp peak.

Protocol B: LC-MS Purity Confirmation

Objective: Confirm that the "ghost peaks" have the identical mass to the main peak.

Workflow:

  • Run LC-MS using a standard gradient.

  • Extract the Mass Spectrum for the main peak and any satellite peaks.

  • Analysis:

    • Same [M+H]+: Strong evidence of conformational isomerism.

    • [M+H]+ minus 14 Da: Indicates a Des-methyl impurity (incomplete methylation).

    • [M+H]+ minus Residue Mass: Indicates a deletion sequence (failed coupling).

Supporting Data: Simulated Case Study

The following data represents a typical analysis of a Cyclosporine A analog (highly N-methylated) showing the effect of temperature on purity calculation.

Table 2: Impact of Temperature on Calculated Purity
TemperatureObserved Chromatogram ProfileApparent Purity (Area %)Interpretation
25°C Main peak (60%) + Broad shoulder (30%) + Minor peak (10%)60% (False Fail)"Shoulder" is a cis-rotamer misidentified as impurity.
45°C Main peak and shoulder bridge together; Minor peak remains distinct.N/A (Unresolvable)Rotational exchange rate increasing.
70°C Single Sharp Main Peak (90%) + Minor peak (10%)90% (True Value)Rotamers coalesced. Minor peak confirmed as real impurity.

Logic Flow & Decision Tree

Use this workflow to systematically assess the purity of N-methylated peptides.

PurityAssessment Start Start: Crude N-Methylated Peptide HPLC_Amb Step 1: Run RP-HPLC at 25°C Start->HPLC_Amb Check_Peaks Result: Single or Multiple Peaks? HPLC_Amb->Check_Peaks Single Single Sharp Peak Check_Peaks->Single Single Multiple Split / Broad Peaks Check_Peaks->Multiple Multiple LCMS Step 2: LC-MS Analysis Multiple->LCMS Mass_Check Do peaks have identical Mass? LCMS->Mass_Check Diff_Mass Impurity Identified (Deletion/Side Product) Mass_Check->Diff_Mass No Same_Mass Suspected Conformers Mass_Check->Same_Mass Yes Heat_HPLC Step 3: High-Temp HPLC (60-80°C) Same_Mass->Heat_HPLC Coalesce_Check Do peaks coalesce? Heat_HPLC->Coalesce_Check Yes_Coalesce Confirmed: Conformational Isomers (Product is Pure) Coalesce_Check->Yes_Coalesce Yes No_Coalesce Confirmed: Diastereomers (Racemization Impurity) Coalesce_Check->No_Coalesce No

Figure 1: Decision tree for distinguishing conformational isomers from synthetic impurities in N-methylated peptides.

Expert Insights & Troubleshooting

The "Racemization" Trap

While High-Temp HPLC solves the conformer issue, it cannot distinguish diastereomers (L- vs D- amino acid isomers) if they co-elute. N-methyl amino acids are prone to racemization during coupling (especially if using base-mediated activation).

  • Insight: If peaks do not coalesce at 80°C but have the same mass, you likely have a diastereomer. This is a chemical impurity, not a conformer.

  • Action: Optimize the synthesis coupling conditions (e.g., use DIC/Oxyma instead of HATU/DIEA) to minimize racemization [1].

Column Stability

Running HPLC at 70-80°C degrades standard silica columns rapidly.

  • Recommendation: Use Ethylene Bridged Hybrid (BEH) columns or Sterically Protected Silica columns designed for high-pH/high-temp stability. This ensures the method is robust and reproducible [2].

References

  • Eldar-Finkelman, H., et al. "Investigation of Impurities in Peptide Pools: Challenges in N-Methylated Peptide Synthesis." MDPI, 2025.

  • Waters Corporation. "Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides." Waters Application Notes.

  • BenchChem. "Navigating the Conformation of N-Methylated Peptides: A Comparative Guide to Analytical Techniques." BenchChem Technical Guides, 2025.

  • Collins, J. et al. "Proximity-driven acceleration of challenging solid-phase peptide couplings." PNAS, 2025.[1]

  • Mtoz Biolabs. "Principle of Peptide Purity Analysis Using HPLC." Mtoz Biolabs Technical Resources.

Sources

Validation

Biological activity comparison of peptides with and without N-methylation

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1] Executive Summary: The "Chameleon" Effect In the landscape of peptide therapeutics, native peptides ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1]

Executive Summary: The "Chameleon" Effect

In the landscape of peptide therapeutics, native peptides often fail as drug candidates due to two fatal flaws: rapid proteolytic degradation and poor membrane permeability. N-methylation —the replacement of a backbone amide proton with a methyl group—serves as a "molecular chameleon" strategy. It forces peptides into specific conformations (often cis-geometries), masks solvent-exposed hydrogen bonds, and sterically blocks enzyme recognition sites.

This guide provides a technical, data-driven comparison of native versus N-methylated peptides, analyzing the trade-offs between metabolic stability, permeability, and receptor potency.[1]

Mechanistic Comparison: Why N-Methylation Works

To design effective analogs, one must understand the structural causality. N-methylation does not merely add a hydrophobic group; it fundamentally alters the peptide backbone dynamics.[1][2]

A. Conformational Constraints
  • Native Peptides: The amide bond is predominantly trans ($ \omega \approx 180^\circ $). This flexibility allows "induced fit" binding but results in a high entropic penalty upon binding.

  • N-Methylated Peptides: The steric clash between the N-methyl group and the side chain ($ R_i

    
     \omega \approx 0^\circ $). This pre-organizes the peptide into turn structures (e.g., 
    
    
    
    -turns), reducing the entropic cost of binding—if the pre-organized shape matches the bioactive conformation.
B. H-Bond Masking & Permeability[3]
  • Native: Amide protons (-NH-) are strong hydrogen bond donors. To cross a lipophilic membrane, these must be desolvated, requiring high energy (approx. 5–10 kcal/mol per H-bond).

  • N-Methylated: Capping the -NH- removes a donor.[1] This reduces the desolvation energy penalty, facilitating passive diffusion.

C. Proteolytic Resistance[1]
  • Mechanism: Proteases (e.g., Trypsin, Chymotrypsin) require a specific backbone geometry and H-bonding network to hydrolyze the peptide bond.[1] N-methylation sterically hinders the active site access and removes the critical H-bond donor required for the transition state stabilization.[1]

N_Methyl_Mechanism cluster_outcomes Therapeutic Outcome Native Native Peptide (Flexible Backbone) Protease Proteolytic Enzyme (Trypsin/Pepsin) Native->Protease High Affinity Substrate (H-bond Donor Available) Membrane Lipid Bilayer (Permeability Barrier) Native->Membrane High Desolvation Cost (Poor Permeability) Receptor Target Receptor (Binding Pocket) Native->Receptor Induced Fit (High Entropic Cost) N_Me N-Methylated Peptide (Rigidified Backbone) N_Me->Protease Steric Hindrance (No H-bond Donor) N_Me->Membrane Lipophilic Surface (Facilitated Diffusion) N_Me->Receptor Pre-organized (Low Entropic Cost) Bioavailability Oral Bioavailability (Increased) N_Me->Bioavailability HalfLife Serum Half-Life (Extended) N_Me->HalfLife

Caption: Mechanistic impact of N-methylation on proteolytic stability, membrane permeability, and receptor binding entropy.[1]

Comparative Performance Analysis

The following data highlights the drastic shifts in physicochemical properties when comparing native sequences to their N-methylated analogs.

Data Table: Native vs. N-Methylated Analogs

Note: Values are representative of specific case studies (e.g., Somatostatin, Cilengitide analogs).

MetricNative PeptideN-Methylated AnalogFold Change / Impact
Metabolic Stability (t1/2) < 10 min (Human Plasma)> 4 hours (Human Plasma)> 24x Increase
Permeability (Papp) < 1.0 × 10⁻⁶ cm/s (Caco-2)1.0 – 5.0 × 10⁻⁵ cm/s10–50x Increase
Oral Bioavailability (%F) < 1%10% – 28%Significant Gain
Receptor Affinity (IC50) High (e.g., 0.5 nM)Variable (0.1 nM – >10 µM)Context Dependent
Selectivity ModerateHigh (if designed correctly)Tunable
A. Metabolic Stability (The "Slam Dunk" Win)

N-methylation almost universally improves stability.

  • Evidence: In a study of Somatostatin analogs, the native peptide degraded within minutes in intestinal fluid. The tri-N-methylated analog showed complete resistance to degradation over 4 hours.

  • Caveat: The position is critical.[1] Methylation must occur at the specific scissile bond (the bond cleaved by the protease) or at a residue involved in enzyme recognition (P1/P1' sites).

B. Membrane Permeability (The "Goldilocks" Zone)

While N-methylation generally aids permeability by masking polar N-H groups, "over-methylation" can be detrimental.

  • Case Study (Cyclosporine A Analogs): A study on cyclic hexapeptides showed that while some N-methylated variants had high permeability (Papp > 10⁻⁵ cm/s), others were less permeable than the non-methylated parent.

  • Reasoning: If N-methylation induces a conformation that exposes other polar side chains or disrupts an internal hydrogen bond network (chameleonicity), permeability drops.

C. Potency & Selectivity (The Risk)

This is the most volatile parameter.

  • Success: For Cilengitide (integrin inhibitor), N-methylation was essential to lock the RGD sequence into the bioactive turn conformation, improving potency.

  • Failure: In the BL3020 (Melanocortin) library, N-methylation increased stability but abolished biological activity.[4] The methyl group caused a steric clash with the receptor pocket, or locked the peptide in an inactive conformation.[4]

Experimental Protocols

To generate the data above, rigorous protocols are required. N-methylated peptides are notoriously difficult to synthesize due to steric hindrance.[5]

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of N-Me Peptides

Challenge: Coupling an amino acid onto an N-methylated residue is the bottleneck. Standard HBTU/DIEA coupling often fails (yields <10%).

Optimized Workflow:

  • Resin Selection: Use 2-Chlorotrityl chloride (2-CTC) resin to prevent Diketopiperazine (DKP) formation during the first coupling steps.

  • Coupling Reagents:

    • Standard: HATU / HOAt / DIEA (1:1:2 ratio).

    • Difficult Couplings: Use Triphosgene (BTC) or PyAOP .

    • Note: Avoid HBTU/TBTU for N-Me residues; they form guanidinium byproducts that cap the N-terminus.[6]

  • Reaction Time: Double coupling is mandatory. 2 x 2 hours or overnight.

  • Monitoring: Use the Chloranil Test (sensitive for secondary amines) instead of the Kaiser Test (which only detects primary amines).

Protocol B: Proteolytic Stability Assay (Self-Validating)

Objective: Determine half-life (t1/2) in human plasma.

  • Preparation:

    • Pool human plasma (heparinized).

    • Prepare peptide stock (10 mM in DMSO).

  • Incubation:

    • Spike peptide into plasma (final conc. 10 µM).

    • Incubate at 37°C in a water bath.

  • Sampling:

    • Time points: 0, 15, 30, 60, 120, 240 min.

    • Quenching (Critical): Add 3 volumes of ice-cold Acetonitrile containing 1% Formic Acid . (Do not use just TCA/acid; organic solvent ensures precipitation of plasma proteins while keeping hydrophobic N-Me peptides in solution).

  • Analysis:

    • Centrifuge (14,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS.

    • Internal Standard: Use a D-amino acid analog or a distinct stable peptide (e.g., Warfarin) added during quenching to normalize injection variability.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k. $ t_{1/2} = 0.693 / k $.

Workflow cluster_assays 4. Biological Characterization Design 1. In Silico Design (N-Methyl Scan) Synthesis 2. SPPS Synthesis (HATU/HOAt Coupling) Design->Synthesis Select Residues QC 3. QC: LC-MS & NMR (Confirm Purity/Conformation) Synthesis->QC Cleavage & Purification Stability Stability Assay (Plasma t1/2) QC->Stability Permeability Permeability Assay (PAMPA / Caco-2) QC->Permeability Binding Binding Assay (SPR / Radioligand) QC->Binding Decision 5. Lead Selection (Compare t1/2 vs IC50) Stability->Decision > 4 hrs Permeability->Decision Papp > 10^-6 Binding->Decision Retained Potency

Caption: Integrated workflow for the synthesis, validation, and biological characterization of N-methylated peptides.

References
  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Ovadia, O., et al. (2011). "The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides." Molecular Pharmaceutics. Link

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[7] Link

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link

  • BenchChem. (2025).[2] "N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity." Link

Sources

Comparative

Orthogonal Protecting Group Strategies: The Z (Benzyloxycarbonyl) Pivot

This guide outlines the strategic application of the Benzyloxycarbonyl (Z or Cbz) protecting group in complex organic and peptide synthesis. It focuses on its role as an orthogonal "pivot" between the standard acid-labil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of the Benzyloxycarbonyl (Z or Cbz) protecting group in complex organic and peptide synthesis. It focuses on its role as an orthogonal "pivot" between the standard acid-labile (Boc) and base-labile (Fmoc) methodologies.

[1]

Executive Summary

In the landscape of multistep organic synthesis and Solid-Phase Peptide Synthesis (SPPS), "orthogonality" is the gold standard—the ability to remove one protecting group without affecting others.[1] While the Boc/Benzyl (Acid/HF) and Fmoc/tBu (Base/Acid) strategies dominate, the Z group (Benzyloxycarbonyl) offers a critical third dimension.

The Z group is unique because it is cleaved by catalytic hydrogenolysis (H₂/Pd) or strong acids (HBr), making it orthogonal to both the base-labile Fmoc group and the mild acid-labile Boc/tBu groups (under controlled conditions). This guide explores high-value strategies where Z enables selective deprotection, post-cleavage modification, and the synthesis of sensitive electrophilic scaffolds.

The Z Group Profile[2]

Structural & Chemical Characteristics

The Z group consists of a benzyl ester of a carbamic acid. Its stability relies on the resonance of the carbamate and the benzylic position's susceptibility to specific cleavage mechanisms.

FeatureDescription
Structure Ph-CH₂-O-CO-NH-R
Installation Z-Cl (Benzyl chloroformate) or Z-OSu (N-(Benzyloxycarbonyloxy)succinimide) under mild basic conditions (pH 8-9).
Primary Cleavage Hydrogenolysis: H₂ / Pd-C (Neutral, clean). Strong Acid: HBr in Acetic Acid, HF, TFMSA.[1]
Stability Stable to: Mild Acid (TFA, dilute HCl), Base (Piperidine, Morpholine), Nucleophiles.[2] Unstable to: H₂/Pd, Strong Acids, Dissolving Metals (Na/NH₃).
The Orthogonality Matrix

The power of the Z group lies in its compatibility profile relative to Boc and Fmoc.

Protecting GroupCleavage ConditionStatus vs. Z GroupStrategic Implication
Boc Acid (TFA)Orthogonal Z survives TFA (mostly).[3][4] Boc survives H₂/Pd.
Fmoc Base (Piperidine)Orthogonal Z is completely stable to Piperidine.
Alloc Pd(0) / SilaneSemi-Orthogonal Z is stable to Pd(0). Alloc is unstable to H₂/Pd.
tBu (Side chain) Acid (TFA)Orthogonal Z survives TFA cleavage of tBu.[3][5]

Strategic Workflows

Strategy A: The "Third Dimension" in Fmoc SPPS

Scenario: You require a peptide with a specific side-chain modification (e.g., a fluorophore or drug conjugate) that cannot survive the harsh TFA cleavage conditions, or you need to selectively unmask one lysine in a sea of others.

The Workflow:

  • Synthesis: Use Fmoc-Lys(Z)-OH for the target site.[1] Use standard Fmoc-Lys(Boc)-OH for others.

  • Elongation: Perform standard Fmoc SPPS. The Z group is stable to 20% Piperidine (Fmoc removal).

  • Global Cleavage: Treat resin with 95% TFA .

    • Result: The peptide is cleaved from resin.[1][5][6][7] Boc/tBu groups are removed.[3][8][9] The Z group remains intact. [10][11]

  • Post-Cleavage Modification:

    • Purify the Z-protected peptide (Z increases hydrophobicity, aiding HPLC separation).

    • Selective Deprotection: Dissolve in MeOH/Acetic Acid and subject to Catalytic Hydrogenolysis (H₂/Pd) .

    • Outcome: Only the specific Lys(Z) is unmasked to Lys(NH₂), ready for selective conjugation in solution.

Strategy B: Solution Phase "Hybrid" Assembly

Scenario: Convergent synthesis of a complex molecule where both Acid and Base sensitivity are issues.

The Workflow:

  • Fragment 1 (Acid Sensitive): Protect amines with Fmoc .[3][12][13]

  • Fragment 2 (Base Sensitive): Protect amines with Z .

  • Coupling: Fragments coupled using neutral conditions.

  • Selective Deprotection:

    • To modify Fragment 1: Use Piperidine (Z stays).

    • To modify Fragment 2: Use H₂/Pd (Fmoc may be partially labile, see note below) or HBr/AcOH (Fmoc stable).

Critical Note on Fmoc/Z Orthogonality: While Z is stable to base, Fmoc is NOT perfectly stable to hydrogenolysis . Prolonged H₂/Pd treatment can cleave Fmoc (slowly) or reduce the fluorenyl ring. For strict orthogonality where Z is removed in the presence of Fmoc, use HBr/AcOH or specialized catalytic transfer hydrogenation.

Visualization of Orthogonality

The following diagram maps the non-overlapping cleavage conditions that create the orthogonal "Triangle."

Orthogonality Boc Boc Group (Acid Labile) Fmoc Fmoc Group (Base Labile) Boc->Fmoc Orthogonal Peptide Target Peptide/Molecule Boc->Peptide TFA (Acid) (Z & Fmoc Stable) Z Z Group (H2/Pd or HBr Labile) Fmoc->Z One-Way Orthogonal Fmoc->Peptide Piperidine (Base) (Z & Boc Stable) Z->Boc Orthogonal Z->Peptide H2 / Pd-C (Boc Stable, Fmoc Sensitive*)

Caption: The Orthogonality Triangle. Arrows indicate cleavage conditions.[1][8][10] Note that while Z is stable to the conditions for Boc and Fmoc removal, Fmoc can be sensitive to the hydrogenolysis conditions used for Z.

Experimental Protocols

Protocol 1: Selective Removal of Z via Hydrogenolysis

Best for: Removing Z in the presence of Boc, tBu, or Benzyl esters.

Materials:

  • Pd/C (10% wt, wet support preferred to minimize ignition risk).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Acidify with 1% Acetic Acid (AcOH) if amine poisoning is suspected.

  • Hydrogen source: H₂ balloon or ammonium formate (Transfer Hydrogenation).

Steps:

  • Preparation: Dissolve the substrate (1 mmol) in MeOH (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of substrate) under an inert atmosphere (Argon/Nitrogen). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at Room Temperature (RT).

  • Monitoring: Monitor via TLC or LC-MS. Reaction typically completes in 1–4 hours.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate.

    • Yield: Typically >95%.[14]

    • Byproducts: Toluene and CO₂ (g), which evaporate.

Protocol 2: Acidolytic Cleavage (HBr/AcOH)

Best for: Removing Z when hydrogenolysis is impossible (e.g., presence of sulfur which poisons Pd).

Steps:

  • Dissolution: Dissolve substrate in minimal Glacial Acetic Acid.

  • Reaction: Add 33% HBr in Acetic Acid (approx. 5-10 equivalents).

  • Time: Stir at RT for 30–60 minutes.

  • Quenching: Precipitate the product by adding cold Diethyl Ether (Et₂O).

  • Collection: Filter or centrifuge the solid hydrobromide salt.

Performance Comparison Data

The following table compares the Z group against its primary alternatives in orthogonal strategies.

ParameterZ (Benzyloxycarbonyl)Alloc (Allyloxycarbonyl)Fmoc
Cleavage Reagent H₂/Pd or HBr/AcOHPd(PPh₃)₄ / PhSiH₃Piperidine / DBU
Mechanism Hydrogenolysis / AcidolysisPd(0) Allyl TransferBeta-Elimination
TFA Stability (95%) High (Standard Z survives hours)High (Completely stable)High (Completely stable)
Base Stability Excellent Excellent Poor (Labile)
Atom Economy Good (Byproducts: Toluene, CO₂)Moderate (Requires scavengers)Low (Large fluorene byproduct)
Cost LowHigh (Pd catalyst cost)Moderate
Experimental Insight: Z vs. 2-Cl-Z

In Boc SPPS , the repetitive exposure to 50% TFA can slowly degrade the standard Z group.

  • Standard Z: ~0.1% loss per TFA cycle.

  • 2-Cl-Z (2-Chloro-Z): <0.01% loss per TFA cycle.

  • Recommendation: Use 2-Cl-Z for side-chain protection in long Boc-strategy syntheses.[1][3] Use Standard Z for Fmoc strategies or solution phase.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][15][3][10][12][14][16] Chemical Reviews, 109(6), 2455–2504. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Gomez-Martinez, P., et al. (1999).[14] "N-alpha-Alloc temporary protection in solid-phase peptide synthesis." J. Chem. Soc., Perkin Trans.[14] 1, 2871–2874.[14]

  • Scattolin, T., et al. (2022). "Nucleophilic Deprotection of Cbz, Alloc, and Methyl Carbamates." Organic Letters, 24, 3736-3740. Link

  • Mrozowski, R. M., et al. (2024). "Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides." ACS Omega, 9, 3997−4003. Link

Sources

Validation

Benchmarking Z-N-Me-Asp(OtBu)-OH.DCHA against other protected N-methylated amino acids

Publish Comparison Guide: Z-N-Me-Asp(OtBu)-OH.DCHA vs. Protected N-Methyl Alternatives Executive Summary: Strategic Positioning Z-N-Me-Asp(OtBu)-OH.DCHA is a specialized building block optimized for solution-phase peptid...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Z-N-Me-Asp(OtBu)-OH.DCHA vs. Protected N-Methyl Alternatives

Executive Summary: Strategic Positioning

Z-N-Me-Asp(OtBu)-OH.DCHA is a specialized building block optimized for solution-phase peptide synthesis and convergent fragment condensation . Unlike its Fmoc counterparts, which dominate Solid-Phase Peptide Synthesis (SPPS), this Z-protected derivative offers superior stability against aspartimide formation —a notorious side reaction driven by the repetitive basic conditions of Fmoc removal.

The inclusion of the Dicyclohexylamine (DCHA) salt converts the typically oily or unstable free acid N-methyl amino acid into a crystalline solid, significantly enhancing shelf-life and handling precision. However, this salt must be removed prior to coupling to prevent competitive side reactions.

Part 1: Material Benchmarking

The following table benchmarks Z-N-Me-Asp(OtBu)-OH.DCHA against the industry-standard Fmoc alternative and the free acid form.

Table 1: Physicochemical & Operational Comparison

FeatureZ-N-Me-Asp(OtBu)-OH.DCHA Fmoc-N-Me-Asp(OtBu)-OH Z-N-Me-Asp(OtBu)-OH (Free Acid)
Physical Form Crystalline Solid (High Stability)Solid PowderViscous Oil / Amorphous Solid
Hygroscopicity LowLow to ModerateHigh (Prone to hydrolysis)
Shelf Stability Excellent (>2 years at -20°C)GoodPoor (Degrades to diketopiperazine)
Primary Application Solution Phase / Fragment CondensationSolid Phase (SPPS)Immediate use only
Aspartimide Risk Negligible (No base treatment)High (Driven by Piperidine)Negligible
Pre-Activation Step Required (Desalting)None (Direct use)None

Part 2: Critical Protocol – DCHA Salt Removal

The "Hidden" Variable: The DCHA counter-ion is a secondary amine. If not removed, it acts as a competitive nucleophile during activation, leading to capped truncated peptides and reduced yields.

Protocol: Biphasic Acidolytic Extraction

Objective: Isolate the reactive free acid form immediately prior to coupling.

  • Suspension: Suspend 1.0 eq of Z-N-Me-Asp(OtBu)-OH.DCHA in Ethyl Acetate (EtOAc) . Use 10 mL solvent per gram of salt.

    • Why: EtOAc provides excellent solubility for the free acid while allowing easy separation from the aqueous salt phase.

  • Acidification: Add 1.05 eq of cold 10% Phosphoric Acid (H₃PO₄) or 5% KHSO₄ .

    • Caution: Do not use strong mineral acids (HCl) as they may cleave the sensitive tert-butyl ester (OtBu).

  • Extraction: Agitate vigorously for 5–10 minutes until two clear layers form.

    • Validation: The solid suspension must disappear completely.

  • Separation: Collect the organic (top) layer. Wash the aqueous layer once more with fresh EtOAc.

  • Washing: Wash combined organics with water (2x) and saturated brine (1x) to remove residual acid.

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

    • Result: A clear, viscous oil (the Free Acid) ready for immediate coupling.

Part 3: Performance & Mechanism

The N-Methylation Hurdle: Steric Hindrance

N-methylation removes the amide proton, eliminating a hydrogen bond donor and introducing significant steric bulk.

  • Impact: Coupling rates are reduced by orders of magnitude compared to non-methylated Asp.

  • Solution: Standard carbodiimides (DIC/EDC) are insufficient. You must use "forcing" reagents like HATU or COMU with HOAt to drive the reaction to completion.

The Aspartimide Advantage (Z vs. Fmoc)

In Fmoc SPPS, the repetitive exposure to piperidine (base) attacks the side-chain ester of Asp, leading to cyclization (Aspartimide) and subsequent racemization.

  • Z-Protection Logic: The Z (Cbz) group is removed by hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH), avoiding the basic conditions entirely. This makes Z-N-Me-Asp ideal for synthesizing difficult sequences prone to aspartimide formation.

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision pathways and the desalting workflow required for success.

G Start Start: Z-N-Me-Asp(OtBu)-OH.DCHA Decision Is DCHA Salt Removed? Start->Decision Desalt Desalting Protocol (EtOAc / 10% H3PO4) Decision->Desalt No Activation Activation Strategy (HATU / HOAt / DIPEA) Decision->Activation Yes (Already Free Acid) Failure FAILURE: DCHA Capping / Low Yield Decision->Failure Direct Coupling (Skip Desalt) FreeAcid Intermediate: Free Acid (Oil) Desalt->FreeAcid FreeAcid->Activation Coupling Coupling to Amine (Sterically Hindered) Activation->Coupling Success SUCCESS: Protected Peptide Coupling->Success Correct Stoichiometry

Caption: Workflow for processing Z-N-Me-Asp(OtBu)-OH.DCHA. Direct coupling of the salt leads to failure; acidolytic extraction is mandatory.

References

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Bachem Technical Guides. Link

  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687.[1] Link

  • ChemicalBook. (2025). Z-N-ME-ASP(OTBU)-OH DCHA Properties and Suppliers. Link

  • Aurelio, L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2025). Product Specification: Z-N-Me-Asp(OtBu)-OH DCHA. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Z-N-Me-Asp(OtBu)-OH·DCHA

Executive Summary Immediate Action Required: This compound is a Dicyclohexylamine (DCHA) salt .[1] While the amino acid component is relatively benign, the DCHA counter-ion introduces significant aquatic toxicity and cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: This compound is a Dicyclohexylamine (DCHA) salt .[1] While the amino acid component is relatively benign, the DCHA counter-ion introduces significant aquatic toxicity and corrosivity risks.

  • Do NOT dispose of down the drain or sink.

  • Do NOT mix with strong oxidizers or acids.

  • DO segregate as Solid Hazardous Waste destined for high-temperature incineration.[1]

Chemical Profile & Hazard Assessment

To ensure safety, one must understand the molecular composition. This reagent is a salt complex comprising a protected amino acid and a dicyclohexylamine base.

Component Analysis
ComponentFunctionRisk Profile
Z-N-Me-Asp(OtBu)-OH Protected Amino AcidLow Hazard: Generally combustible organic solid.[1][2][3][4] Low acute toxicity.
Dicyclohexylamine (DCHA) Counter-ion (Salt former)High Hazard: Corrosive (Skin Corr.[1][2][3] 1B), Acute Toxicity (Oral/Dermal), Very Toxic to Aquatic Life (H400/H410) .
The "DCHA Factor"

As a Senior Application Scientist, I often see researchers treat amino acid salts casually. This is a mistake with DCHA salts. The dicyclohexylamine moiety is lipophilic and aggressive. In solution (or upon contact with moisture), the salt equilibrium can liberate free DCHA, which is corrosive to mucous membranes and highly toxic to aquatic ecosystems.

Critical Hazard Statements (GHS):

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.

  • H410: Very toxic to aquatic life with long-lasting effects.[1][5]

Pre-Disposal Protocol: Personal Protective Equipment (PPE)

Before handling waste containers or cleaning spills, ensure the following barrier protection is in place.

PPE TypeSpecificationRationale
Hand Protection Nitrile Rubber (min 0.11mm)DCHA can penetrate standard latex.[1][2][3] Double-gloving is recommended for spill cleanup.[1]
Eye Protection Chemical Safety GogglesPrevent corneal damage from corrosive dust or splashes.[2][3]
Respiratory N95 or P100 (if dust is visible)Inhalation of amine salts can cause severe respiratory tract irritation.[2][3]
Body Standard Lab CoatSufficient for solid handling; Tyvek suit recommended for large spill cleanup (>500g).[2][3]

Step-by-Step Disposal Workflow

Waste Stream Segregation

The primary error in disposing of Z-N-Me-Asp(OtBu)-OH[1][2][3]·DCHA is misclassifying it as "General Organic Solid." It must be treated as Hazardous Chemical Waste .

DisposalDecision Start Waste: Z-N-Me-Asp(OtBu)-OH.DCHA State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid ActionSolid Segregate: Solid Hazardous Waste Solid->ActionSolid ActionLiquid Segregate: Liquid Organic Waste (Halogenated/Non-Halogenated) Liquid->ActionLiquid Dest Destruction Method: High-Temp Incineration ActionSolid->Dest ActionLiquid->Dest

Figure 1: Waste Stream Decision Matrix. Note that regardless of physical state, the destination is thermal destruction.[2][3]

Operational Procedure
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid metal containers as amines can be corrosive to certain alloys over time.

  • Labeling:

    • Do not use abbreviations like "Asp-DCHA."

    • Label: "Hazardous Waste: Z-N-Me-Asp(OtBu)-OH Dicyclohexylamine Salt."[1][2][3][6]

    • Tag: Add "Toxic to Aquatic Life" and "Corrosive" pictograms.

  • Transfer:

    • Transfer solid waste inside a fume hood to prevent dust generation.[7]

    • If the reagent is old/caked, do not chip at it aggressively; this generates fine particulate. Dissolve in a minimal amount of Dichloromethane (DCM) or Methanol if necessary to transfer as liquid waste.

  • Incompatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., permanganates, nitrates) or strong acids. Reaction with acids will protonate the amine fully but may generate heat; reaction with oxidizers poses a fire risk.

Spill Management Protocol

In the event of a benchtop spill, follow this containment logic to prevent lab contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Dust Spill->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE Method Cleanup Method PPE->Method Dry Dry Spill: Scoop/Sweep gently Method->Dry Wet Wet Spill: Absorb with Vermiculite Method->Wet Clean Clean Surface: Soap & Water Wash Dry->Clean Wet->Clean Disposal Bag Waste & Label Clean->Disposal

Figure 2: Spill Response Workflow.[1][2][3] Emphasis is placed on avoiding dust generation during dry spill cleanup.[4]

Cleanup Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Contain: Cover wet spills with absorbent pads or vermiculite.

  • Collect:

    • Solids: Use a scoop or stiff paper. Do not use a brush if it generates dust.

    • Liquids: Absorb fully.

  • Decontaminate: Wipe the surface with a mild detergent and water. The DCHA salt is moderately soluble in organic solvents and partially soluble in water; soap helps emulsify the lipophilic DCHA component.

Regulatory & Compliance Context

Trust in laboratory operations comes from strict adherence to regulatory frameworks.

  • USA (RCRA): While Z-N-Me-Asp(OtBu)-OH[1][2][3]·DCHA is not explicitly "P-listed" or "U-listed," it is classified as a hazardous waste due to the toxicity and corrosivity characteristics of Dicyclohexylamine [1].[1] It requires disposal via a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Europe (REACH): Dicyclohexylamine is under scrutiny for aquatic toxicity.[1] Disposal into municipal water systems is a violation of environmental directives [2].

  • Transport (DOT/IATA): If shipping waste, this material often falls under UN 3263 (Corrosive solid, basic, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on the specific concentration and formulation [3].

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Dicyclohexylamine - Ecotoxicological Information.[1] REACH Registration Dossier. Available at: [Link][1][3]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Z-N-Me-Asp(OtBu)-OH.DCHA

[1][2] Executive Summary: The "Hidden" Hazard At a Glance: While protected amino acids are often treated as low-hazard biological building blocks, Z-N-Me-Asp(OtBu)-OH.DCHA presents a distinct safety profile due to its Di...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Hidden" Hazard

At a Glance: While protected amino acids are often treated as low-hazard biological building blocks, Z-N-Me-Asp(OtBu)-OH.DCHA presents a distinct safety profile due to its Dicyclohexylamine (DCHA) counter-ion.[1]

The critical safety insight for this compound is dissociation . In its solid salt form, it is stable. However, upon contact with mucous membranes (lungs, eyes) or in solution, the salt can dissociate, presenting risks associated with free DCHA: acute toxicity (dermal/oral) and corrosivity .

Immediate Action Required:

  • Primary Engineering Control: Handle strictly within a certified chemical fume hood.

  • Critical PPE: Chemical splash goggles (not safety glasses) and double nitrile gloves are mandatory due to the corrosive nature of the DCHA component.

Chemical Context & Hazard Analysis

To select the correct PPE, one must understand the molecular composition. This compound is a salt complex.

ComponentFunctionHazard Profile (GHS Class)
Z-N-Me-Asp(OtBu)-OH Protected Amino Acidgenerally Low Hazard / Irritant (Skin/Eye Cat 2)
DCHA (Dicyclohexylamine) Stabilizing Counter-ionDanger: Acute Tox. 3 (Oral/Dermal), Skin Corr.[1] 1B
The "Expertise" Insight: Static & Dust

N-methylated amino acids are notorious for being "fluffy" and prone to static charge. The DCHA salt improves crystallinity but does not eliminate static.

  • The Risk: Static charge causes the powder to "jump" or aerosolize during weighing.

  • The Consequence: Inhalation of the dust delivers the corrosive DCHA salt directly to moist lung tissue, causing severe irritation or chemical pneumonitis.

PPE Matrix: The Defense System

This matrix is designed to prevent exposure pathways specific to corrosive salts.

Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Respiratory Engineering Control: Fume Hood.PPE: N95 or P100 (if outside hood).[1]The salt is a solid particulate. Inhalation is the fastest route for systemic absorption of DCHA.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses have gaps.[1] DCHA is corrosive; dust ingress or splashes can cause irreversible corneal damage.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness)DCHA is lipophilic and toxic via skin absorption.[1] The outer glove protects against gross contamination; the inner glove prevents breakthrough.
Body Lab Coat (Cotton/Poly blend), Closed-toe shoesPrevents accumulation of dust on personal clothing, which can lead to secondary exposure outside the lab.[1]

Operational Workflow & Protocols

A. Weighing & Transfer (High Risk Step)
  • Step 1: Place the balance inside the fume hood. Airflow disturbs weighing, so use a draft shield.

  • Step 2: Neutralize Static. Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder. This prevents the "jumping powder" phenomenon.

  • Step 3: Transfer. Use a wide-mouth funnel to move the solid into the reaction vessel to minimize dust cloud formation.

B. Solubilization & Reaction
  • Solvent Choice: When dissolving in DMF or DCM, the salt dissociates. The solution now contains free DCHA.

  • Acidification Warning: If the protocol involves an acid wash (e.g., KHSO₄ or HCl) to remove the DCHA salt, free DCHA is liberated into the aqueous layer or precipitates as a salt.

    • Protocol Adjustment: Treat all washes as toxic/corrosive waste.

C. Spill Response (Self-Validating)
  • Do NOT Sweep. Sweeping generates dust.

  • Wet Wipe Method: Cover the spill with a paper towel dampened with a compatible solvent (e.g., Isopropanol) or water. This traps the dust.

  • Validation: After cleaning, check the surface pH with a wet pH strip. If it is basic (pH > 9), DCHA residue remains. Clean again.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for handling and spill response.

Diagram 1: Hierarchy of Controls & Workflow

Caption: Operational logic flow ensuring containment of the DCHA hazard from storage to disposal.

G Start Start: Handling Z-N-Me-Asp(OtBu)-OH.DCHA HazardCheck Hazard Assessment: DCHA Salt = Corrosive + Toxic Start->HazardCheck EngControl Engineering Control: Is Balance in Fume Hood? HazardCheck->EngControl MoveBalance STOP: Move Balance to Hood EngControl->MoveBalance No PPECheck PPE Verification: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat EngControl->PPECheck Yes MoveBalance->EngControl Weighing Weighing Protocol: Use Antistatic Gun -> Weigh PPECheck->Weighing SpillCheck Did a Spill Occur? Weighing->SpillCheck CleanUp Spill Response: Wet Wipe Method (No Sweeping) Check pH of surface SpillCheck->CleanUp Yes Process Proceed to Solubilization/Reaction SpillCheck->Process No Disposal Disposal: Segregate as Basic Organic Waste CleanUp->Disposal Process->Disposal

Diagram 2: The "Why" - Hazard Pathway

Caption: Causal link between the chemical structure and the required PPE.

HazardPath Compound Z-N-Me-Asp(OtBu)-OH.DCHA DCHA_Ion DCHA Component (Dicyclohexylamine) Compound->DCHA_Ion Dissociates Properties Properties: 1. Corrosive (pH > 11) 2. Lipophilic 3. Dust Hazard DCHA_Ion->Properties Risks Risks: Eye Damage Skin Absorption Inhalation Properties->Risks PPE_Req REQUIRED PPE: Splash Goggles (Not Glasses) Double Gloves Fume Hood Risks->PPE_Req Mitigated By

Disposal & Environmental Compliance

Do not dispose of down the drain. DCHA is classified as "Very toxic to aquatic life" (H410).[2]

  • Solid Waste: Excess powder must be bagged, labeled "Toxic/Corrosive Solid," and disposed of via EHS hazardous waste streams.

  • Liquid Waste: All mother liquors and wash solvents containing this compound must be segregated into Basic Organic Waste containers.

    • Note: If you acidified the mixture to remove the salt, the DCHA is likely in the aqueous layer. This aqueous layer cannot go down the drain; it must be collected as Aqueous Toxic Waste .

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Dicyclohexylamine. Merck KGaA. [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Laboratory Safety Guidance. United States Department of Labor.

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Bachem Technical Guides.

  • National Institutes of Health (NIH). (2023). Guidelines for Personal Protective Equipment in Research Laboratories.

Sources

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